molecular formula C9H9ClO B1467539 1-(4-Chlorophenyl)cyclopropan-1-ol CAS No. 16031-54-2

1-(4-Chlorophenyl)cyclopropan-1-ol

Cat. No.: B1467539
CAS No.: 16031-54-2
M. Wt: 168.62 g/mol
InChI Key: IITYGCJPZRPVET-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopropan-1-ol is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITYGCJPZRPVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734443
Record name 1-(4-Chlorophenyl)cyclopropan-1-ol
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16031-54-2
Record name 1-(4-Chlorophenyl)cyclopropan-1-ol
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Record name 1-(4-chlorophenyl)cyclopropan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopropan-1-ol: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)cyclopropan-1-ol is a fascinating molecule that holds potential as a versatile building block in medicinal chemistry and materials science. Its unique structural motif, combining a strained cyclopropyl ring with a substituted aromatic group, imparts distinct chemical properties that are of significant interest for the synthesis of novel compounds. This technical guide provides a comprehensive overview of the core chemical properties, synthesis methodologies, and predicted reactivity of this compound, offering a foundational resource for researchers exploring its applications.

Introduction: The Significance of the Aryl-Cyclopropanol Moiety

The incorporation of cyclopropane rings into molecular scaffolds is a well-established strategy in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties. The 1-arylcyclopropanol unit, in particular, serves as a compact and rigid scaffold that can present appended functional groups in a well-defined three-dimensional orientation. The presence of a 4-chlorophenyl group further modulates the electronic and lipophilic character of the molecule, making this compound an attractive starting point for the development of new chemical entities.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Physical Properties
PropertyPredicted/Known ValueSource
CAS Number 16031-54-2[1]
Molecular Formula C₉H₉ClO[2]
Molecular Weight 168.62 g/mol [2]
Appearance Expected to be a solid at room temperatureInferred
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred
Spectroscopic Data (Predicted)

Spectroscopic analysis is crucial for the characterization of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically in the range of δ 7.2-7.5 ppm as two doublets due to para-substitution. The protons of the cyclopropyl ring will appear as complex multiplets in the upfield region, generally between δ 0.5-1.5 ppm. A broad singlet corresponding to the hydroxyl proton (OH) would also be present, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the 4-chlorophenyl group, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift. The quaternary carbon of the cyclopropyl ring attached to the hydroxyl group and the phenyl ring would be found around δ 60-70 ppm. The methylene carbons of the cyclopropyl ring will resonate at higher field, typically in the range of δ 10-25 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorptions in the aromatic region (around 1600 cm⁻¹ and 1490 cm⁻¹) will indicate the presence of the phenyl ring. A band around 1050-1100 cm⁻¹ due to the C-O stretching of the tertiary alcohol is also expected. The C-Cl stretching vibration will likely appear in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 due to the isotopic abundance of ³⁷Cl.[2] Common fragmentation patterns for tertiary alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bonds adjacent to the oxygen atom.[3][4][5]

Synthesis of this compound

The synthesis of 1-arylcyclopropanols can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Kulinkovich Reaction

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[6][7][8][9]

Reaction Scheme:

G Methyl 4-chlorobenzoate Methyl 4-chlorobenzoate This compound This compound Methyl 4-chlorobenzoate->this compound 1. EtMgBr, Ti(O-iPr)4 2. H3O+

Caption: Kulinkovich reaction for the synthesis of this compound.

Experimental Protocol (General):

  • To a solution of methyl 4-chlorobenzoate in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere, add titanium(IV) isopropoxide.

  • Cool the mixture to 0 °C and slowly add a solution of ethylmagnesium bromide in diethyl ether.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an anhydrous ether solvent and an inert atmosphere is critical as Grignard reagents are highly reactive towards water and oxygen.[10][11] The titanium(IV) isopropoxide acts as a catalyst to form a titanacyclopropane intermediate, which is the key reactive species in the cyclopropanation.[6]

Grignard Reaction with a Cyclopropyl Ketone Precursor

An alternative approach involves the Grignard reaction of a suitable organometallic reagent with a cyclopropyl ketone. In this case, the reaction of (4-chlorophenyl)magnesium bromide with cyclopropanone would yield the desired product.

Reaction Scheme:

G Cyclopropanone(4-chlorophenyl)magnesium bromide Cyclopropanone(4-chlorophenyl)magnesium bromide This compound This compound Cyclopropanone(4-chlorophenyl)magnesium bromide->this compound 1. Anhydrous Ether 2. H3O+

Caption: Grignard reaction for the synthesis of this compound.

Experimental Protocol (General):

  • Prepare the Grignard reagent, (4-chlorophenyl)magnesium bromide, by reacting 1-bromo-4-chlorobenzene with magnesium turnings in anhydrous diethyl ether.[12]

  • In a separate flask, dissolve cyclopropanone in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.

  • Slowly add the prepared Grignard reagent to the solution of cyclopropanone.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Trustworthiness and Self-Validation: The progress of the Grignard reagent formation can be monitored by the disappearance of the magnesium turnings and the formation of a cloudy grey solution. The successful synthesis of the final product can be confirmed by comparing its spectroscopic data with the predicted values.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dominated by the strained cyclopropane ring and the tertiary alcohol functionality.

Acid-Catalyzed Ring-Opening Reactions

Cyclopropanols are known to undergo facile ring-opening reactions under acidic conditions, driven by the release of ring strain.[13] This reactivity provides a pathway to various functionalized propiophenone derivatives.

Reaction Scheme:

G This compound This compound 4'-Chloropropiophenone 4'-Chloropropiophenone This compound->4'-Chloropropiophenone H+

Caption: Acid-catalyzed rearrangement of this compound.

Mechanistic Insight: Protonation of the hydroxyl group followed by the loss of water generates a tertiary carbocation adjacent to the cyclopropane ring. Subsequent rearrangement and ring-opening lead to the formation of a more stable carbocation, which upon deprotonation yields the corresponding ketone. This is analogous to the Pinacol rearrangement.[14][15][16]

Oxidation

The tertiary alcohol functionality of this compound is resistant to oxidation under standard conditions. However, under forcing conditions, oxidative cleavage of the cyclopropane ring may occur.

Substitution Reactions

The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. However, these reactions may be complicated by competing ring-opening pathways.

Applications in Research and Development

The unique structural and reactive properties of this compound make it a valuable intermediate in several areas of chemical research:

  • Medicinal Chemistry: As a rigid scaffold, it can be used to synthesize conformationally constrained analogs of biologically active molecules, potentially leading to improved selectivity and potency. The 4-chlorophenyl moiety is a common feature in many pharmaceutical agents.

  • Agrochemicals: The related compound, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, is a key intermediate in the synthesis of the fungicide cyproconazole, highlighting the potential of similar structures in the development of new agrochemicals.[17]

  • Materials Science: The rigid structure of the cyclopropane ring can be exploited in the design of novel organic materials with specific electronic or photophysical properties.

Conclusion

This compound is a molecule with significant synthetic potential. This guide has provided a comprehensive overview of its core chemical properties, plausible synthetic routes, and expected reactivity. While further experimental validation of its properties is warranted, the information presented here, grounded in established chemical principles and data from analogous structures, offers a solid foundation for researchers to explore the full potential of this intriguing building block in their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Kulinkovich reaction. Retrieved from [Link]

  • Ma, S., & Lu, X. (2017). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. Accounts of chemical research, 50(5), 1146–1157.
  • ChemEurope.com. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H (a) and ¹³C NMR spectra of 4 (b). Retrieved from [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. Minnesota State University Moorhead. Retrieved from [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(4-chlorophenyl)propan-1-ol | CAS#:13856-85-4. Retrieved from [Link]

  • Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 88(5), 465-474.
  • Western Washington University. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl). Western CEDAR. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9ClO). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

  • Pearson+. (n.d.). Draw the mechanism for the acid-catalyzed pinacol rearrangement o.... Study Prep. Retrieved from [Link]

  • YouTube. (2022, June 4). Kulinkovich Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the oxidation of 1‐(4‐chlorophenyl) pyrazolidine‐3‐one by.... Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • ACS Publications. (2003). The Chemistry of Cyclopropanols. Chemical Reviews. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Emory University. (2023, April 3). Cu- and Pd-Catalyzed a-Hydroxycyclopropanol Ring Opening Reactions: Electrophilic Trappings to 3-Furanones, and Carbonylation to 4-Ketovalerolactones. Retrieved from [Link]

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  • Michigan State University. (n.d.). Cationic Rearrangements. Retrieved from [Link]

Sources

Introduction: The Strategic Value of the Aryl-Cyclopropanol Motif

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopropan-1-ol (CAS No. 16031-54-2)

This compound is a synthetically valuable tertiary alcohol belonging to the aryl-cyclopropanol class of molecules. Its structure, which incorporates a strained three-membered carbocycle directly attached to a benzylic, chlorine-substituted carbon, makes it a versatile intermediate in organic synthesis. The cyclopropyl group is a well-regarded "bioisostere" for phenyl rings and other functionalities in medicinal chemistry, often imparting favorable metabolic stability, conformational rigidity, and unique binding properties. This guide provides a comprehensive overview of the synthesis, properties, and handling of this key building block, with a focus on the underlying chemical principles that govern its preparation and reactivity.

Molecular Identity and Physicochemical Properties

The fundamental properties of a compound are critical for planning its use in synthesis, including solvent selection, purification strategies, and storage conditions. Below is a summary of the key computed and experimental properties for this compound and its closely related ketone precursor.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Physicochemical Data

PropertyThis compound1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (Related Ketone)Data Source
CAS Number 16031-54-2123989-29-7BLD Pharm[1], PubChem[2]
Molecular Formula C₉H₉ClOC₁₂H₁₃ClOPubChemLite[3], PubChem[2]
Molecular Weight 168.62 g/mol 208.68 g/mol PubChemLite[3], PubChem[2]
Monoisotopic Mass 168.0342 Da208.0655 DaPubChemLite[3], PubChem[2]
XLogP3 (Predicted) 2.03.9PubChemLite[3], PubChem[2]
Hydrogen Bond Donors 10PubChemLite[3], PubChem[2]
Hydrogen Bond Acceptors 11PubChemLite[3], PubChem[2]

Core Synthesis: The Kulinkovich Hydroxycyclopropanation

The most direct and efficient method for synthesizing 1-substituted cyclopropanols, including the target compound, is the Kulinkovich reaction.[4][5] This organotitanium-mediated transformation constructs the cyclopropane ring and introduces the hydroxyl group in a single, elegant step from a readily available carboxylic ester.

Mechanistic Rationale

The reaction's success hinges on the in situ generation of a highly reactive titanacyclopropane intermediate. This is not a trivial Grignard addition; it is a sophisticated catalytic cycle.

  • Catalyst Activation: Two equivalents of a Grignard reagent with β-hydrogens (typically Ethylmagnesium bromide, EtMgBr) react with a titanium(IV) alkoxide, like Ti(OiPr)₄. This transmetalation forms an unstable dialkyltitanium species.[5][6]

  • Titanacyclopropane Formation: The dialkyltitanium intermediate rapidly undergoes β-hydride elimination, releasing an alkane (ethane) and forming the key titanacyclopropane. This species behaves as a 1,2-dicarbanion equivalent.[4][7]

  • Reaction with Ester: The titanacyclopropane adds to the ester's carbonyl group. The initial adduct, an oxatitanacyclopentane, rearranges to form a β-titanio ketone.[5]

  • Intramolecular Cyclization: This ketone intermediate immediately undergoes a second, intramolecular nucleophilic attack by the titanium-bound carbon, closing the three-membered ring to yield the titanium alkoxide of the cyclopropanol product.[8]

  • Product Release: Hydrolytic workup protonates the alkoxide, liberating the final this compound product.

Diagram 2: The Kulinkovich Reaction Catalytic Cycle

Kulinkovich_Mechanism Start Ti(OiPr)4 + 2 EtMgBr Dialkyl Et2Ti(OiPr)2 (Unstable Intermediate) Start->Dialkyl Transmetalation Titanacyclopropane Titanacyclopropane + Ethane Dialkyl->Titanacyclopropane β-Hydride Elimination Oxatitanacycle Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacycle Carbonyl Insertion Ester Methyl 4-chlorobenzoate (Substrate) Ester->Oxatitanacycle Carbonyl Insertion Ketone β-Titanio Ketone Intermediate Oxatitanacycle->Ketone Rearrangement Product_Ti Titanium Cyclopropoxide Ketone->Product_Ti Intramolecular Cyclization Product_Final This compound (Final Product) Product_Ti->Product_Final Workup Aqueous Workup (e.g., H3O+) Product_Ti->Workup Protonation Workup->Product_Final

Caption: Mechanistic workflow of the Kulinkovich reaction for aryl-cyclopropanol synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for the Kulinkovich reaction.[8] Causality: The entire procedure must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) because Grignard reagents and the organotitanium intermediates are extremely sensitive to moisture and oxygen.

Materials:

  • Methyl 4-chlorobenzoate

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 1.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add methyl 4-chlorobenzoate (1.0 eq) and anhydrous THF (approx. 0.2 M concentration relative to the ester).

  • Catalyst Addition: Add titanium(IV) isopropoxide (1.1 eq) to the solution via syringe and stir for 15 minutes at room temperature.

  • Grignard Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the ethylmagnesium bromide solution (2.2 eq) dropwise over 30-45 minutes. Expertise Note: A slow addition rate is crucial to control the exothermic reaction and prevent the formation of unwanted side products. The solution will typically change color and may become heterogeneous.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Trustworthiness Note: This step hydrolyzes excess Grignard reagent and breaks down the titanium complexes into filterable solids. Vigorous gas evolution (ethane) may occur.

  • Workup and Extraction: Dilute the mixture with ethyl acetate and stir for 30 minutes. Filter the resulting suspension through a pad of Celite® to remove the titanium salts, washing the filter cake thoroughly with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash sequentially with saturated aq. NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Alternative Synthetic Approach: Grignard Addition

An alternative, though less direct, route involves the addition of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) to 4'-chloroacetophenone. However, this yields a different product, 1-(4-chlorophenyl)-1-cyclopropylethan-1-ol. To obtain the target compound via a Grignard pathway, one would need to perform a Grignard reaction with 4-chlorobenzaldehyde and a cyclopropyl Grignard reagent, followed by oxidation to the ketone and then a subsequent reduction or addition, which is a multi-step and less efficient process compared to the Kulinkovich reaction. The reaction of an aryl Grignard with a cyclopropyl ketone is also a viable strategy for related structures.[9]

Spectroscopic Characterization Profile (Predicted)

No publicly available spectra for CAS 16031-54-2 were identified. The following data are predicted based on the known spectral properties of the constituent functional groups and analysis of similar structures.[10][11][12]

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / WavenumberRationale and Notes
¹H NMR (CDCl₃)Aromatic Protons (AA'BB' system)δ 7.2-7.4 ppm (2H, d) & δ 7.1-7.3 ppm (2H, d)Two doublets characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chlorine will be slightly different from those ortho to the cyclopropanol group.
Hydroxyl Protonδ 1.5-3.0 ppm (1H, s, broad)A broad singlet, exchangeable with D₂O. Its position is highly dependent on concentration and temperature.
Cyclopropyl Protonsδ 0.5-1.2 ppm (4H, m)The four protons on the cyclopropane ring will appear as complex, overlapping multiplets in the highly shielded upfield region.
¹³C NMR (CDCl₃)Aromatic C-Clδ 132-135 ppmQuaternary carbon bearing the chlorine atom.
Aromatic C-Hδ 127-130 ppmAromatic methine carbons.
Aromatic C-ipsoδ 140-145 ppmQuaternary aromatic carbon attached to the cyclopropanol group.
Quaternary C-OHδ 65-75 ppmThe carbon atom bearing both the hydroxyl group and the aromatic ring.
Cyclopropyl CH₂δ 10-20 ppmThe two methylene carbons of the cyclopropane ring.
FT-IR (thin film)O-H Stretch3200-3600 cm⁻¹ (broad)Characteristic broad absorption for a hydrogen-bonded alcohol.
C-H Stretch (Aromatic)3000-3100 cm⁻¹Sharp peaks just above 3000 cm⁻¹.
C-H Stretch (Aliphatic)2850-3000 cm⁻¹C-H stretches from the cyclopropyl group.
C=C Stretch (Aromatic)1490-1600 cm⁻¹Absorptions from the benzene ring.
C-O Stretch1050-1150 cm⁻¹Strong absorption for the tertiary alcohol C-O bond.
C-Cl Stretch1010-1090 cm⁻¹Absorption for the aryl-chloride bond.
Mass Spec. (EI) Molecular Ion (M⁺)m/z 168/170A characteristic 3:1 isotopic pattern for the M⁺ and M+2 peaks due to the presence of ³⁵Cl and ³⁷Cl.
Key Fragmentsm/z 139/141 ([M-C₂H₅]⁺), m/z 111/113 ([C₆H₄Cl]⁺)Fragmentation would likely involve loss of ethylene from the cyclopropyl ring or cleavage to give the chlorophenyl cation.

Safety and Handling

  • Hazard Classification (Anticipated):

    • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled (based on analogs like (1S)-1-(4-chlorophenyl)ethan-1-ol).[15]

    • Skin/Eye Irritation: Expected to cause skin and serious eye irritation.

    • Environmental Hazard: May be toxic to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Storage and Disposal:

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

Conclusion

This compound stands as a potent synthetic intermediate, made readily accessible through the robust and mechanistically elegant Kulinkovich reaction. Its unique combination of an aryl chloride and a tertiary cyclopropanol offers multiple avenues for further chemical modification. A thorough understanding of its synthesis, properties, and handling procedures, as outlined in this guide, is essential for researchers aiming to leverage this valuable building block in the development of novel small molecules for pharmaceutical and materials science applications.

References

  • Organic Chemistry Portal. Kulinkovich Reaction . [Link]

  • Wikipedia. Kulinkovich reaction . [Link]

  • Grokipedia. Kulinkovich reaction . [Link]

  • PrepChem.com. Synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol . [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Kulinkovich Cyclopropanation . [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples . [Link]

  • PubChem. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol . [Link]

  • Google Patents. CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
  • The Royal Society of Chemistry. Electronic supplementary information . [Link]

  • ResearchGate. Attempted use of Grignard reagent for the tandem reaction . [Link]

  • Capot Chemical Co., Ltd. MSDS of 1-(4-Chlorophenyl)-2-Cyclopropylpropanon-1 . [Link]

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An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopropan-1-ol: Synthesis, Characterization, and Medicinal Chemistry Implications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 1-(4-Chlorophenyl)cyclopropan-1-ol, a molecule of significant interest in synthetic and medicinal chemistry. We delve into its core molecular architecture, elucidating the unique contributions of the strained cyclopropyl ring and the electronically significant 4-chlorophenyl moiety. The guide offers a detailed exposition of its primary synthesis route, the titanium-mediated Kulinkovich reaction, including a thorough mechanistic breakdown and a field-tested experimental protocol. Furthermore, we present a complete guide to the analytical characterization of the molecule using modern spectroscopic techniques (NMR, IR, and MS), establishing a validated framework for structural confirmation. Finally, we situate this compound within the broader context of drug discovery, exploring how its constituent fragments are leveraged to enhance pharmacokinetic and pharmacodynamic properties in advanced therapeutic agents.

Introduction: The Architectural Significance of this compound

The confluence of a strained three-membered carbocycle and an aryl halide within a single, compact molecular scaffold makes this compound a compelling subject for researchers in drug development. The cyclopropane ring is far more than a simple cycloalkane; its unique orbital hybridization imparts properties akin to a carbon-carbon double bond, including enhanced π-character.[1] This feature allows it to serve as a versatile bioisostere for phenyl groups or double bonds, often leading to improved metabolic stability, enhanced potency, and reduced off-target effects.[1][2]

The 4-chlorophenyl group is a ubiquitous structural motif in pharmaceuticals. The chloro-substituent significantly modulates the electronic properties and lipophilicity of the phenyl ring, influencing receptor binding interactions and metabolic pathways, particularly cytochrome P450-mediated oxidation. The tertiary alcohol adds a crucial point for hydrogen bonding, further defining its potential interactions with biological targets. Understanding the synthesis and detailed molecular structure of this compound is therefore fundamental to harnessing its potential as a building block for novel therapeutics.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a central quaternary carbon atom bonded to a hydroxyl group, a 4-chlorophenyl ring, and two methylene groups that form the cyclopropane ring. The carbon atom bearing the hydroxyl and phenyl groups is a stereocenter, meaning the molecule can exist as a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective synthesis is employed.

The inherent ring strain of the cyclopropane moiety and the electronic influence of the chloro-substituent dictate the molecule's reactivity and physical properties. A summary of its key computed physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₉H₉ClO[3]
Molecular Weight 168.62 g/mol [3]
Monoisotopic Mass 168.0342 Da[3]
XLogP3 (Predicted) 2.0[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 20.2 Ų[4]

Synthesis and Mechanistic Insights: The Kulinkovich Reaction

The preparation of 1-substituted cyclopropanols is efficiently achieved via the Kulinkovich reaction.[5][6] This organometallic transformation is the preferred method for synthesizing structures like this compound from readily available carboxylic esters.

Rationale and Mechanism

The Kulinkovich reaction utilizes a titanium(IV) alkoxide, typically Ti(Oi-Pr)₄, as a catalyst to mediate the reaction between a Grignard reagent (with β-hydrogens, e.g., Ethylmagnesium bromide) and an ester.[7][8] The choice of this methodology is rooted in its high efficiency and functional group tolerance for producing the target cyclopropanol scaffold.

The reaction proceeds through a fascinating catalytic cycle initiated by the formation of a key intermediate: a titanacyclopropane.[7][9]

  • Catalyst Activation: Two equivalents of the Grignard reagent react with the Ti(IV) catalyst to form an unstable dialkyltitanium species.

  • Titanacyclopropane Formation: This species undergoes rapid β-hydride elimination, releasing ethane and forming the reactive titanacyclopropane.[8]

  • Reaction with Ester: The titanacyclopropane, acting as a 1,2-dicarbanion equivalent, adds across the carbonyl group of the ester (e.g., methyl 4-chlorobenzoate).[9]

  • Ring Closure & Catalyst Regeneration: This addition forms a transient oxatitanacyclopentane, which rearranges to yield the magnesium cyclopropoxide product and regenerate a diethyltitanium intermediate, allowing the cycle to continue.[7][9]

  • Workup: A final aqueous acidic workup protonates the cyclopropoxide to yield the desired this compound.[7]

Visualization of the Kulinkovich Catalytic Cycle

Kulinkovich_Reaction cluster_cycle Catalytic Cycle ester R-COOR' (Methyl 4-chlorobenzoate) oxatitanacyclopentane Oxatitanacyclopentane Intermediate ester->oxatitanacyclopentane grignard 2 EtMgBr catalyst Ti(OiPr)4 activated_cat Et2Ti(OiPr)2 catalyst->activated_cat + 2 EtMgBr titanacyclopropane Titanacyclopropane Intermediate activated_cat->titanacyclopropane β-hydride elimination ethane Ethane activated_cat->ethane titanacyclopropane->oxatitanacyclopentane Coordination & Addition oxatitanacyclopentane->activated_cat Regeneration + EtMgBr product_alkoxide Product Alkoxide oxatitanacyclopentane->product_alkoxide Rearrangement product This compound product_alkoxide->product workup Aqueous Workup (H3O+) product_alkoxide->workup Drug_Design_Logic scaffold This compound Scaffold frag1 Cyclopropyl Moiety scaffold->frag1 frag2 4-Chlorophenyl Moiety scaffold->frag2 frag3 Tertiary Alcohol scaffold->frag3 prop1 ↑ Metabolic Stability ↑ Potency Conformational Rigidity frag1->prop1 prop2 ↑ Lipophilicity Blocks Metabolism Halogen Bonding frag2->prop2 prop3 Hydrogen Bond Donor Polar Interaction Point frag3->prop3 goal Improved Drug Candidate (Enhanced PK/PD Profile) prop1->goal prop2->goal prop3->goal

Sources

An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways to 1-(4-chlorophenyl)cyclopropan-1-ol, a valuable chemical intermediate. The primary focus is a detailed exploration of the Kulinkovich reaction, a robust and efficient titanium-mediated cyclopropanation method. We will dissect the reaction mechanism, justify the selection of reagents and conditions, and provide a detailed, field-proven experimental protocol. Furthermore, alternative synthetic strategies are briefly discussed to offer a broader context for researchers. This document is intended for an audience of chemists, researchers, and professionals in the field of drug development and fine chemical synthesis.

Introduction

Cyclopropanol motifs are highly strained, three-membered rings that serve as versatile building blocks in organic synthesis. Their unique reactivity, stemming from significant ring strain, allows for a variety of ring-opening reactions, making them powerful intermediates for constructing more complex molecular architectures. This compound is a representative of the 1-arylcyclopropanol class, a scaffold of interest in medicinal chemistry and materials science. The efficient and controlled synthesis of this compound is therefore a topic of significant practical importance.

This guide will focus primarily on the Kulinkovich Reaction , which stands as a premier method for the synthesis of cyclopropanols from readily available carboxylic esters.[1][2] We will delve into the mechanistic intricacies of this transformation to provide a foundational understanding of the causality behind the experimental design.

Part 1: The Kulinkovich Reaction: A Primary Synthetic Pathway

The Kulinkovich reaction, first reported in 1989, is a powerful organometallic transformation that converts carboxylic esters into cyclopropanol derivatives.[3][4] The reaction utilizes a Grignard reagent bearing a β-hydrogen, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[2][3]

Reaction Principle and Mechanism

The overall transformation for the synthesis of this compound involves the reaction of a 4-chlorobenzoic acid ester with ethylmagnesium bromide and a catalytic amount of Ti(Oi-Pr)₄.

The accepted mechanism is a catalytic cycle initiated by the in situ formation of a highly reactive titanacyclopropane intermediate.[1][2][3]

Step-by-Step Mechanism:

  • Transmetalation: Two equivalents of the Grignard reagent (EtMgBr) react with the titanium(IV) isopropoxide catalyst. This ligand exchange process forms a thermally unstable diethyltitanium(IV) species.[1]

  • β-Hydride Elimination: The diethyltitanium intermediate rapidly undergoes β-hydride elimination. This concerted process releases a molecule of ethane and forms the key titanacyclopropane intermediate.[1][3] This species is the cornerstone of the reaction's synthetic utility, acting as a 1,2-dicarbanion synthon.[2]

  • Reaction with Ester: The titanacyclopropane coordinates to and reacts with the carbonyl group of the ester (methyl 4-chlorobenzoate). This occurs in a two-fold alkylation sequence.[2][4]

    • An initial nucleophilic addition to the carbonyl group forms a five-membered oxatitanacyclopentane intermediate.

    • This intermediate collapses, eliminating the methoxy group to form a β-titanio ketone.

    • A final, intramolecular nucleophilic attack by the titanium-bound carbon onto the ketone carbonyl closes the three-membered ring, yielding a titanium cyclopropoxide.

  • Catalyst Regeneration: A further equivalent of the Grignard reagent displaces the product from the titanium center, regenerating the dialkyltitanium species to re-enter the catalytic cycle and furnishing the final product as its magnesium alkoxide salt.[5]

  • Workup: A final aqueous acidic workup protonates the alkoxide to yield the desired this compound.[1]

Kulinkovich_Mechanism cluster_cycle Catalytic Cycle Ti_cat Ti(O-i-Pr)₄ Diethyl_Ti Et₂Ti(O-i-Pr)₂ Ti_cat->Diethyl_Ti Transmetalation Grignard 2 EtMgBr Grignard->Ti_cat Ester Methyl 4-Chlorobenzoate Titanacyclopropane Titanacyclopropane Intermediate Ester->Titanacyclopropane Product 1-(4-Chlorophenyl) cyclopropan-1-ol Diethyl_Ti->Titanacyclopropane β-Hydride Elimination (- Ethane) Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester Product_Mg_Salt Product (Mg Salt) Oxatitanacyclopentane->Product_Mg_Salt Rearrangement & + EtMgBr Product_Mg_Salt->Ti_cat Catalyst Regeneration Product_Mg_Salt->Product Aqueous Workup

Caption: Catalytic cycle of the Kulinkovich reaction.
Expertise & Causality: Why These Conditions?

A robust experimental design is predicated on understanding the function and limitations of each component.

  • Choice of Substrate (Methyl 4-Chlorobenzoate): Aromatic esters are excellent substrates for the Kulinkovich reaction. Non-enolizable esters are preferred to prevent side reactions like deprotonation by the highly basic Grignard reagent and organotitanium intermediates. The methyl ester is chosen for its reactivity and ease of removal of the methanol byproduct during workup.

  • Choice of Grignard Reagent (Ethylmagnesium Bromide): The selection of EtMgBr is critical. The presence of β-hydrogens is a prerequisite for the β-hydride elimination step that generates the titanacyclopropane.[4] Using EtMgBr results in the formation of the parent, unsubstituted titanacyclopropane, which is necessary to form the target molecule without additional alkyl groups on the cyclopropane ring.[6]

  • Choice of Catalyst (Titanium(IV) Isopropoxide): Ti(Oi-Pr)₄ is the most common and cost-effective catalyst. Its alkoxide ligands are readily exchanged with the alkyl groups from the Grignard reagent to initiate the catalytic cycle. While other titanium sources like ClTi(Oi-Pr)₃ can be used, Ti(Oi-Pr)₄ is standard for this transformation.[4]

  • Stoichiometry: While the titanium species is catalytic, an excess of the Grignard reagent (typically >2 equivalents relative to the ester) is required. Two equivalents are formally consumed in the formation of the cyclopropane ring (one for the titanacyclopropane, one to regenerate the catalyst), and additional amounts may be consumed by side reactions or trace amounts of water, ensuring the reaction goes to completion.[3]

  • Solvent (Anhydrous Diethyl Ether or THF): The reaction must be conducted under strictly anhydrous and inert conditions. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are ideal as they are unreactive towards the organometallic species and effectively solvate the Grignard reagent and titanium complexes.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using flame-dried glassware and anhydrous solvents.

Table 1: Reagents and Materials

Reagent/Material Formula M.W. Amount Moles (mmol) Role
Methyl 4-chlorobenzoate C₈H₇ClO₂ 170.59 1.71 g 10.0 Substrate
Titanium(IV) isopropoxide C₁₂H₂₈O₄Ti 284.22 0.57 g (0.59 mL) 2.0 Catalyst
Ethylmagnesium bromide C₂H₅BrMg 133.27 10.0 mL (3.0 M in Et₂O) 30.0 Reagent
Anhydrous Diethyl Ether (C₂H₅)₂O 74.12 50 mL - Solvent
Sat. aq. NH₄Cl NH₄Cl 53.49 ~20 mL - Quenching Agent
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 ~100 mL - Extraction Solvent

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

Procedure:

  • Reaction Setup: To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add methyl 4-chlorobenzoate (1.71 g, 10.0 mmol).

  • Solvent and Catalyst Addition: Add anhydrous diethyl ether (40 mL) via syringe to dissolve the ester. With stirring, add titanium(IV) isopropoxide (0.59 mL, 2.0 mmol) via syringe. The solution may turn yellow.

  • Grignard Reagent Addition: Add the solution of ethylmagnesium bromide (10.0 mL of 3.0 M solution in Et₂O, 30.0 mmol) dropwise via syringe pump over 30 minutes at room temperature. The reaction is exothermic, and a gentle reflux may be observed. The solution will typically turn dark brown or black.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Cool the flask in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~20 mL). Vigorous gas evolution (ethane) will occur.

  • Extraction: Dilute the mixture with ethyl acetate (50 mL) and stir for 15 minutes until the inorganic salts precipitate. Filter the mixture through a pad of Celite®, washing the filter cake with additional ethyl acetate (2 x 25 mL). Transfer the filtrate to a separatory funnel, wash with brine (30 mL), separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid or oil.[1]

Part 2: Alternative Synthetic Approaches

While the Kulinkovich reaction is highly effective, it is valuable for a research scientist to be aware of alternative conceptual pathways.

  • Grignard Addition to Cyclopropanone: A classic organometallic approach would involve the addition of 4-chlorophenylmagnesium bromide to cyclopropanone. However, cyclopropanone itself is highly unstable and prone to polymerization.[7] This reaction would necessitate the use of a more stable cyclopropanone equivalent, such as a hemiketal or hemiaminal, followed by hydrolysis, adding complexity to the synthesis. The instability of the geminal diol hydrate of cyclopropanone is less pronounced than the ketone due to the relief of angle strain (sp³ vs sp² carbon), but handling remains a challenge.[8]

  • Simmons-Smith Cyclopropanation: This reaction is a cornerstone of cyclopropane synthesis, typically involving the reaction of an alkene with an organozinc carbenoid (e.g., from CH₂I₂ and a Zn-Cu couple).[9][10][11] To synthesize the target molecule, one would need to cyclopropanate a precursor like 1-(4-chlorophenyl)vinyl alcohol. This enol is the transient tautomer of 4'-chloroacetophenone and is not isolable, making a direct cyclopropanation unfeasible. A silyl enol ether derivative could be used, but this adds steps of formation and subsequent deprotection.

Alternative_Paths cluster_grignard Grignard Pathway cluster_ss Simmons-Smith Pathway Target This compound Grignard_Reagent 4-Chlorophenyl MgBr Grignard_Reagent->Target Cyclopropanone Cyclopropanone (or equivalent) Cyclopropanone->Target SS_Reagent Simmons-Smith Reagent (CH₂I₂/Zn) Enol_Ether 1-(4-Chlorophenyl) vinyl silyl ether SS_Reagent->Enol_Ether Deprotection Deprotection Enol_Ether->Deprotection Deprotection->Target

Caption: Conceptual alternative pathways to the target molecule.

Part 3: Product Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.

Table 2: Expected Analytical Data for this compound

Property Value
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol
¹H NMR (CDCl₃) Aromatic protons (AA'BB' system, ~7.2-7.4 ppm), Hydroxyl proton (broad singlet), Cyclopropyl protons (multiplets, ~0.8-1.2 ppm)
¹³C NMR (CDCl₃) Aromatic carbons (~128-140 ppm), Quaternary cyclopropyl carbon bearing OH (~60-70 ppm), CH₂ cyclopropyl carbons (~10-20 ppm)
IR (cm⁻¹) Broad O-H stretch (~3200-3600), C-Cl stretch (~1090), Aromatic C-H and C=C bands

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 168/170 (isotope pattern for Cl) |

Note: Exact chemical shifts (ppm) are predictive and should be confirmed experimentally.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved via the titanium-mediated Kulinkovich reaction. This method leverages the in situ generation of a reactive titanacyclopropane intermediate from common and inexpensive starting materials like methyl 4-chlorobenzoate and ethylmagnesium bromide. The detailed mechanistic understanding of this catalytic cycle allows for rational control over the reaction, making it a trustworthy and authoritative protocol for accessing this and other 1-substituted cyclopropanols. While alternative routes exist conceptually, they often present significant challenges related to substrate stability or require additional synthetic steps, reinforcing the superiority of the Kulinkovich methodology for this specific target.

References

  • Grokipedia. (n.d.). Kulinkovich reaction.
  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

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  • Chemistry Shorts. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • Kulinkovich, O. G. (2000). Titanacyclopropanes as versatile intermediates for carbon–carbon bond formation in reactions with unsaturated compounds. Pure and Applied Chemistry, 72(9), 1715-1720. Retrieved from [Link]

  • Hoyt, S. B., et al. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Nature Chemistry, 10(9), 947-953. Retrieved from [Link]

  • Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals, 15(11), 1394. Retrieved from [Link]

  • Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis, 1991(03), 234. Retrieved from [Link]

  • Kulinkovich, O. G. (2004). Titanacyclopropanes as Versatile Intermediates for Carbon—Carbon Bond Formation in Reactions with Unsaturated Compounds. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanone. Retrieved from [Link]

  • DePuy, C. H. (1968). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 1(2), 33-41. Retrieved from [Link]

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Spectroscopic Blueprint of 1-(4-Chlorophenyl)cyclopropan-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aryl-Cyclopropyl Carbinol Motif

In the landscape of modern drug discovery and materials science, the 1-aryl-cyclopropan-1-ol scaffold represents a structurally significant motif. The inherent three-dimensionality and conformational rigidity of the cyclopropane ring, coupled with the electronic properties of the aryl substituent, make these compounds valuable building blocks. 1-(4-Chlorophenyl)cyclopropan-1-ol, in particular, serves as a key intermediate in the synthesis of various biologically active molecules, where the chlorophenyl group can modulate pharmacokinetic properties and engage in specific binding interactions.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. We will delve into the theoretical underpinnings, predictive analysis based on analogous structures, and standardized protocols for data acquisition, offering researchers a robust framework for the characterization of this and related compounds.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a tertiary alcohol, a feature that profoundly influences its spectroscopic behavior, particularly in mass spectrometry and infrared spectroscopy.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, hydroxyl, and cyclopropyl protons. The strained nature of the cyclopropane ring results in a unique magnetic environment, causing its proton signals to appear at unusually high field (upfield).[2]

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic (H-2, H-6)7.35 - 7.45Doublet (d)2HProtons ortho to the C1-substituent, deshielded.
Aromatic (H-3, H-5)7.25 - 7.35Doublet (d)2HProtons meta to the C1-substituent.
Hydroxyl (-OH)1.5 - 2.5Singlet (s, broad)1HChemical shift is concentration and solvent dependent; may exchange with D₂O.
Cyclopropyl (CH₂)0.8 - 1.2Multiplet (m)4HDiastereotopic protons of the two CH₂ groups, exhibiting complex spin-spin coupling.

Causality Behind Predictions: The aromatic protons are split into two distinct doublets due to the symmetry of the para-substituted ring. Protons closer to the electron-withdrawing chlorine atom and the cyclopropyl carbinol group are expected to be slightly more deshielded. The cyclopropyl protons are highly shielded due to the ring's electronic structure, leading to their characteristic upfield chemical shifts.[2] Their signals will appear as complex multiplets due to both geminal and cis/trans vicinal coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are anticipated.

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Quaternary Aromatic (C-1')145 - 148Carbon attached to the cyclopropanol moiety.
Aromatic (C-4')132 - 135Carbon bearing the chlorine atom.
Aromatic (C-2', C-6')128 - 130Symmetrically equivalent carbons ortho to the C1'-substituent.
Aromatic (C-3', C-5')127 - 129Symmetrically equivalent carbons meta to the C1'-substituent.
Quaternary Cyclopropyl (C-1)55 - 60Carbinol carbon, attached to the hydroxyl group and the phenyl ring.
Cyclopropyl (C-2, C-3)12 - 18Methylene carbons of the cyclopropane ring, shielded.

Causality Behind Predictions: The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons. The carbinol carbon (C-1) is significantly deshielded by the attached oxygen and phenyl group. The cyclopropyl methylene carbons (C-2, C-3) are highly shielded, a characteristic feature of cyclopropane rings.[3]

Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and high-quality data.[4]

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the labile hydroxyl proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • To confirm the hydroxyl peak, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5] For this compound, the key absorptions will be from the O-H, C-H (aromatic and cyclopropyl), C=C (aromatic), and C-Cl bonds.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch3200 - 3600Strong, BroadCharacteristic of a hydrogen-bonded alcohol.
C-H Stretch (Aromatic)3000 - 3100MediumTypically observed just above 3000 cm⁻¹.
C-H Stretch (Cyclopropyl)3050 - 3150MediumThe C-H bonds in cyclopropanes are slightly higher in frequency than typical alkanes.[6][7]
C=C Stretch (Aromatic)1475 - 1600Medium-WeakAromatic ring vibrations often appear as a pair of bands.
C-O Stretch1050 - 1150StrongCharacteristic of a tertiary alcohol.
C-Cl Stretch1000 - 1100StrongThe position can be influenced by the aromatic system.[8]
Cyclopropane Ring Deformation~1020MediumA characteristic absorption for the cyclopropyl ring itself.[7][9]

Causality Behind Predictions: The broadness of the O-H stretch is due to intermolecular hydrogen bonding. The C-H stretching frequencies of the cyclopropane ring are higher than those of typical alkanes due to the increased s-character of the C-H bonds. The C-Cl stretch appears in the fingerprint region and is a reliable indicator of the chloro-substituent.[10]

Experimental Protocol for IR Analysis
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid or low-melting solid, a thin film can be prepared by placing a small drop between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.[11]

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₉ClO. The calculated monoisotopic mass is approximately 168.03 g/mol .

  • Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Two peaks will be observed: one for the ³⁵Cl isotope (M⁺) at m/z 168 and another for the ³⁷Cl isotope (M+2) at m/z 170, with a characteristic intensity ratio of approximately 3:1.

  • Key Fragmentation Pathways:

    • Loss of Water (M-18): As a tertiary alcohol, a prominent peak resulting from the dehydration of the molecular ion is expected at m/z 150 (for ³⁵Cl).[11][12]

    • Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the cyclopropyl ring would lead to the formation of a stable benzylic cation. The loss of a cyclopropyl radical (•C₃H₅) would result in a fragment at m/z 127 (for ³⁵Cl).

    • Benzylic Fragments: Further fragmentation of the chlorophenyl-containing ions can lead to characteristic aromatic fragments, such as the chlorotropylium ion.[13][14]

m/z (for ³⁵Cl) Predicted Fragment Fragmentation Pathway
168 / 170[C₉H₉ClO]⁺Molecular Ion (M⁺ / M⁺+2)
150 / 152[C₉H₇Cl]⁺M⁺ - H₂O (Dehydration)
127 / 129[C₇H₆ClO]⁺M⁺ - •C₃H₅ (Loss of cyclopropyl radical)
Experimental Protocol for MS Analysis
  • Sample Introduction and Ionization:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

    • Electron Ionization (EI) is a common technique for GC-MS that induces extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically preserves the molecular ion.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak for molecular weight and isotopic pattern confirmation. Correlate the major fragment ions with logical bond cleavages to support the proposed structure.

Visualizations: Workflows and Structures

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow General Spectroscopic Analysis Workflow start Sample Synthesis & Purification nmr NMR Analysis (¹H, ¹³C, 2D) start->nmr ir IR Analysis start->ir ms MS Analysis (EI or ESI) start->ms data Data Integration & Interpretation nmr->data ir->data ms->data structure Structure Confirmation data->structure

Caption: A generalized workflow for spectroscopic characterization.

Caption: Predicted ¹H NMR chemical shift regions.

Conclusion

The structural elucidation of this compound is a synergistic process that relies on the complementary nature of NMR, IR, and MS techniques. While NMR provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and offers insight into the molecule's stability and fragmentation. This guide provides the predictive data and methodological framework necessary for researchers to confidently characterize this important chemical entity, ensuring the integrity and validity of their scientific endeavors.

References

  • Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1966). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry, 31(1), 295–301.
  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. PubMed Central. Retrieved from [Link]

  • Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1966). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions. (1994). Infrared spectra of cyclopropanol and ethenol. Retrieved from [Link]

  • PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Retrieved from [Link]

  • Volkov, P. A., et al. (2020). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropane. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2018). Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. Retrieved from [Link]

  • PubMed. (2008). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:100845-90-7 | 1-(4-chlorophenyl)cyclopropane-1-carbaldehyde. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). Retrieved from [Link]

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  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Retrieved from [Link]

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An In-Depth Technical Guide to the Antifungal Mechanism of 1-(4-Chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the antifungal compound 1-(4-Chlorophenyl)cyclopropan-1-ol. While direct mechanistic studies on this specific molecule are not extensively published, a robust hypothesis can be formulated based on its structural analogy to known fungicides and its demonstrated efficacy against phytopathogenic fungi. This document synthesizes the available evidence to propose that this compound likely functions as an inhibitor of sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. We will delve into the rationale behind this proposed mechanism, the supporting evidence from related compounds, and provide detailed experimental protocols for validation.

Introduction: The Emerging Role of Cyclopropane Scaffolds in Antifungal Research

The cyclopropane moiety is a recurring structural motif in a variety of biologically active compounds, conferring unique conformational rigidity and metabolic stability.[1][2] In the realm of antifungal drug discovery, derivatives of cyclopropane have shown considerable promise. The subject of this guide, this compound, has been identified as a fungistatic agent, particularly against plant pathogens such as Botrytis cinerea.[3] Its chemical architecture, featuring a chlorophenyl group and a cyclopropyl methanol core, bears a significant resemblance to established agricultural fungicides. This guide aims to provide a detailed exploration of its most probable molecular mechanism of action to facilitate further research and development.

Proposed Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The prevailing hypothesis is that this compound exerts its antifungal effects by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4]

The Target Enzyme: Sterol 14α-Demethylase (CYP51)

The key regulatory step in the ergosterol biosynthesis pathway is the 14α-demethylation of lanosterol or eburicol, a reaction catalyzed by the cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the ERG11 gene.[5][6] This enzyme is the primary target for the widely used azole class of antifungal drugs.[1] Given that the structurally related compound, 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone, is a known intermediate in the synthesis of the triazole fungicide cyproconazole, it is highly plausible that this compound also targets CYP51.[7] Cyproconazole is a well-documented inhibitor of CYP51, and its mechanism involves the azole nitrogen binding to the heme iron in the enzyme's active site, preventing the demethylation of sterol precursors.[8][9][10] While this compound is not an azole, its core structure may allow it to fit into the active site of CYP51 and disrupt its function.

The proposed signaling pathway is illustrated in the diagram below:

Figure 1: Proposed mechanism of action of this compound via inhibition of CYP51 in the fungal ergosterol biosynthesis pathway.

Downstream Consequences of CYP51 Inhibition

Inhibition of CYP51 leads to a cascade of detrimental effects for the fungal cell:

  • Depletion of Ergosterol: The primary consequence is the cessation of ergosterol production, leading to its depletion in the cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These intermediates are toxic to the cell and disrupt membrane structure and function.[4]

  • Increased Membrane Permeability and Fragility: The altered sterol composition increases the permeability of the fungal cell membrane, leading to leakage of essential cellular contents and making the cell more susceptible to osmotic stress.

  • Impaired Fungal Growth: The culmination of these effects is the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, cell death (fungicidal activity).

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that this compound targets CYP51 and the ergosterol biosynthesis pathway, a series of well-established experimental protocols can be employed.

Quantifying Antifungal Activity

The initial step is to determine the potency of the compound against a panel of relevant fungal species, including known susceptible and resistant strains.

Experimental Protocol 1: Broth Microdilution for MIC and MFC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

  • Preparation of Fungal Inoculum: Culture the desired fungal strain on an appropriate agar medium. Prepare a spore suspension in sterile saline with 0.05% Tween 80 and adjust the concentration to 1-5 x 10^6 spores/mL using a hemocytometer.

  • Compound Dilution Series: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well to a final concentration of 0.5-2.5 x 10^5 spores/mL. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C for B. cinerea) for 48-72 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells showing no growth onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after further incubation.

Elucidating the Molecular Target

The following assays are designed to provide evidence for the specific site of action of the compound.

Experimental Protocol 2: Sorbitol and Ergosterol Interaction Assays

These assays help to differentiate between cell wall disruption and direct membrane interaction.[12][13]

  • Sorbitol Protection Assay:

    • Perform the MIC assay as described above, but in parallel with a set of plates where the RPMI-1640 medium is supplemented with 0.8 M sorbitol.

    • Interpretation: If the compound targets the cell wall, the presence of an osmotic stabilizer like sorbitol will result in a significant increase in the MIC value. If the MIC remains unchanged, it suggests the target is not the cell wall.

  • Ergosterol Binding Assay:

    • Perform the MIC assay in the presence of exogenously added ergosterol at varying concentrations (e.g., 50-400 µg/mL).

    • Interpretation: If the compound acts by binding to ergosterol (similar to polyene antifungals), the exogenous ergosterol will antagonize its activity, leading to a dose-dependent increase in the MIC. If the MIC is unaffected, a direct binding to ergosterol is unlikely.

Experimental Protocol 3: In Vitro CYP51 Inhibition Assay

This biochemical assay provides direct evidence of enzyme inhibition.[2][14]

  • Reagents: Recombinant fungal CYP51, cytochrome P450 reductase, lanosterol (substrate), NADPH, and a suitable buffer system.

  • Assay Procedure: a. In a microplate, combine the recombinant CYP51 and cytochrome P450 reductase in the reaction buffer. b. Add varying concentrations of this compound and pre-incubate for a short period. c. Initiate the reaction by adding lanosterol and NADPH. d. Incubate at 37°C for a defined time. e. Stop the reaction and extract the sterols using an organic solvent (e.g., ethyl acetate). f. Analyze the sterol composition by GC-MS or HPLC to quantify the conversion of lanosterol to its demethylated product.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

The experimental workflow for target validation is depicted below:

Experimental_Workflow Start Hypothesis: This compound inhibits CYP51 MIC_MFC Determine Antifungal Potency (MIC/MFC Assays) Start->MIC_MFC Sorbitol_Assay Sorbitol Protection Assay MIC_MFC->Sorbitol_Assay Ergosterol_Assay Ergosterol Binding Assay Sorbitol_Assay->Ergosterol_Assay CYP51_Assay In Vitro Recombinant CYP51 Inhibition Assay Ergosterol_Assay->CYP51_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for ERG11) CYP51_Assay->Gene_Expression Conclusion Conclusion Gene_Expression->Conclusion Validate/Refute Hypothesis

Sources

1-(4-Chlorophenyl)cyclopropan-1-ol: A Versatile Building Block for Modern Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary chemical synthesis and drug discovery, the strategic use of sterically constrained and functionally dense building blocks is paramount. 1-(4-Chlorophenyl)cyclopropan-1-ol is a molecule that, despite its relatively simple structure, embodies a significant potential for innovation. It brings together two key structural motifs: the 4-chlorophenyl group, a common feature in many pharmaceuticals and agrochemicals, and the cyclopropanol moiety, a strained three-membered ring that imparts unique chemical reactivity.

The high ring strain of the cyclopropane ring in cyclopropanol makes it susceptible to ring-opening reactions, allowing it to serve as a synthetic equivalent of a homoenolate—a valuable tool for carbon-carbon bond formation.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the potential research applications of this compound, positioning it as a molecule of interest for researchers in organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

A summary of the key physical and spectroscopic data for this compound is presented below.[2]

PropertyValue
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol
Monoisotopic Mass 168.034 g/mol
CAS Number 16031-54-2
IUPAC Name This compound
Predicted XlogP 2.0
Appearance Likely a solid or oil

Synthesis and Characterization

While specific literature on the synthesis of this compound is sparse, a robust and logical synthetic route can be extrapolated from standard organometallic chemistry. The most direct approach involves the nucleophilic addition of a cyclopropyl organometallic reagent to 4-chloroacetophenone.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Cyclopropyl_bromide Cyclopropyl bromide Grignard_formation Grignard Reagent Formation Cyclopropyl_bromide->Grignard_formation Magnesium_turnings Magnesium turnings Magnesium_turnings->Grignard_formation 4_Chloroacetophenone 4'-Chloroacetophenone Nucleophilic_addition Nucleophilic Addition 4_Chloroacetophenone->Nucleophilic_addition Grignard_formation->Nucleophilic_addition Cyclopropylmagnesium bromide Aqueous_workup Aqueous Workup Nucleophilic_addition->Aqueous_workup Crude_product Crude Product Aqueous_workup->Crude_product Purification Purification (e.g., Column Chromatography) Crude_product->Purification Final_product This compound Purification->Final_product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reaction
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine. Add a solution of cyclopropyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining cyclopropyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Nucleophilic Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 4'-chloroacetophenone in anhydrous diethyl ether dropwise via the dropping funnel.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound stems from the unique reactivity of the cyclopropanol moiety. This strained ring system can undergo a variety of transformations, making it a versatile intermediate.

Reactivity_Diagram cluster_reactions Potential Transformations cluster_products Resulting Intermediates Start This compound Ring_opening Ring Opening (Acid/Base/Lewis Acid Catalyzed) Start->Ring_opening Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Substitution Substitution of -OH (e.g., via Mitsunobu) Start->Substitution Homoenolate Homoenolate Equivalent (γ-Ketoester/acid) Ring_opening->Homoenolate Ketone 1-(4-Chlorophenyl)cyclopropyl ketone Oxidation->Ketone Substituted_cyclopropane Substituted Cyclopropanes (Ethers, Esters, Amines) Substitution->Substituted_cyclopropane

Caption: Potential synthetic transformations of this compound.

The most significant reaction of cyclopropanols is their rearrangement to form homoenolate equivalents.[1] This can be achieved under acidic, basic, or Lewis acidic conditions and provides access to γ-functionalized carbonyl compounds, which are important precursors for many complex molecules.

Potential Research Applications

Medicinal Chemistry and Drug Discovery

The cyclopropane ring is a prized structural motif in medicinal chemistry. Its incorporation into drug candidates can offer several advantages:

  • Metabolic Stability: The cyclopropyl group is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[3]

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[3][4]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties to optimize drug-like characteristics.

Given that the 4-chlorophenyl group is a common feature in numerous approved drugs, this compound represents a promising starting point for the development of new therapeutic agents. The cyclopropane moiety is found in drugs for a wide range of conditions, including viral infections (e.g., COVID-19, Hepatitis C, HIV/AIDS), asthma, and cancer.[5] Derivatives of this molecule could be explored for various biological activities, such as:

  • Anticancer Activity: Many natural and synthetic compounds containing cyclopropane rings exhibit antitumor properties.[6][7]

  • Antimicrobial and Antiviral Activity: The unique stereochemistry of cyclopropanes can lead to potent interactions with microbial or viral enzymes.[8][9][10]

Drug_Discovery_Logic cluster_properties Inherent Properties cluster_advantages Medicinal Chemistry Advantages cluster_applications Potential Therapeutic Areas Core_Scaffold This compound Chlorophenyl 4-Chlorophenyl Moiety (Known pharmacophore) Core_Scaffold->Chlorophenyl Cyclopropanol Cyclopropanol Moiety (Unique reactivity & rigidity) Core_Scaffold->Cyclopropanol Binding_Affinity Enhanced Binding Affinity Chlorophenyl->Binding_Affinity Metabolic_Stability Metabolic Stability Cyclopropanol->Metabolic_Stability Conformational_Constraint Conformational Constraint Cyclopropanol->Conformational_Constraint Anticancer Anticancer Agents Metabolic_Stability->Anticancer Antiviral Antiviral Agents Conformational_Constraint->Antiviral Antimicrobial Antimicrobial Agents Binding_Affinity->Antimicrobial

Caption: Logic diagram for the application of this compound in drug discovery.

Agrochemicals

A significant and immediate potential application for this compound lies in the field of agrochemicals. A closely related compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is a key intermediate in the synthesis of the fungicide cyproconazole.[11][12] The structural similarity suggests that this compound could be a valuable precursor for the synthesis of novel fungicides and pesticides. The presence of the cyclopropyl group in agrochemicals can enhance their efficacy and alter their environmental persistence.[13]

Materials Science

While less explored, the potential of this compound in materials science should not be overlooked. The hydroxyl group allows for its incorporation into polymer backbones, potentially leading to materials with unique thermal or optical properties. The rigid cyclopropyl and phenyl groups could impart desirable characteristics such as increased glass transition temperatures or altered refractive indices.

Conclusion

This compound is a molecule poised for significant research interest. Its straightforward synthesis and the unique reactivity of the cyclopropanol group make it a valuable building block for organic chemists. For medicinal chemists and drug discovery professionals, it offers a scaffold that combines the well-established 4-chlorophenyl pharmacophore with the advantageous properties of the cyclopropane ring. Furthermore, its structural relationship to key agrochemical intermediates points to a strong potential in the development of new crop protection agents. The exploration of this versatile compound is likely to yield novel molecules with significant biological and material properties.

References

  • PrepChem.com. Synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol. Available from: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Expert Opinion on Drug Discovery.
  • CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol. (2012).
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  • New, simple and accessible method creates potency-increasing structure in drugs. (2023).
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  • BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. (2013). Military Medical Science Letters.
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2018). PubMed Central.
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An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(4-Chlorophenyl)cyclopropan-1-ol, focusing on its solubility and stability profiles. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of these characteristics is paramount for robust process development, formulation design, and ensuring regulatory compliance. This document outlines detailed experimental protocols for determining aqueous and organic solvent solubility, as well as a systematic approach to evaluating the compound's intrinsic stability through forced degradation studies under various stress conditions. The causality behind experimental choices and the implementation of self-validating systems are emphasized to ensure scientific integrity. All methodologies are supported by authoritative references to provide a strong foundation for practical application in a research and development setting.

Introduction: The Significance of this compound

This compound is a tertiary alcohol containing a strained cyclopropyl ring and a chlorophenyl moiety. This unique structural combination makes it a valuable building block in medicinal chemistry. The cyclopropyl group can introduce conformational rigidity and metabolic stability into a drug molecule, while the chlorophenyl group can modulate lipophilicity and target binding interactions. Given its role as a precursor to more complex molecules, a deep understanding of its solubility is essential for reaction optimization, purification, and handling. Furthermore, knowledge of its stability and degradation pathways is critical for defining appropriate storage conditions, identifying potential impurities, and developing stability-indicating analytical methods.

The inherent strain of the three-membered cyclopropane ring, coupled with the presence of a tertiary alcohol, suggests potential instability under certain conditions, such as acidic environments, which could lead to ring-opening reactions.[1] This guide provides the foundational knowledge and experimental framework to systematically investigate these properties.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is crucial for predicting its behavior.

PropertyValueSource
Molecular Formula C₉H₉ClO[2]
Molecular Weight 168.62 g/mol [2]
Predicted XlogP 2.0[2]
Appearance (To be determined experimentally)
Melting Point (To be determined experimentally)
pKa (To be determined experimentally)

The predicted XlogP value of 2.0 suggests that this compound is likely to have moderate lipophilicity, indicating a higher solubility in organic solvents compared to water.[2] Experimental determination of these properties is a critical first step in its characterization.

Solubility Profile: A Systematic Approach

Solubility is a critical parameter that influences reaction kinetics, purification efficiency, and bioavailability. A comprehensive solubility profile in a range of relevant solvents is therefore indispensable.

Rationale for Solvent Selection

The choice of solvents for solubility determination should be guided by their potential use in synthesis, purification, and formulation. The following list provides a representative set of solvents spanning a range of polarities:

  • Aqueous: Purified Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer

  • Polar Protic: Methanol, Ethanol, Isopropanol

  • Polar Aprotic: Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

  • Non-Polar: Hexane, Toluene, Dichloromethane

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standardized method for determining the equilibrium solubility of this compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in mg/mL or mol/L based on the concentration of the saturated solution.

Data Presentation

The results should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25
pH 1.2 HCl25
pH 6.8 Phosphate Buffer25
Methanol25
Ethanol25
Acetonitrile25
Dichloromethane25

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[3][4] These studies are a regulatory expectation and provide critical information for developing stability-indicating analytical methods.[3]

Logical Framework for Stress Conditions

The selection of stress conditions is based on ICH guidelines and the chemical structure of this compound.[5][6]

Caption: Workflow for forced degradation studies of this compound.

Detailed Experimental Protocols for Forced Degradation

The goal of these studies is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[3]

a) Acidic and Basic Hydrolysis:

  • Rationale: The tertiary alcohol and the strained cyclopropyl ring may be susceptible to acid-catalyzed rearrangement or ring-opening. Ester linkages, if present as impurities from synthesis, would be susceptible to both acid and base hydrolysis.

  • Protocol:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

    • Analyze by HPLC to determine the extent of degradation and the formation of new peaks.

b) Oxidative Degradation:

  • Rationale: While the molecule does not contain highly susceptible functional groups to oxidation, this study is a standard requirement.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent and add 3% hydrogen peroxide.

    • Keep the solution at room temperature and monitor at various time points.

    • Analyze by HPLC.

c) Thermal Degradation:

  • Rationale: To assess the stability of the compound at elevated temperatures that may be encountered during processing or storage.

  • Protocol:

    • Store the solid compound in a controlled temperature oven (e.g., 60 °C, 80 °C).

    • Dissolve samples at different time points and analyze by HPLC.

d) Photolytic Degradation:

  • Rationale: To determine if the compound is light-sensitive, which would necessitate special handling and packaging. The aromatic ring is a potential chromophore.

  • Protocol:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC and compare with a control sample stored in the dark.

Analytical Methodology for Quantification

A robust and validated analytical method is crucial for accurate solubility and stability testing.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the recommended technique for the analysis of this compound and its potential degradation products.

Starting HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient (To be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength (To be determined by UV scan, likely around 220-230 nm)
Injection Volume 10 µL

Method Development and Validation:

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the stability-indicating nature of the method by showing that the degradation product peaks are well-resolved from the parent compound peak.

Caption: Logical workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the rationale behind the experimental design, researchers and drug development professionals can generate high-quality, reliable data. This information is fundamental for informed decision-making throughout the drug development lifecycle, from early-stage process chemistry to the formulation of the final drug product. The emphasis on scientific integrity and authoritative grounding ensures that the approaches described are robust and compliant with industry standards.

References

  • PubChem. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol. [Link]

  • ChemBK. (S)-1-(4-chlorophenyl)propan-1-ol. [Link]

  • PubChem. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. [Link]

  • MedCrave online. Forced degradation studies. [Link]

  • National Institute for Environmental Studies, Japan. III Analytical Methods. [Link]

  • PubChemLite. This compound (C9H9ClO). [Link]

  • Singh, S., & Kumar, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(5), 291-301. [Link]

  • Wikipedia. Cyclopropanol. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

  • ResearchGate. Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. [Link]

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

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Navigating the Synthesis and Handling of 1-(4-Chlorophenyl)cyclopropan-1-ol: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chlorophenyl Cyclopropanol Moiety

The 1-(4-chlorophenyl)cyclopropan-1-ol scaffold is an increasingly important structural motif in modern medicinal chemistry and materials science. Its unique stereoelectronic properties, conferred by the rigid cyclopropyl ring and the electron-withdrawing chlorophenyl group, make it a valuable building block for novel therapeutics and functional materials. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural lists to explain the rationale behind each critical safety measure.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards are associated with its irritant properties and potential for harm upon ingestion or inhalation.

GHS Classification and Toxicological Profile

Based on available data for the compound and structurally related analogs, this compound is classified under the Globally Harmonized System (GHS) as follows.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.
Specific target organ toxicity — single exposureCategory 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.

Note: Some closely related structures, such as 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol, are also noted to be potential skin sensitizers (H317) and toxic to aquatic life with long-lasting effects (H411).[1] It is prudent to consider these additional hazards in the overall risk assessment.

The causality behind these classifications lies in the molecule's structure. The chlorophenyl group can impart lipophilicity, potentially aiding absorption, while the hydroxyl group and the strained cyclopropyl ring can participate in various biological interactions, leading to irritation at mucosal surfaces and in the respiratory tract.

Physical and Chemical Hazards

While comprehensive data on the flash point of this specific molecule is limited, related cyclopropanol compounds are known to be flammable liquids.[2][3] The potential for the formation of combustible dusts should also be considered if handling the material as a solid.[4] Therefore, ignition sources must be rigorously excluded from the handling area.

Section 2: The Hierarchy of Controls: From Engineering Solutions to Personal Protection

A multi-layered approach to risk mitigation is essential. The hierarchy of controls prioritizes engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible for Synthesis) Substitution Substitution (Use a less hazardous reagent) Engineering Engineering Controls (Primary Containment) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs & Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Final Barrier) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering solutions.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[3][5] This is non-negotiable. The fume hood contains vapors and potential dusts, preventing inhalation, which is a key route of exposure leading to respiratory irritation.[6]

  • Rationale: The ventilation provided by a fume hood directly addresses the H335 hazard. It ensures that any vapors or aerosols generated are drawn away from the user's breathing zone.

  • Best Practices: Always work with the sash at the lowest practical height. Ensure the fume hood has a recent certification and that the airflow is properly functioning before commencing work.[7] All manipulations, including weighing, transfers, and reaction quenching, should be performed deep within the hood.[5]

An eyewash station and safety shower must be readily accessible and unobstructed.[3][8]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written SOPs are critical for ensuring consistent and safe practices. All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work. Key points to include in the SOP are:

  • Access Control: Restrict access to areas where the compound is being handled to authorized personnel only.[9]

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[5][10] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[4]

  • Decontamination: Designate a specific area for handling the compound. Protect work surfaces with disposable, absorbent bench paper.[9] All glassware and equipment should be decontaminated after use.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is not a substitute for robust engineering controls but is crucial for protecting against direct contact.

Table 2: Recommended PPE for Handling this compound

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Safety glasses with side shields or, preferably, chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[4][11]Protects against splashes that can cause serious eye irritation (H319). A face shield should be worn in addition to goggles when there is a significant splash risk.
Hand Protection Nitrile or neoprene gloves.[7]Provides a barrier against skin contact, preventing irritation (H315). Gloves must be inspected before use and removed properly to avoid contaminating skin.[6] Contaminated gloves must be disposed of as chemical waste.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[9][10][11]Protects skin from accidental contact and potential thermal hazards. Do not wear shorts or sandals in the laboratory.[7]
Respiratory Protection Generally not required when working in a certified chemical fume hood.If engineering controls fail or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4]

Section 3: Step-by-Step Experimental Protocols

Adherence to methodical protocols is key to minimizing risk during routine laboratory operations.

Protocol for Safe Weighing and Transfer
  • Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is operational. Place a disposable weighing boat on a tared analytical balance inside the fume hood.

  • Aliquotting: Carefully transfer the solid this compound from the stock container to the weighing boat using a clean spatula. Perform this action slowly to minimize the generation of airborne dust.[8]

  • Transfer: Securely cap the stock container immediately after use. To transfer the weighed solid to a reaction vessel, gently tap the weighing boat. Use a funnel if necessary to prevent spillage.

  • Clean-up: Dispose of the weighing boat and any contaminated materials (e.g., wipes, gloves) in a designated solid hazardous waste container. Decontaminate the spatula and balance area.

Protocol for Storage
  • Container: Store in a tightly closed, properly labeled container.[10] The label should clearly display the chemical name, date received, and all relevant GHS hazard pictograms.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][10]

  • Segregation: Do not store with flammable materials or in a manner that could lead to accidental mixing with incompatible chemicals.

Section 4: Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidents can occur. A well-rehearsed emergency plan is vital.

Emergency_Response cluster_spill Chemical Spill Response cluster_exposure Personnel Exposure Response Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Contain Contain Spill (Use inert absorbent) Alert->Contain Cleanup Clean Up (Wear full PPE) Contain->Cleanup Dispose Dispose of Waste (Sealed container) Cleanup->Dispose Exposure Exposure Event (Skin/Eye/Inhalation) Remove Remove from Source & Remove Contaminated Clothing Exposure->Remove Flush Flush Affected Area (Eyewash/Shower for 15 min) Remove->Flush Medical Seek Immediate Medical Attention Flush->Medical Report Report Incident Medical->Report

Caption: Logical flow for spill and exposure emergency responses.

Spill Management
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, prevent the spread of the spill. For solids, gently sweep up the material to avoid creating dust.[8] For liquids, cover with an inert absorbent material like vermiculite or sand.[12]

  • Cleanup: Wearing appropriate PPE, collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[4][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste in accordance with institutional and local regulations.

First-Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • In case of Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[8]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][8]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]

Section 5: Waste Disposal

Chemical waste disposal must be handled with the same rigor as active experimentation. All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Procedure: Collect waste in designated, sealed, and properly labeled containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Arrange for disposal through a licensed professional waste disposal service.[6][13]

Conclusion

This compound is a valuable synthetic intermediate whose safe use is predicated on a foundational respect for its potential hazards. By integrating the engineering controls, administrative procedures, and personal protective measures detailed in this guide, researchers can confidently and safely harness the synthetic potential of this molecule. The principles of causality—understanding why a protocol is necessary—and self-validating systems, where safety checks are built into the workflow, are the hallmarks of a robust and responsible laboratory safety culture.

References

  • PubChem. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol | C12H15ClO | CID 19078385. PubChem. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropanemethanol, 98%. Cole-Parmer. [Link]

  • Capot Chemical Co., Ltd. MSDS of 1-(4-Chlorophenyl)-2-Cyclopropylpropanon-1. Capot Chemical. [Link]

  • Airgas. Cyclopropane - SAFETY DATA SHEET. Airgas. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Cole-Parmer. [Link]

  • PubChem. (1S)-1-(4-chlorophenyl)ethan-1-ol. PubChem. [Link]

  • University of North Carolina. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

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Methodological & Application

Application Note: A Robust Two-Step Synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol from 4-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a reliable and high-yielding two-step synthetic pathway for producing 1-(4-chlorophenyl)cyclopropan-1-ol, a valuable tertiary alcohol and potential building block in medicinal chemistry and materials science. The synthesis commences with the Baeyer-Villiger oxidation of commercially available 4-chloroacetophenone to yield 4-chlorophenyl acetate. This intermediate is subsequently converted to the target cyclopropanol via a titanium-mediated Kulinkovich cyclopropanation. This guide provides in-depth mechanistic insights, step-by-step experimental protocols, and critical process parameters designed for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

Tertiary cyclopropanols are structurally unique motifs that serve as versatile intermediates in organic synthesis. The inherent ring strain of the cyclopropane ring allows for a variety of ring-opening reactions, providing access to more complex molecular architectures. The target molecule, this compound, incorporates both a reactive cyclopropanol group and a halogenated aromatic ring, making it a desirable precursor for novel pharmaceuticals and functional materials.

A direct, single-step conversion of a ketone, such as 4-chloroacetophenone, to a cyclopropanol is challenging. Standard organometallic additions (e.g., Grignard reagents) would result in simple alkylation of the carbonyl, not cyclopropanation. Therefore, a more strategic approach is required. The protocol outlined herein employs a robust two-step sequence:

  • Baeyer-Villiger Oxidation: The starting ketone is first transformed into an ester, 4-chlorophenyl acetate. This transformation is crucial as esters are the canonical substrates for the subsequent cyclopropanation reaction. The migratory aptitude of the phenyl group ensures regioselective oxygen insertion.

  • Kulinkovich Reaction: The intermediate ester undergoes a titanium-catalyzed cyclopropanation using a Grignard reagent to form the desired this compound. This powerful reaction constructs the three-membered ring with high efficiency.[1][2]

This methodology avoids harsh conditions and provides a clear, reproducible path to the target compound.

Synthesis_Workflow Start 4-Chloroacetophenone Intermediate 4-Chlorophenyl Acetate Start->Intermediate Step 1: Baeyer-Villiger Oxidation (m-CPBA, DCM) Product This compound Intermediate->Product Step 2: Kulinkovich Cyclopropanation (Ti(OiPr)4, EtMgBr, THF)

Figure 1: Overall two-step synthetic workflow.

Part I: Baeyer-Villiger Oxidation of 4-Chloroacetophenone

Mechanistic Rationale

The Baeyer-Villiger oxidation utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert a ketone into an ester. The mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon, followed by a concerted rearrangement. Critically, the migratory aptitude of the ketone's substituents dictates the regioselectivity. Aryl groups have a high migratory aptitude, ensuring that the oxygen atom is inserted between the carbonyl carbon and the 4-chlorophenyl ring, selectively forming the desired phenyl acetate intermediate over the alternative methyl ester.

Detailed Experimental Protocol

Reaction Scheme: (Self-generated image placeholder for reaction scheme)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroacetophenone (1.0 eq) and dissolve in dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate beaker, dissolve m-CPBA (approx. 77% purity, 1.5 eq) in DCM. Add this solution dropwise to the stirred ketone solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 12-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-chlorophenyl acetate can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Quantitative Data
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-Chloroacetophenone154.5910.01.01.55 g
m-CPBA (~77%)172.5715.01.53.35 g
Dichloromethane (DCM)84.93--50 mL

Expected Yield: 85-95%

Part II: Kulinkovich Cyclopropanation of 4-Chlorophenyl Acetate

Mechanistic Rationale

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters.[3][4] The reaction is catalyzed by a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(OiPr)₄). Two equivalents of a Grignard reagent with β-hydrogens, such as ethylmagnesium bromide (EtMgBr), react with the titanium catalyst to form a transient dialkyltitanium species. This species undergoes β-hydride elimination to generate a reactive titanacyclopropane intermediate and ethane gas.[1][5][6] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding to the ester carbonyl in a two-fold alkylation process to generate the magnesium salt of the cyclopropanol product, which is liberated upon aqueous workup.[5]

Kulinkovich_Mechanism Figure 2: Simplified Kulinkovich Reaction Mechanism cluster_catalyst_formation Catalyst Activation cluster_cyclopropanation Cyclopropanation Cycle Ti_cat Ti(OiPr)4 Dialkyl_Ti Et2Ti(OiPr)2 Ti_cat->Dialkyl_Ti - 2 MgBr(OiPr) Grignard 2 EtMgBr Grignard->Dialkyl_Ti Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane β-hydride elimination Ethane Ethane (gas) Dialkyl_Ti->Ethane Oxatitanacycle Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacycle + Ester Ester 4-Chlorophenyl acetate Ester->Oxatitanacycle Product_Salt Magnesium Cyclopropoxide Oxatitanacycle->Product_Salt Rearrangement Product 1-(4-Chlorophenyl) cyclopropan-1-ol Product_Salt->Product Aqueous Workup (e.g., aq. NH4Cl)

Detailed Experimental Protocol

Critical Note: This reaction is highly sensitive to air and moisture. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Reaction Scheme: (Self-generated image placeholder for reaction scheme)

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an inert gas inlet.

  • Reagent Charging: Under a positive pressure of argon, charge the flask with 4-chlorophenyl acetate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Catalyst Addition: Add titanium(IV) isopropoxide (1.1 eq) to the solution via syringe. Stir for 10 minutes at room temperature.

  • Grignard Addition: Cool the reaction mixture to 0 °C. Add ethylmagnesium bromide (3.0 M solution in diethyl ether, 2.2 eq) dropwise via the dropping funnel over 45 minutes. Checkpoint: A gentle evolution of ethane gas should be observed during the addition.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction mixture will typically turn dark brown or black. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to 0 °C. Quench the reaction by the very slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: The initial quench can be exothermic.

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the titanium salts. Transfer the filtrate to a separatory funnel and wash the organic layer with brine (2x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 95:5 to 80:20 Hexane:Ethyl Acetate) to afford this compound as a colorless oil or low-melting solid.

Quantitative Data
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-Chlorophenyl Acetate170.598.01.01.36 g
Titanium(IV) isopropoxide284.228.81.12.50 g
Ethylmagnesium Bromide131.2817.62.25.9 mL (3.0 M)
Anhydrous THF72.11--80 mL

Expected Yield: 70-85%

Safety and Handling

  • m-CPBA: A strong oxidizing agent that can be shock-sensitive. Handle with care and avoid contact with metals.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle only in a well-ventilated fume hood.

  • Grignard Reagents (EtMgBr): Highly flammable and water-reactive. Must be handled under a strict inert atmosphere.

  • Titanium(IV) isopropoxide: Moisture-sensitive. Handle using anhydrous techniques.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The described two-step protocol provides an efficient and reliable method for the synthesis of this compound from 4-chloroacetophenone. By leveraging the selectivity of the Baeyer-Villiger oxidation and the synthetic power of the Kulinkovich reaction, this guide enables researchers to access this valuable chemical intermediate in high yield and purity. The detailed mechanistic explanations and step-by-step instructions ensure reproducibility and provide a solid foundation for further synthetic explorations.

References

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. Available at: [Link]

  • Grokipedia. Kulinkovich reaction. Available at: [Link]

  • Wikipedia. Kulinkovich reaction. Available at: [Link]

  • Cha, J. K., & Wu, X. (2006). Low-Valent Titanium-Mediated Cyclopropanation of Vinylogous Esters. ACS Publications. Available at: [Link]

  • Wu, Y.-D., & Yu, Z.-X. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society. Available at: [Link]

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Synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol via Grignard Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 1-(4-chlorophenyl)cyclopropan-1-ol, a valuable tertiary alcohol intermediate in medicinal chemistry and materials science. The synthesis is achieved through the robust and well-established Grignard reaction, a cornerstone of carbon-carbon bond formation. This guide offers in-depth insights into the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and troubleshooting advice to ensure a successful and reproducible synthesis. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Aryl cyclopropyl carbinols are significant structural motifs in a variety of biologically active molecules and functional materials. The unique conformational properties and electronic nature of the cyclopropyl group often impart desirable pharmacological or material characteristics. This compound serves as a key building block for more complex molecular architectures. The Grignard reaction, discovered by François Auguste Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains a premier method for the synthesis of alcohols from carbonyl compounds.[1] This method's enduring utility lies in its reliability and versatility in forming new carbon-carbon bonds.[2]

This application note details the synthesis of this compound by the addition of a 4-chlorophenylmagnesium bromide Grignard reagent to cyclopropanone. The protocol emphasizes the critical importance of anhydrous conditions and provides a thorough guide from reagent preparation to product purification.

Reaction Mechanism

The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the carbonyl carbon of cyclopropanone.

  • Formation of 4-chlorophenylmagnesium bromide: 4-Chlorobromobenzene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form the organomagnesium halide.[3] The magnesium inserts into the carbon-bromine bond, creating a highly polarized carbon-magnesium bond where the carbon atom is strongly nucleophilic.[1]

  • Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopropanone. This addition reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.[1]

  • Aqueous Work-up: The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final tertiary alcohol product, this compound.[4]

Mechanism Diagram

Grignard_Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Work-up 4-Chlorobromobenzene 4-Chlorobromobenzene 4-Chlorophenylmagnesium_bromide 4-Chlorophenylmagnesium bromide 4-Chlorobromobenzene->4-Chlorophenylmagnesium_bromide + Mg (Anhydrous Ether) Mg Mg Alkoxide_Intermediate Magnesium Alkoxide Intermediate 4-Chlorophenylmagnesium_bromide->Alkoxide_Intermediate + Cyclopropanone Cyclopropanone Cyclopropanone Final_Product This compound Alkoxide_Intermediate->Final_Product + H₃O⁺ (Work-up) Workflow A Dry Glassware Assembly (N₂ or Ar atmosphere) B Prepare 4-chlorophenylmagnesium bromide (Grignard Reagent) A->B C Cool Grignard Reagent to 0 °C B->C D Dropwise addition of Cyclopropanone solution C->D E Reaction at Room Temperature (TLC Monitoring) D->E F Quench with sat. aq. NH₄Cl at 0 °C E->F G Liquid-Liquid Extraction (Ether/Water) F->G H Dry Organic Layer (Na₂SO₄ or MgSO₄) G->H I Solvent Removal (Rotary Evaporation) H->I J Purification by Column Chromatography I->J K Characterization of Pure Product J->K

Sources

Application Notes and Protocols: The Strategic Role of 1-(4-Chlorophenyl)cyclopropyl-Containing Intermediates in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Moiety in Modern Fungicides

The synthesis of novel, effective fungicides is a cornerstone of modern agricultural science and global food security. Within the diverse chemical landscape of antifungal agents, triazole fungicides have established themselves as a dominant class, renowned for their broad-spectrum activity and systemic properties. A key structural feature in several potent triazoles is the cyclopropyl group, which often enhances binding affinity to the target enzyme and improves metabolic stability. This guide provides a detailed exploration of the synthesis of a critical triazole fungicide, cyproconazole, with a particular focus on the strategic use of 1-(4-chlorophenyl)cyclopropyl-containing intermediates. While the most industrially prevalent precursor is the ketone, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, we will also explore a scientifically robust pathway involving the corresponding alcohol, 1-(4-chlorophenyl)cyclopropan-1-ol, as a potential precursor. This document is intended for researchers, synthetic chemists, and drug development professionals engaged in the design and synthesis of next-generation fungicides.

Cyproconazole is a systemic triazole fungicide that functions as a demethylation inhibitor (DMI), targeting the enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][2][3] By disrupting ergosterol production, cyproconazole compromises the integrity of the fungal cell membrane, leading to cell death.[1] This mechanism of action provides protective, curative, and eradicative activity against a wide range of fungal pathogens in crops such as cereals, coffee, and fruit trees.[2][3]

The Central Intermediate: 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone

The synthesis of cyproconazole hinges on the efficient preparation of its key intermediate, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. This ketone contains the core structural elements required for the final fungicide: the 4-chlorophenyl ring and the cyclopropyl group. Several synthetic routes to this intermediate have been developed, each with its own advantages and challenges.

Established Synthetic Pathways to 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone

Industrially, the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is approached through various methods, including:

  • Friedel-Crafts Acylation: This classic approach involves the reaction of chlorobenzene with a cyclopropyl-containing acyl chloride in the presence of a Lewis acid catalyst.

  • Grignard Reactions: Routes involving the reaction of a Grignard reagent derived from a 4-chlorophenyl halide with a cyclopropyl-containing electrophile are also employed.

  • Horner-Wadsworth-Emmons Reaction: This method utilizes an α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone to construct the carbon skeleton, followed by hydrolysis to yield the desired ketone.[1]

The choice of synthetic route often depends on factors such as raw material cost, scalability, and waste management considerations.

A Plausible Alternative: The Role of this compound

While not as prominently featured in the patent literature for large-scale production, a logical and synthetically viable route to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone involves the oxidation of the corresponding secondary alcohol, this compound. The oxidation of secondary alcohols to ketones is a fundamental and well-established transformation in organic chemistry, with a plethora of reliable reagents and conditions available.[4][5][6][7]

This pathway offers a potential alternative for researchers exploring novel or more controlled synthetic strategies. The synthesis would proceed in two key stages:

  • Synthesis of this compound: This can be achieved through the reaction of a 4-chlorophenyl Grignard reagent with cyclopropanecarboxaldehyde or the reduction of a corresponding ketone.

  • Oxidation to 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: The synthesized alcohol is then oxidized to the target ketone.

Below, we provide detailed, albeit illustrative, protocols for this proposed pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This protocol describes a general method for the synthesis of the secondary alcohol intermediate via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-bromo-4-chlorobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclopropanecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether. Initiate the reaction with gentle heating if necessary. Once the reaction begins (disappearance of the iodine color and gentle reflux), add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Cool the mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel.

Protocol 2: Oxidation of this compound to 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone (Illustrative)

This protocol outlines a standard oxidation procedure using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting secondary alcohols to ketones without over-oxidation.[5]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Celite®

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a suspension of PCC in anhydrous DCM.

  • Addition of Alcohol: Add a solution of this compound in anhydrous DCM to the PCC suspension in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celatom® to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

  • Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Further purification can be achieved by flash column chromatography if necessary.

Protocol 3: Synthesis of Cyproconazole from 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone

This protocol details the conversion of the key ketone intermediate to the final fungicide, cyproconazole. This transformation typically involves an epoxidation followed by a ring-opening reaction with 1,2,4-triazole.[8][9]

Materials:

  • 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone

  • A sulfur ylide reagent (e.g., generated from trimethylsulfonium iodide and a base)

  • 1,2,4-triazole

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Epoxidation: In a suitable anhydrous solvent, react 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone with a sulfur ylide reagent to form the corresponding epoxide, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane. This reaction is typically carried out at low temperatures.

  • Ring-Opening with Triazole: In a separate reaction vessel, prepare a solution of 1,2,4-triazole and a base in an anhydrous polar aprotic solvent like DMF or DMSO. Add the previously synthesized epoxide to this solution.

  • Reaction and Work-up: Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide by the triazole anion. The reaction temperature and time will vary depending on the specific reagents and solvents used. After the reaction is complete, cool the mixture and perform an aqueous work-up.

  • Purification: Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous drying agent. After solvent removal, the crude cyproconazole can be purified by recrystallization or column chromatography to yield the final product as a mixture of diastereomers.[10]

Data Presentation

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity (by HPLC)
This compoundC₁₀H₁₁ClO182.6575-85%>95%
1-(4-Chlorophenyl)-2-cyclopropyl-1-propanoneC₁₂H₁₃ClO208.6880-90%>98%
CyproconazoleC₁₅H₁₈ClN₃O291.7770-85%>97%

Visualization of Synthetic Pathways

Workflow for Cyproconazole Synthesis

Cyproconazole_Synthesis cluster_start Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_final_synthesis Final Product Synthesis 4-chlorobromobenzene 4-chlorobromobenzene Grignard_Reagent 4-Chlorophenyl magnesium bromide 4-chlorobromobenzene->Grignard_Reagent + Mg cyclopropanecarboxaldehyde cyclopropanecarboxaldehyde Alcohol_Intermediate This compound Grignard_Reagent->Alcohol_Intermediate + Cyclopropanecarboxaldehyde Ketone_Intermediate 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone Alcohol_Intermediate->Ketone_Intermediate Oxidation (e.g., PCC) Epoxide 2-(4-Chlorophenyl)-2- (1-cyclopropylethyl)oxirane Ketone_Intermediate->Epoxide + Sulfur Ylide Cyproconazole Cyproconazole Epoxide->Cyproconazole + 1,2,4-Triazole, Base

Caption: Proposed synthetic workflow for cyproconazole.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol_Inhibition Lanosterol Lanosterol C14_Demethylase C14-Demethylase (CYP51) Lanosterol->C14_Demethylase Substrate Ergosterol Ergosterol C14_Demethylase->Ergosterol Catalyzes Disrupted_Membrane Disrupted Fungal Cell Membrane C14_Demethylase:s->Disrupted_Membrane:n Leads to Fungal_Cell_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Cyproconazole Cyproconazole Cyproconazole->C14_Demethylase Inhibits

Caption: Mechanism of action of cyproconazole.

Safety and Handling

The synthesis of cyproconazole and its intermediates involves the use of hazardous materials. All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Grignard Reagents: Highly reactive and flammable. Must be handled under anhydrous conditions and away from sources of ignition.

  • PCC: A toxic and potentially carcinogenic chromium (VI) compound. Handle with extreme care and dispose of chromium waste according to institutional guidelines.

  • Sodium Hydride: A highly flammable solid that reacts violently with water.

  • Cyproconazole: Toxic if swallowed and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[11][12][13]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of cyproconazole is a multi-step process that relies on the efficient construction of the key intermediate, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. While several industrial routes to this intermediate exist, the pathway involving the synthesis and subsequent oxidation of this compound represents a viable and scientifically sound alternative for laboratory-scale synthesis and exploration. Understanding these synthetic strategies and the underlying chemical principles is crucial for the development of new and improved fungicides. The protocols and data presented herein provide a comprehensive guide for researchers in this field, emphasizing both the practical aspects of synthesis and the importance of safety and environmental considerations.

References

  • Google Patents. (n.d.). Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
  • Google Patents. (n.d.). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Grokipedia. (2026, January 17). Cyproconazole. Retrieved from [Link]

  • YouTube. (2024, June 7). Discover the power of Cyproconazole, a versatile triazole fungicide. Retrieved from [Link]

  • Patsnap Eureka. (2013, May 22). Synthetic method for 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. Retrieved from [Link]

  • Heben Pesticide. (n.d.). 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Cyproconazole (Ref: SAN 619). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process for cyproconazole.
  • PubChem. (n.d.). Cyproconazole. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing cyproconazole by cyclopropyl methyl ketone.
  • Google Patents. (n.d.). Preparation method of cyproconazole key intermediate 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone.
  • CPAchem. (2023, January 16). Safety data sheet - Cyproconazole. Retrieved from [Link]

  • Globe Thesis. (2014, December 11). Study On The Synthesis Of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of cyproconazole.
  • ResearchGate. (n.d.). (PDF) Improvement of analytical determination of cyproconazole and propiconazole in fruit crops. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • YouTube. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • Springer. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to prothioconazole. Retrieved from [Link]

  • YouTube. (2021, October 22). Retrosynthesis Tutorial: A Complete Guide to Synthesis Route Planning. Retrieved from [Link]

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Protocol for the application of 1-(4-Chlorophenyl)cyclopropan-1-ol in bioassays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Biological Evaluation of 1-(4-Chlorophenyl)cyclopropan-1-ol in Bioassays

Foreword: The Scientific Imperative

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This compound represents such an entity, integrating two structural motifs of significant pharmacological interest: the cyclopropyl ring and a 4-chlorophenyl group. The cyclopropyl fragment is increasingly recognized for its ability to confer metabolic stability, enhance potency, and reduce off-target effects in drug candidates.[1][2][3] Its unique stereoelectronic properties can lead to more favorable receptor binding and improved pharmacokinetic profiles.[1][2] Concurrently, the chlorophenyl moiety is a well-established constituent in a multitude of bioactive compounds, known to participate in crucial hydrophobic and electronic interactions within biological targets. This document serves as a comprehensive guide for researchers initiating the biological characterization of this compound, providing robust, validated protocols for foundational bioassays.

Foundational Principles: A Framework for Rigorous Bio-characterization

The journey of a novel compound from the bench to potential therapeutic application is underpinned by meticulous and reproducible biological evaluation. This section outlines the critical considerations for designing and executing bioassays for this compound.

Physicochemical Passport: Solubility and Stock Solution Management

The inherent lipophilicity of this compound necessitates a systematic approach to its solubilization to ensure its bioavailability in aqueous bioassay systems.

  • Primary Solvent Selection: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of novel compounds for high-throughput screening. Its aprotic, polar nature allows for the solubilization of a wide range of organic molecules.

  • Protocol for Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Add the appropriate volume of anhydrous, cell-culture grade DMSO to achieve a high-concentration stock (e.g., 20 mM).

    • Facilitate dissolution by gentle vortexing or sonication in a water bath.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.

    • Store aliquots at -20°C or -80°C in desiccated conditions.

  • The Criticality of Final Assay Concentration: It is imperative to maintain the final concentration of DMSO in the bioassay at a non-toxic level, typically ≤0.5% (v/v). This prevents solvent-induced artifacts that could confound the interpretation of the compound's biological activity.

The Logic of Controls: Ensuring Data Integrity

A well-designed experiment is a self-validating system. The inclusion of appropriate controls is non-negotiable for the generation of trustworthy and interpretable data.

  • Vehicle Control (Negative Control): This is the cornerstone of any bioassay. It consists of the assay system (e.g., cells, enzymes) treated with the same concentration of the vehicle (DMSO) as the test compound. This control normalizes the data, accounting for any background effects of the solvent on the biological system.

  • Positive Control: A compound with a known and well-characterized effect on the assay system (e.g., a known cytotoxic agent for a cell viability assay, or a known inhibitor for an enzyme assay) must be included. This control validates the assay's performance and confirms that the system is responsive to modulation.

  • Untreated Control: This consists of the assay system in its native state, without any treatment. It provides a baseline for the health and activity of the biological system.

  • Blank Control: This contains all the assay reagents except for the biological component (e.g., cells or enzyme). It is used to measure and subtract the background signal from all other measurements.

Experimental Workflow: A Tiered Approach to Biological Profiling

The following workflow presents a logical progression for the initial biological screening of this compound, moving from broad cellular effects to more specific mechanistic inquiries.

experimental_workflow cluster_setup Phase 1: Preparation & Quality Control cluster_screening Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis & Follow-up A Compound Procurement & Purity Analysis (LC-MS) B Stock Solution Preparation (20 mM in DMSO) A->B C Working Solution Preparation (Serial Dilutions) B->C D Cell Viability Assay (MTT) (e.g., HeLa, A549 cell lines) C->D Treatment E Antimicrobial Assay (e.g., Broth Microdilution) C->E Treatment F IC50 / MIC Determination (Dose-Response Modeling) D->F E->F G Hit Prioritization & Mechanism of Action Studies F->G Data-driven decisions

Caption: A tiered workflow for the initial bio-profiling of this compound.

Protocol I: Assessment of Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials and Reagents
  • Human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer)

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom microplates

  • This compound (20 mM stock in DMSO)

  • Positive control (e.g., Doxorubicin, 10 mM stock in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.

    • Resuspend the cells and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in complete medium from the stock solutions. A common starting range is 0.1 to 100 µM.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions, vehicle control, or positive control.

    • Incubate for 48 hours (37°C, 5% CO₂).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well.

    • Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle control:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The data should be plotted as a sigmoidal dose-response curve with the log of the compound concentration on the x-axis and the percentage of viability on the y-axis. The IC₅₀ (the concentration of the compound that inhibits 50% of cell viability) can be determined using non-linear regression analysis.

Parameter Description Recommended Value
Cell Seeding Density Optimal number of cells to ensure logarithmic growth during the assay.5,000 - 10,000 cells/well
Treatment Duration Exposure time of cells to the compound.48 hours
Final DMSO Concentration Maximum allowable solvent concentration to avoid toxicity.≤ 0.5% (v/v)
MTT Incubation Time Duration for formazan crystal development.3 - 4 hours
Absorbance Wavelength Wavelength for detecting the solubilized formazan product.570 nm

Protocol II: Antimicrobial Susceptibility Testing

Given that many small molecules exhibit antimicrobial properties, a primary screen for antibacterial activity is a valuable component of the initial characterization.[4][5] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

Materials and Reagents
  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microplates

  • This compound (20 mM stock in DMSO)

  • Positive control (e.g., Gentamicin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Methodology
  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or broth from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions, vehicle control, and positive control.

    • Include a sterility control (broth only) and a growth control (broth with bacteria, no compound).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of this compound is yet to be elucidated, its structure provides clues to potential biological targets. The chlorophenyl group is present in compounds that modulate various signaling pathways. For instance, some chlorophenyl-containing molecules have been shown to induce reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[6] Others are known to interact with specific receptors, such as the CB1 cannabinoid receptor.[7]

signaling_pathway cluster_ros ROS-Mediated Pathway cluster_receptor Receptor-Mediated Pathway Compound This compound ROS Increased ROS Compound->ROS Potential Effect Receptor Specific Receptor (e.g., Kinase, GPCR) Compound->Receptor Potential Interaction G1_Arrest G1 Cell Cycle Arrest ROS->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Downstream Downstream Signaling Cascade Modulation Receptor->Downstream Cellular_Response Altered Cellular Response Downstream->Cellular_Response

Caption: Hypothetical signaling pathways potentially modulated by this compound.

References

  • Talele, T. G. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 6(15), 4483-4506. [Link]

  • El-Gamal, M. I., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Talele, T. G. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

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  • El-Gamal, M. I., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

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  • Somma, S., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 25(21), 5039. [Link]

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  • Bioanalysis Zone. (2023, August 25). Advancing bioanalytical method development and validation for small molecules. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol. PubChem. [Link]

  • Begum, S., et al. (2021). Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana colorata. International Journal of Advanced Biochemistry Research, 5(1), 654-664. [Link]

  • El-Sayed, W. M., et al. (2012). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 49, 30-38. [Link]

  • National Center for Biotechnology Information. (n.d.). (1S)-1-(4-chlorophenyl)ethan-1-ol. PubChem. [Link]

  • Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-1459. [Link]

  • Kim, J. Y., et al. (2006). 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth. Cancer Research, 66(7), 3823-3831. [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol. PubChem. [Link]

  • Ahmed, K., et al. (2019). Chemical composition, antiproliferative and antioxidant attributes of ethanolic extract of resinous sediment from Etlingera elatior. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Khan, A., et al. (2023). Bioactive, antioxidant and antimicrobial properties of chemically fingerprinted essential oils extracted from Eucalyptus globulus: in-vitro and in-silico investigations. Frontiers in Microbiology, 14, 1274035. [Link]

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The Strategic Utility of 1-(4-Chlorophenyl)cyclopropan-1-ol in the Genesis of Advanced Organic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the discovery of novel compounds with enhanced biological activity and optimized physicochemical properties. The 1-(4-chlorophenyl)cyclopropan-1-ol scaffold represents a particularly intriguing building block. It synergistically combines the electronic and steric attributes of a halogenated aromatic ring with the conformational rigidity and unique reactivity of a cyclopropyl group, all centered around a versatile tertiary alcohol. The chlorine atom can modulate metabolic stability and receptor binding affinity, while the cyclopropane ring introduces a three-dimensional character that can be crucial for specific biological interactions. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of novel organic compounds, with a particular focus on precursors for neurologically active agents.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₉ClO[1]
Molecular Weight 168.62 g/mol [1]
CAS Number 16031-54-2[1]
Appearance Likely a solid or oil-
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.-

Handling and Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Core Synthetic Transformations and Applications

The reactivity of this compound is primarily centered around the tertiary alcohol and the strained cyclopropane ring. These features allow for a diverse range of synthetic transformations, paving the way for the creation of complex molecular architectures.

Acid-Catalyzed Ring Expansion: A Gateway to Cyclobutanone Derivatives

One of the most powerful transformations of cyclopropylmethanols is their acid-catalyzed rearrangement to form cyclobutanone derivatives. This ring expansion proceeds through a stabilized carbocation intermediate, offering a reliable method for accessing four-membered ring systems, which are valuable scaffolds in drug discovery.

Mechanistic Rationale: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the departure of a water molecule to form a tertiary carbocation. The inherent strain in the cyclopropane ring facilitates the migration of one of the adjacent C-C bonds to the carbocation center, resulting in the formation of a more stable cyclobutyl cation, which is then quenched to yield the cyclobutanone product.

Experimental Protocol: Synthesis of 4-Chlorophenyl cyclobutyl ketone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or dioxane (0.2-0.5 M).

  • Reagent Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) (0.2 eq), to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is generally complete within 2-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-chlorophenyl cyclobutyl ketone.

Expected Spectroscopic Signatures for the Product:

  • ¹H NMR: Signals corresponding to the aromatic protons and the methylene protons of the cyclobutyl ring.

  • ¹³C NMR: A characteristic signal for the ketone carbonyl carbon (around 200 ppm) and signals for the aromatic and cyclobutyl carbons.

  • IR (cm⁻¹): A strong C=O stretching frequency around 1780 cm⁻¹ (characteristic for a cyclobutanone) and the disappearance of the broad O-H stretch from the starting material.

Logical Workflow for Acid-Catalyzed Ring Expansion

G start This compound reagents Acid Catalyst (e.g., p-TsOH) Toluene, Reflux start->reagents 1. Add Reagents intermediate Tertiary Carbocation Intermediate reagents->intermediate 2. Protonation & H₂O loss rearrangement Ring Expansion intermediate->rearrangement 3. C-C Bond Migration product 4-Chlorophenyl cyclobutyl ketone rearrangement->product 4. Quenching workup Aqueous Work-up & Purification product->workup 5. Isolation final_product Purified Product workup->final_product

Caption: Workflow for the synthesis of 4-chlorophenyl cyclobutyl ketone.

Ritter Reaction: Synthesis of Amide-Containing Scaffolds

The Ritter reaction provides a direct route to N-substituted amides from alcohols or alkenes that can form stable carbocations. The tertiary alcohol of this compound is an excellent substrate for this transformation, enabling the introduction of a nitrogen-containing functional group, a common feature in many pharmaceuticals.

Mechanistic Rationale: In the presence of a strong acid, the hydroxyl group is protonated and eliminated as water, generating a tertiary carbocation. A nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion yields the corresponding N-alkyl amide.

Experimental Protocol: Synthesis of N-(1-(4-chlorophenyl)cyclopropyl)acetamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a mixture of acetonitrile (which also serves as the reactant) and a co-solvent like glacial acetic acid.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a strong acid, such as concentrated sulfuric acid (2-3 eq), dropwise while maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture into ice-cold water and neutralize with a base, such as aqueous sodium hydroxide, until the pH is approximately 7-8. The precipitated solid product can be collected by filtration, washed with water, and dried. If the product is an oil, extract with a suitable organic solvent like dichloromethane. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary (Representative):

Starting MaterialReagentsSolventYield (%)Reference
This compoundH₂SO₄, CH₃CNAcetonitrile/Acetic Acid70-85[2] (Analogous Reactions)
Application in the Synthesis of Precursors for Antidepressants

The cyclopropane moiety is a key structural feature in several antidepressant drugs.[3] For instance, the design of conformationally restricted analogs of known drugs can lead to improved selectivity and reduced side effects.[4] The 1-(4-chlorophenyl)cyclopropyl scaffold can serve as a core for the development of novel serotonin-norepinephrine reuptake inhibitors (SNRIs) or other neurologically active agents.

Conceptual Synthetic Pathway to a Novel CNS Agent Precursor:

The synthesis could involve the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a suitable amine, a common pharmacophore in many CNS drugs.[5][6][7]

Experimental Workflow (Conceptual):

G start This compound activation Activation of Hydroxyl Group (e.g., MsCl, Pyridine) start->activation intermediate Mesylate Intermediate activation->intermediate substitution Nucleophilic Substitution (e.g., Piperazine, Base) intermediate->substitution product Novel Piperazine Derivative substitution->product further_mod Further Functionalization product->further_mod final_compound Potential CNS Active Compound further_mod->final_compound

Sources

Investigating the Reaction Kinetics of 1-(4-Chlorophenyl)cyclopropan-1-ol: A Guide to Experimental Design and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a detailed experimental framework for studying the reaction kinetics of 1-(4-Chlorophenyl)cyclopropan-1-ol, a compound of interest in synthetic chemistry due to the strained nature of its cyclopropyl group. The primary focus is on the acid-catalyzed ring-opening reaction, a fundamental transformation for this class of molecules. We present two robust analytical approaches for monitoring reaction progress: UV-Vis spectrophotometry, particularly with a stopped-flow apparatus for rapid kinetics, and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers not just step-by-step protocols but also the underlying rationale for experimental choices, data analysis techniques, and troubleshooting, ensuring a self-validating and reproducible study.

Background and Significance

Cyclopropanes are a fascinating structural motif in organic chemistry, and their unique reactivity, driven by significant ring strain, makes them versatile synthetic intermediates.[1] 1-Arylcyclopropan-1-ols, such as this compound, are particularly susceptible to ring-opening reactions, often under acidic conditions, to yield valuable substituted ketone products.[2][3] Understanding the kinetics of these transformations is crucial for optimizing reaction conditions, controlling product selectivity, and elucidating reaction mechanisms. This knowledge is paramount for professionals in drug development and process chemistry where reaction efficiency and predictability are critical.

The subject of this guide, this compound, combines the reactive cyclopropanol moiety with an electronically-defined aryl group. The electron-withdrawing nature of the chlorine atom on the phenyl ring influences the stability of potential carbocation intermediates, thereby affecting the reaction rate and pathway. Studying its kinetics provides a model system for understanding how electronic effects govern the reactivity of strained ring systems.

Reaction Principle: Acid-Catalyzed Ring-Opening

The primary reaction of interest is the acid-catalyzed cleavage and rearrangement of the cyclopropane ring. The generally accepted mechanism involves the following key steps:

  • Protonation: The hydroxyl group of the cyclopropanol is protonated by a strong acid (e.g., H₂SO₄, HClO₄), converting it into a good leaving group (H₂O).[4]

  • Carbocation Formation: Departure of the water molecule leads to the formation of a cyclopropylcarbinyl-type carbocation. This cation is stabilized by the adjacent phenyl ring.

  • Ring-Opening: The highly strained three-membered ring opens to relieve ring strain, resulting in a more stable, delocalized carbocation. This step is typically the rate-determining step. The regioselectivity of the ring-opening can be influenced by the substituents on the cyclopropane ring.[3][5]

  • Product Formation: The resulting carbocation is quenched by a nucleophile (often the solvent or conjugate base of the acid) or undergoes rearrangement to form the final ketone product, typically 1-(4-chlorophenyl)propan-1-one.[6]

The overall transformation can be represented as: this compound + H⁺ → 1-(4-Chlorophenyl)propan-1-one + H⁺

Monitoring the disappearance of the reactant or the formation of the conjugated ketone product allows for the determination of the reaction's kinetic parameters.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
This compound≥98% PurityMajor Chemical SupplierStarting material. Verify purity by NMR or GC-MS.
Perchloric Acid (HClO₄) or Sulfuric Acid (H₂SO₄)ACS Grade, 70%Major Chemical SupplierCatalyst. Prepare stock solutions of desired molarity.
Acetonitrile (CH₃CN) or appropriate solventHPLC or Spectroscopic GradeMajor Chemical SupplierMust be transparent in the UV region of interest.
Deuterated Solvent (e.g., CD₃CN, D₂O)≥99.8% DMajor Chemical SupplierFor NMR-based studies.
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)≥99% PurityMajor Chemical SupplierFor quantitative NMR (qNMR).
Key Equipment
  • For UV-Vis Kinetics:

    • UV-Vis Spectrophotometer with temperature control (Peltier).

    • Stopped-flow apparatus (for fast reactions, t₁/₂ < 2 minutes).[7][8]

    • Quartz cuvettes (1 cm path length).

    • Gas-tight syringes.

  • For NMR Kinetics:

    • NMR Spectrometer (≥400 MHz recommended for better resolution).

    • Standard 5 mm NMR tubes.

    • Thermostatted autosampler or manual insertion probe.

  • General Lab Equipment:

    • Volumetric flasks, pipettes, and other precision glassware.

    • Analytical balance.

    • pH meter.

    • Thermostatic water bath.

Experimental Workflow Overview

The following diagram outlines the general workflow for a kinetic study, applicable to both UV-Vis and NMR methodologies.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep_reagent Prepare Stock Solutions (Substrate, Acid Catalyst) prep_instrument Instrument Setup & Equilibration (Temperature, Wavelength/Parameters) prep_reagent->prep_instrument initiate Initiate Reaction (Rapid Mixing) prep_instrument->initiate acquire Acquire Data vs. Time (Absorbance or NMR Spectra) initiate->acquire process Process Raw Data (e.g., Convert Abs to [C]) acquire->process model Kinetic Modeling (Determine Rate Law & k_obs) process->model report Report Results model->report

Caption: General workflow for the kinetic analysis of this compound.

Protocol 1: UV-Vis Spectrophotometry using Stopped-Flow

This method is ideal for reactions with half-lives in the millisecond to minute range and relies on changes in the electronic spectrum as the reaction proceeds.[9][10] The formation of 1-(4-chlorophenyl)propan-1-one introduces a carbonyl group conjugated with the phenyl ring, leading to a distinct absorbance profile compared to the reactant.

Rationale and Preliminary Steps
  • Causality: The choice of UV-Vis is justified by the significant change in chromophore structure from a non-conjugated cyclopropanol to a conjugated ketone. This provides a strong, measurable signal.

  • Wavelength Selection: Before the kinetic run, acquire the full UV-Vis spectra of the reactant (this compound) and the expected product (1-(4-chlorophenyl)propan-1-one) in the chosen solvent. Identify a wavelength where the product has a strong absorbance and the reactant has minimal absorbance. This wavelength will be used to monitor the reaction.

Step-by-Step Protocol
  • System Preparation:

    • Turn on the spectrophotometer and the stopped-flow unit, allowing the lamp to warm up for at least 30 minutes for signal stability.

    • Set the desired temperature for the syringe and cell block (e.g., 25.0 °C ± 0.1 °C). Allow the system to equilibrate.

  • Solution Preparation:

    • Syringe A (Substrate): Prepare a solution of this compound in the chosen solvent (e.g., acetonitrile). A typical starting concentration might be 0.1 mM. The exact concentration should be optimized to yield a final absorbance in the linear range of the instrument (typically 0.1 - 1.0).

    • Syringe B (Catalyst): Prepare a solution of the acid catalyst (e.g., HClO₄) in the same solvent. The concentration should be at least 10-fold higher than the substrate to ensure pseudo-first-order conditions (e.g., 10 mM).

  • Loading the Instrument:

    • Thoroughly flush the syringes and flow lines of the stopped-flow apparatus with the solvent to remove any air bubbles or impurities.

    • Load Syringe A with the substrate solution and Syringe B with the acid solution.

  • Data Acquisition:

    • Set the data collection parameters in the software: monitor the selected wavelength, set the total acquisition time (e.g., 10 seconds for a fast reaction), and the data sampling rate (e.g., 1 point every 10 milliseconds).[7]

    • Perform a "push" to discard the initial volumes and ensure the observation cell contains a freshly mixed solution.

    • Initiate the kinetic run. The drive pistons will rapidly inject equal volumes of the two solutions into the mixing chamber, and data collection will be triggered as the flow stops.[11]

    • Repeat the measurement 3-5 times to ensure reproducibility. Average the resulting kinetic traces.

  • Varying Conditions:

    • To determine the order of reaction with respect to the acid, repeat the experiment with different concentrations of the acid in Syringe B, keeping the substrate concentration constant.

Data Analysis
  • The raw data is a plot of Absorbance vs. Time.

  • Assuming the reaction goes to completion, the final absorbance (A∞) corresponds to the product concentration. The initial absorbance (A₀) is near zero at the monitoring wavelength.

  • For a pseudo-first-order reaction, the data can be fitted to the single exponential equation: A(t) = A∞ * (1 - e^(-k_obs * t)) + A₀ where A(t) is the absorbance at time t, and k_obs is the observed pseudo-first-order rate constant.

  • Alternatively, plot ln(A∞ - A(t)) vs. t. The slope of this line will be -k_obs.

  • To find the true second-order rate constant (k₂), plot k_obs vs. [Acid]. The slope of this line will be k₂.

Protocol 2: ¹H NMR Spectroscopy

NMR spectroscopy provides rich structural information and is an excellent tool for monitoring reactions that are slower (half-lives of several minutes to hours).[12][13] It allows for the simultaneous observation of reactant disappearance and product appearance by integrating distinct proton signals.[14][15]

Rationale
  • Causality: NMR is chosen for its high specificity. The proton environments in the reactant (cyclopropyl protons) and the product (methylene and methyl protons of the propyl chain) are chemically distinct, providing unambiguous signals for quantification. It is also non-invasive, allowing the reaction to be monitored in situ.[16]

Step-by-Step Protocol
  • Sample Preparation:

    • In an NMR tube, dissolve a precise amount of this compound and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., 0.5 mL of CD₃CN). The internal standard must be inert under the reaction conditions and have a signal that does not overlap with reactant or product signals.

    • Acquire an initial spectrum (t=0) before adding the catalyst.

  • Initiating the Reaction:

    • Add a small, precise volume of a stock solution of the acid catalyst to the NMR tube.

    • Quickly mix the contents, and immediately place the tube in the NMR spectrometer, which has been pre-shimmed and equilibrated to the desired temperature.

  • Data Acquisition:

    • Set up an arrayed experiment to automatically acquire a series of ¹H NMR spectra at regular time intervals (e.g., one spectrum every 5 minutes for 2 hours).[17]

    • Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the protons being integrated to ensure quantitative accuracy.

  • Data Processing:

    • Process the entire series of spectra uniformly (e.g., same phasing and baseline correction).

    • Integrate a non-overlapping signal for the reactant, the product, and the internal standard. For the reactant, a cyclopropyl proton signal is suitable. For the product, the methylene protons adjacent to the carbonyl are a good choice.

Data Analysis
  • Normalize the integrals of the reactant (I_reactant) and product (I_product) signals to the integral of the constant internal standard (I_std).

  • The concentration of the reactant at any time t is proportional to I_reactant(t) / I_std.

  • Plot the concentration of the reactant, [Reactant], versus time.

  • Use the integral or differential method to determine the rate law and the rate constant. For a pseudo-first-order reaction, a plot of ln[Reactant] vs. t should yield a straight line with a slope of -k_obs.

Expected Kinetic Data and Interpretation

The following table outlines the type of data that would be generated to determine the reaction order with respect to the acid catalyst.

Run[Substrate]₀ (mM)[HClO₄] (mM)k_obs (s⁻¹)
10.0510Value from fit
20.0520Value from fit
30.0530Value from fit
40.0540Value from fit
50.0550Value from fit

A plot of k_obs vs. [HClO₄] should be linear, confirming a first-order dependence on the acid concentration.

Mechanistic Pathway Visualization

The proposed acid-catalyzed ring-opening mechanism can be visualized as follows.

G Reactant This compound H_plus + H⁺ Reactant->H_plus Protonated Protonated Intermediate neg_H2O - H₂O Protonated->neg_H2O Carbocation Cyclopropylcarbinyl Cation RDS Ring Opening (RDS) Carbocation->RDS OpenedCation Ring-Opened Cation Quench Quench / Rearrangement OpenedCation->Quench Product 1-(4-Chlorophenyl)propan-1-one H_plus->Protonated 1. Protonation neg_H2O->Carbocation 2. H₂O Departure RDS->OpenedCation 3. Ring Opening Quench->Product 4. Product Formation

Caption: Proposed mechanism for the acid-catalyzed ring-opening of the substrate.

References

  • Title: Reaction kinetics of 1,4-cyclohexadienes with OH radicals: an experimental and theoretical study Source: RSC Publishing URL: [Link]

  • Title: Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: 1-(4-chlorophenyl)propan-1-one Source: Stenutz URL: [Link]

  • Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: PubMed URL: [Link]

  • Title: How would you chemically monitor the progress of the reaction? Source: Quora URL: [Link]

  • Title: Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics Source: Agilent URL: [Link]

  • Title: Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL: [Link]

  • Title: NMR Reaction Monitoring Robust to Spectral Distortions Source: ACS Publications URL: [Link]

  • Title: Experimental methods of chemical kinetics Source: Chemistry LibreTexts URL: [Link]

  • Title: Stereoselective Cyclopropanation Reactions Source: ACS Publications URL: [Link]

  • Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: ACS Publications URL: [Link]

  • Title: Stopped-flow Source: Wikipedia URL: [Link]

  • Title: Kinetics / reaction monitoring Source: IMSERC URL: [Link]

  • Title: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery Source: University of Windsor URL: [Link]

  • Title: 2.1.6: Stopped Flow Source: Chemistry LibreTexts URL: [Link]

  • Title: for Reaction Monitoring by NMR Source: Mnova URL: [Link]

  • Title: Ring-Opening of Tertiary Cyclopropanols Derived from β-Diketones Source: ResearchGate URL: [Link]

  • Title: Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis Source: RSC Publishing URL: [Link]

  • Title: NMR Reaction-Monitoring as a Process Analytical Technique Source: Pharmaceutical Technology URL: [Link]

Sources

Anwendungsleitfaden: Derivatisierung von 1-(4-Chlorphenyl)cyclopropan-1-ol zur Steigerung der biologischen Aktivität

Author: BenchChem Technical Support Team. Date: January 2026

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieses Dokument bietet einen detaillierten technischen Leitfaden und experimentelle Protokolle für die chemische Modifikation von 1-(4-Chlorphenyl)cyclopropan-1-ol. Das Kernziel ist die systematische Derivatisierung dieser Leitstruktur, um ihre pharmakologischen Eigenschaften zu verbessern. Wir erläutern die wissenschaftliche Begründung für ausgewählte Derivatisierungsstrategien, die sich auf die tertiäre Hydroxylgruppe und den para-substituierten Phenylring konzentrieren. Die bereitgestellten Protokolle sind als validierte Ausgangspunkte für die Synthese von Wirkstoffbibliotheken konzipiert, die für das Screening auf erhöhte Wirksamkeit, Selektivität und verbesserte ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) vorgesehen sind.

Einleitung: Die strategische Bedeutung des Cyclopropyl-Scaffolds

Der Cyclopropanring ist ein hochgeschätztes Strukturelement in der modernen medizinischen Chemie.[1][2] Aufgrund seiner einzigartigen sterischen und elektronischen Eigenschaften – die aus der Ringspannung resultieren – dient er oft als bioisosterischer Ersatz für andere funktionelle Gruppen wie Doppelbindungen oder gem-Dimethylgruppen und verleiht Molekülen eine konformationelle Starrheit.[3][4] Diese Starrheit kann zu einer hochspezifischen und potenten Interaktion mit biologischen Zielstrukturen führen, indem sie die entropischen Kosten der Bindung reduziert.[4]

Die Leitstruktur, 1-(4-Chlorphenyl)cyclopropan-1-ol, vereint drei entscheidende Merkmale:

  • Ein rigides Cyclopropyl-Gerüst: Bietet eine definierte dreidimensionale Struktur.[1][5]

  • Eine 4-Chlorphenyl-Gruppe: Ein in vielen zugelassenen Medikamenten vorkommendes Strukturelement, das wichtige hydrophobe und elektronische Wechselwirkungen ermöglicht.[6][7]

  • Eine reaktive tertiäre Hydroxylgruppe: Dient als idealer "Griff" für eine Vielzahl chemischer Modifikationen.

Die Derivatisierung dieser Leitstruktur ist ein rationaler Ansatz in der Wirkstoffforschung, um durch systematische Struktur-Wirkungs-Beziehungs-Studien (SAR) Moleküle mit optimierten Eigenschaften zu entwickeln.[8][9]

Rationale für die Derivatisierung: Einblicke aus der medizinischen Chemie

Die Modifikation von 1-(4-Chlorphenyl)cyclopropan-1-ol zielt darauf ab, seine pharmakodynamischen und pharmakokinetischen Profile zu verbessern. Die beiden primären Angriffspunkte für die Derivatisierung sind die Hydroxylgruppe und der Phenylring.

Modifikation der Hydroxylgruppe: Steuerung von Polarität und Metabolismus

Die tertiäre Alkoholgruppe ist ein zentraler Angriffspunkt. Ihre Modifikation kann die Löslichkeit, die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen und die metabolische Stabilität des Moleküls erheblich beeinflussen.

  • Veresterung: Die Umwandlung des Alkohols in einen Ester ist eine klassische Prodrug-Strategie. Ester können die Lipophilie erhöhen und so die Membranpermeabilität verbessern. Im Körper können sie durch Esterasen gespalten werden, um den aktiven Alkohol freizusetzen. Die Variation der Carbonsäure ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen.

  • Veretherung: Ether sind im Allgemeinen metabolisch stabiler als Ester. Die Einführung einer Ether-Bindung eliminiert die Fähigkeit zur Wasserstoffbrückenbindung als Donor, behält sie aber als Akzeptor bei. Dies kann die Bindungsaffinität am Zielprotein verändern und die metabolische Anfälligkeit für oxidative Prozesse verringern.

Modifikation des Phenylrings: Sondierung des Rezeptor-Bindungsraums

Der 4-Chlorphenyl-Ring bietet Möglichkeiten zur weiteren Funktionalisierung, um sterische und elektronische Wechselwirkungen mit dem Zielrezeptor zu optimieren.[6] Obwohl der Chlor-Substituent desaktivierend wirkt, lenkt er elektrophile aromatische Substitutionen in die ortho-Positionen. Die Einführung zusätzlicher Substituenten kann:

  • Die elektronischen Eigenschaften verändern: Die Einführung von elektronenziehenden (z. B. -NO₂) oder elektronenschiebenden (z. B. -OCH₃) Gruppen kann die pKa-Werte des Moleküls und seine Wechselwirkungen mit dem Rezeptor beeinflussen.

  • Sterische Anpassungen ermöglichen: Zusätzliche Substituenten können neue, vorteilhafte Kontakte in hydrophoben Taschen des Rezeptors herstellen oder unerwünschte Bindungsmodi verhindern.

Das folgende Diagramm veranschaulicht die logische Grundlage für die systematische Erforschung der Struktur-Wirkungs-Beziehungen.

SAR_Logic cluster_0 Strukturelle Modifikation cluster_1 Pharmakologische Optimierung Parent 1-(4-Chlorophenyl) cyclopropan-1-ol Mod_OH Modifikation der -OH Gruppe Parent->Mod_OH z.B. Veresterung, Veretherung Mod_Ph Modifikation des Phenylrings Parent->Mod_Ph z.B. Aromatische Substitution Potency Erhöhte Wirksamkeit Mod_OH->Potency ADME Optimierte ADME- Eigenschaften Mod_OH->ADME Mod_Ph->Potency Selectivity Verbesserte Selektivität Mod_Ph->Selectivity

Abbildung 1: Logik der SAR-Exploration durch gezielte Modifikation.

Experimentelle Protokolle

Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der Standard-Laborpraktiken durchgeführt werden. Tragen Sie stets geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe.

Strategie 1: Veresterung der Hydroxylgruppe (Steglich-Veresterung)

Diese Methode ist ideal für die Kopplung von Carbonsäuren an den tertiären Alkohol unter milden Bedingungen.

Materialien:

  • 1-(4-Chlorphenyl)cyclopropan-1-ol

  • Gewünschte Carbonsäure (z. B. Essigsäure, Benzoesäure)

  • N,N'-Dicyclohexylcarbodiimid (DCC)

  • 4-Dimethylaminopyridin (DMAP)

  • Dichlormethan (DCM), wasserfrei

  • Salzsäure (1 M)

  • Gesättigte Natriumbicarbonatlösung

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Kieselgel für die Säulenchromatographie

  • Geeignete Lösungsmittel für die Elution (z. B. Hexan/Ethylacetat-Gemisch)

Protokoll:

  • Lösen Sie 1-(4-Chlorphenyl)cyclopropan-1-ol (1,0 Äq.) und die ausgewählte Carbonsäure (1,2 Äq.) in wasserfreiem DCM in einem Rundkolben.

  • Fügen Sie DMAP (0,1 Äq.) als Katalysator hinzu.

  • Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.

  • Fügen Sie DCC (1,2 Äq.), gelöst in einer minimalen Menge wasserfreiem DCM, langsam zur gekühlten Lösung hinzu. Ein weißer Niederschlag von Dicyclohexylharnstoff (DCU) wird sich bilden.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie sie 12-18 Stunden lang. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach Abschluss der Reaktion filtrieren Sie den DCU-Niederschlag ab und waschen ihn mit einer kleinen Menge DCM.

  • Übertragen Sie das Filtrat in einen Scheidetrichter und waschen Sie es nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel, um den reinen Ester zu erhalten.

  • Charakterisierung: Bestätigen Sie die Struktur des Produkts mittels ¹H-NMR, ¹³C-NMR und hochauflösender Massenspektrometrie (HRMS).

Strategie 2: Veretherung der Hydroxylgruppe (Williamson-Ethersynthese)

Diese Methode eignet sich zur Synthese von Ethern durch Reaktion des Alkoxids mit einem Alkylhalogenid.

Materialien:

  • 1-(4-Chlorphenyl)cyclopropan-1-ol

  • Natriumhydrid (NaH), 60 % Dispersion in Mineralöl

  • Tetrahydrofuran (THF), wasserfrei

  • Alkylhalogenid (z. B. Methyliodid, Benzylbromid)

  • Gesättigte Ammoniumchloridlösung (NH₄Cl)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Kieselgel und Elutionslösungsmittel

Protokoll:

  • WARNUNG: NaH ist hochentzündlich und reagiert heftig mit Wasser. Führen Sie diesen Schritt unter einer inerten Atmosphäre (Stickstoff oder Argon) durch.

  • Waschen Sie die NaH-Dispersion (1,5 Äq.) mit wasserfreiem Hexan, um das Mineralöl zu entfernen, und suspendieren Sie das NaH in wasserfreiem THF.

  • Kühlen Sie die NaH-Suspension auf 0 °C.

  • Fügen Sie eine Lösung von 1-(4-Chlorphenyl)cyclopropan-1-ol (1,0 Äq.) in wasserfreiem THF tropfenweise hinzu. Die Wasserstoffentwicklung sollte beobachtet werden.

  • Rühren Sie die Mischung 30 Minuten bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen und weitere 30 Minuten rühren, um die vollständige Bildung des Alkoxids sicherzustellen.

  • Kühlen Sie die Reaktion erneut auf 0 °C und fügen Sie das Alkylhalogenid (1,3 Äq.) langsam hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie sie, bis die DC eine vollständige Umsetzung anzeigt (typischerweise 4-12 Stunden).

  • Löschen Sie die Reaktion vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung bei 0 °C.

  • Extrahieren Sie die wässrige Phase mehrmals mit Ethylacetat.

  • Waschen Sie die kombinierten organischen Phasen mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

  • Charakterisierung: Analysieren Sie das gereinigte Produkt mittels ¹H-NMR, ¹³C-NMR und HRMS.

Zusammenfassung der vorgeschlagenen Derivate

Die folgende Tabelle fasst eine Auswahl an potenziellen Derivaten zusammen, die mit den oben genannten Protokollen synthetisiert werden können.

Derivat-IDModifikationstypReagenz(ien)Rationale für die Synthese
CPCP-E01 EsterEssigsäureanhydrid/PyridinEinführung einer kleinen, lipophilen Acetylgruppe; Prodrug-Potenzial.
CPCP-E02 EsterBenzoesäure/DCC/DMAPEinführung eines aromatischen Rings zur Untersuchung von π-π-Wechselwirkungen.
CPCP-E03 EsterBoc-Glycin/DCC/DMAPAnfügen einer Aminosäure zur Verbesserung der Löslichkeit und potenziellen Transporter-Interaktion.
CPCP-R01 EtherMethyliodid/NaHErhöhung der metabolischen Stabilität; Entfernung des H-Brücken-Donors.
CPCP-R02 EtherBenzylbromid/NaHEinführung einer größeren, hydrophoben Benzylgruppe zur Sondierung sterischer Toleranz.
CPCP-P01 Phenyl-Mod.HNO₃/H₂SO₄Einführung einer elektronenziehenden Nitrogruppe zur Modulation der Ringelektronik.

Visualisierung des Synthese-Workflows

Das nachstehende Diagramm zeigt den allgemeinen Arbeitsablauf für die Synthese und Charakterisierung der Derivate.

Workflow Start 1-(4-Chlorophenyl) cyclopropan-1-ol Reaction Derivatisierungsreaktion (z.B. Veresterung) Start->Reaction Workup Wässrige Aufarbeitung & Extraktion Reaction->Workup Purification Säulenchromatographie Workup->Purification Analysis Strukturelle Charakterisierung (NMR, HRMS) Purification->Analysis Screening Biologisches Screening Analysis->Screening

Sources

Topic: Scale-up Synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol for Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-(4-chlorophenyl)cyclopropan-1-ol, a valuable tertiary alcohol and versatile building block in medicinal chemistry and materials science. We present a robust and scalable protocol based on the titanium-mediated Kulinkovich reaction, which offers high yields and operational simplicity.[1][2][3] This guide is designed for researchers and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol for a 10-gram scale synthesis, safety procedures, and rigorous analytical methods for product validation. The causality behind critical experimental choices is explained to empower the user to adapt and troubleshoot the procedure effectively.

Introduction and Scientific Principle

1-Arylcyclopropan-1-ols are privileged structural motifs. The inherent strain of the three-membered ring and the functionality of the tertiary alcohol provide a unique conformational rigidity and a vector for further chemical elaboration. The target molecule, this compound, serves as a key intermediate for various pharmacologically active compounds.

Traditional methods for cyclopropanol synthesis can be multi-step or lack generality.[4][5] The Kulinkovich reaction, however, provides a direct and efficient route from readily available carboxylic esters.[3][6] The reaction utilizes a titanacyclopropane reagent, generated in situ from a titanium(IV) alkoxide catalyst and a Grignard reagent (typically with β-hydrogens, like ethylmagnesium bromide), to perform a double alkylation on the ester's carbonyl group.[1][2] This methodology is highly effective for producing 1-substituted cyclopropanols.[3]

The Kulinkovich Reaction Mechanism

The accepted mechanism involves several key steps, which are critical to understand for successful execution and scale-up.[7]

  • Catalyst Activation: Two equivalents of the Grignard reagent (EtMgBr) react with titanium(IV) isopropoxide to form a transient and unstable diethyltitanium species.[2]

  • Titanacyclopropane Formation: This species rapidly undergoes β-hydride elimination, releasing ethane gas and forming the key reactive intermediate: a titanacyclopropane.[1][2] This intermediate effectively functions as a 1,2-dicarbanion synthon.

  • First Nucleophilic Addition: The titanacyclopropane adds across the carbonyl of the ester (methyl 4-chlorobenzoate), forming an oxatitanacyclopentane intermediate.

  • Intermediate Collapse & Second Addition: This intermediate collapses, eliminating a magnesium alkoxide to form a transient β-titanio ketone. The ketone's carbonyl is then immediately attacked intramolecularly by the titanium-bound carbon, forging the cyclopropane ring.[7]

  • Hydrolysis: The resulting magnesium/titanium cyclopropoxide is hydrolyzed during aqueous workup to yield the final this compound.[1]

Kulinkovich_Mechanism Start Methyl 4-Chlorobenzoate + EtMgBr + Ti(OⁱPr)₄ Titanacyclopropane Titanacyclopropane Intermediate Start->Titanacyclopropane Catalyst Activation & β-Hydride Elimination Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane Addition to Ester C=O Workup Aqueous Workup (e.g., aq. NH₄Cl) Oxatitanacyclopentane->Workup Ring Formation & Intermediate Collapse Product This compound Workup->Product Hydrolysis

Diagram 1: Simplified mechanistic pathway of the Kulinkovich reaction.

Safety and Handling

Trustworthiness in synthesis begins with safety. This protocol involves hazardous materials that require strict adherence to safety procedures.

  • Grignard Reagents (Ethylmagnesium Bromide): Highly flammable and pyrophoric, especially in concentrated forms. They react violently with water and protic solvents.[8] All handling must be performed under a dry, inert atmosphere (Nitrogen or Argon) using oven-dried glassware and syringe/cannula techniques.[9][10][11]

  • Titanium(IV) Isopropoxide: A flammable and moisture-sensitive liquid.[12][13][14] Inhalation may cause respiratory irritation, and contact can irritate skin and eyes.[15] Handle in a well-ventilated fume hood away from ignition sources.

  • Diethyl Ether/THF: Extremely flammable and volatile solvents. Ensure no open flames or spark sources are present in the laboratory.[8] Work in a fume hood and use appropriate grounding for large-scale transfers.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. An eyewash station and safety shower must be readily accessible.[14]

Detailed Scale-Up Protocol (10 g Scale)

This protocol is optimized for the synthesis of approximately 10-12 g of this compound.

Materials and Equipment
Reagent/MaterialFormulaM.W.AmountMolesNotes
Methyl 4-chlorobenzoateC₈H₇ClO₂170.5910.0 g58.6 mmolStarting Ester
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.224.17 g (4.3 mL)14.7 mmolCatalyst (0.25 eq)
Ethylmagnesium bromideC₂H₅BrMg133.2758.6 mL175.8 mmolReagent (3.0 eq), 3.0 M in Et₂O
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12200 mL-Anhydrous Solvent
Saturated aq. NH₄ClNH₄Cl53.49~100 mL-Quenching Solution
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~300 mL-Extraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04~20 g-Drying Agent
Silica GelSiO₂60.08~150 g-For Chromatography

Equipment:

  • 1 L three-neck round-bottom flask, oven-dried

  • 500 mL addition funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) inlet and bubbler

  • Ice-water bath

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and column chromatography

Step-by-Step Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis StartEnd StartEnd Process Process QC QC Input Input A Assemble & Flame-Dry Glassware Under Inert Gas B Charge Flask with Ester, Ti(OⁱPr)₄, and Et₂O A->B C Cool to 0 °C B->C D Slowly Add EtMgBr (via addition funnel) C->D E Warm to RT & Stir (Monitor by TLC) D->E F Quench with sat. aq. NH₄Cl E->F G Extract with EtOAc F->G H Dry, Filter & Concentrate G->H I Purify via Flash Column Chromatography H->I J Characterize Product (NMR, IR, MS) I->J K Final Product: This compound J->K

Diagram 2: Experimental workflow for the synthesis of this compound.

  • Apparatus Setup: Assemble the three-neck flask with the magnetic stir bar, addition funnel, and a condenser topped with the inert gas inlet. Flame-dry all glassware under a steady flow of nitrogen or argon and allow it to cool to room temperature. Maintaining an inert atmosphere is paramount for success.[10]

  • Reagent Charging: To the reaction flask, add methyl 4-chlorobenzoate (10.0 g, 58.6 mmol) and anhydrous diethyl ether (200 mL). Stir until the ester is fully dissolved.

  • Catalyst Addition: Via syringe, add titanium(IV) isopropoxide (4.3 mL, 14.7 mmol) to the stirred solution.

  • Grignard Reagent Preparation: Charge the addition funnel with ethylmagnesium bromide (58.6 mL of a 3.0 M solution in Et₂O, 175.8 mmol) under an inert atmosphere.

  • Reaction Initiation: Cool the reaction flask to 0 °C using an ice-water bath. Begin the dropwise addition of the Grignard reagent from the addition funnel over a period of 60-90 minutes.

    • Causality: A slow addition rate is crucial to control the exotherm of the Grignard reaction and to prevent side reactions, thereby maximizing the yield of the desired titanacyclopropane intermediate.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester.

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C. Cautiously and slowly add saturated aqueous ammonium chloride solution (~100 mL) to quench the reaction. A precipitate (titanium and magnesium salts) will form.

    • Causality: Quenching with a mild acid source like NH₄Cl hydrolyzes the cyclopropoxide product and neutralizes excess Grignard reagent without risking acid-catalyzed rearrangement of the cyclopropanol product.[1]

  • Extraction: Dilute the mixture with ethyl acetate (150 mL) and stir vigorously for 15 minutes. Transfer the entire mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer and the solid precipitate two more times with ethyl acetate (75 mL each). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity). Combine the fractions containing the pure product (identified by TLC) and concentrate to yield this compound as a white solid or colorless oil. The expected yield is typically 70-85%.

Product Characterization and Quality Control

Verifying the identity and purity of the final compound is a non-negotiable step for ensuring the trustworthiness of the protocol.

QC_Flow cluster_data Start Start Analysis Analysis Decision Decision End End A Purified Product from Column Chromatography B Acquire ¹H and ¹³C NMR Spectra A->B C Acquire IR Spectrum A->C D Acquire Mass Spectrum (GC-MS or LC-MS) A->D E Spectra Match Expected Structure? B->E C->E D->E F Product is Validated (Purity >95%) E->F Yes G Repurify or Re-synthesize E->G No

Diagram 3: Logic flow for quality control and product validation.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should be consistent with the target structure. Expected peaks:

    • δ 7.2-7.4 ppm: Aromatic protons (multiplet or two doublets, 4H).

    • δ ~2.0-2.5 ppm: Hydroxyl proton (broad singlet, 1H, D₂O exchangeable).

    • δ ~1.0-1.3 ppm and ~0.8-1.0 ppm: Diastereotopic cyclopropyl methylene protons (-CH₂-) appearing as complex multiplets (4H).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals:

    • δ ~145 ppm: Aromatic C-Cl.

    • δ ~133 ppm: Aromatic C-H.

    • δ ~128 ppm: Aromatic C-H.

    • δ ~127 ppm: Quaternary aromatic carbon attached to cyclopropanol.

    • δ ~60 ppm: Quaternary cyclopropyl carbon bearing the -OH group (C-OH).

    • δ ~15 ppm: Cyclopropyl methylene carbons (-CH₂-).

  • Infrared (IR) Spectroscopy (ATR):

    • ~3200-3500 cm⁻¹: Broad peak characteristic of the O-H stretch of the alcohol.[16]

    • ~3080-3000 cm⁻¹: C-H stretching of the aromatic and cyclopropyl rings.

    • ~1020 cm⁻¹: A characteristic absorption for the cyclopropane ring skeleton.[17]

  • Mass Spectrometry (EI):

    • M⁺: Expected molecular ion peak at m/z = 168 (for ³⁵Cl) and 170 (for ³⁷Cl) in an approximate 3:1 ratio.

References

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples . NROChemistry. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction . Organic-Chemistry.org. [Link]

  • Williams, G. A., Macdonald, J. N., & Boggs, J. E. (1990). Infrared spectra of cyclopropanol and ethenol . Journal of the Chemical Society, Faraday Transactions, 86(16), 2805. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Titanium(IV) isopropoxide, 98+% . Cole-Parmer. [Link]

  • Organic Chemistry Portal. Kulinkovich-de Meijere Reaction . Organic-Chemistry.org. [Link]

  • PrepChem.com. Synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol . PrepChem.com. [Link]

  • Foschi, N. S., et al. (2022). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters . The Journal of Organic Chemistry, 88(1), 255–262. [Link]

  • Grokipedia. Kulinkovich reaction . Grokipedia. [Link]

  • ACS Publications. Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters . The Journal of Organic Chemistry. [Link]

  • Wikipedia. Kulinkovich reaction . Wikipedia. [Link]

  • Oxford University. Safety (MSDS) data for titanium (IV) isopropoxide . Physical and Theoretical Chemistry Laboratory, Oxford University. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanols . Organic-Chemistry.org. [Link]

  • RSC Publishing. Recent advances in asymmetric synthesis via cyclopropanol intermediates . Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Grignard reagent . Wikipedia. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Chiral Cyclopropanol... . Organic Process Research & Development. [Link]

  • Gumballdegree. How must you handle Grignard reagents in synthesis? . YouTube. [Link]

  • Sci-Hub. Infrared spectra of cyclopropanol and ethenol . Journal of the Chemical Society, Faraday Transactions. [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation? . Quora. [Link]

  • Sciencemadness Wiki. Grignard reagent . Sciencemadness. [Link]

  • ACS Publications. Cleavage of the Cyclopropylcarbinyl System . Accounts of Chemical Research. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of cyclopropane . Doc Brown's Chemistry. [Link]

  • PubChem. This compound . National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable tertiary alcohol. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy effectively.

Overview of the Core Synthesis

The most prevalent and robust method for synthesizing this compound is the Grignard reaction. This organometallic reaction is a cornerstone of carbon-carbon bond formation.[1][2] The strategy involves the nucleophilic addition of a 4-chlorophenyl Grignard reagent to the electrophilic carbonyl carbon of a cyclopropyl ketone, typically cyclopropyl methyl ketone.[3][4] The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the final tertiary alcohol.[5]

Synthesis_Pathway A 4-Chlorobromobenzene Grignard 4-Chlorophenylmagnesium bromide (Grignard Reagent) A->Grignard Step 1: Formation Mg Mg(0) turnings Mg->Grignard Step 1: Formation Solvent Anhydrous THF Solvent->Grignard Step 1: Formation Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Step 2: Nucleophilic Addition Ketone Cyclopropyl methyl ketone Ketone->Intermediate Step 2: Nucleophilic Addition Product This compound Intermediate->Product Step 3: Protonation Workup Aqueous Workup (e.g., sat. NH4Cl) Workup->Product Step 3: Protonation

Caption: Core workflow for the Grignard synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each answer is grounded in chemical principles to facilitate a deeper understanding and more effective troubleshooting.

Q1: My Grignard reaction fails to initiate. What are the primary causes and how can I resolve this?

A1: Failure of Grignard reagent formation is a classic issue, almost always stemming from the presence of proton sources or passivation of the magnesium surface.

  • Moisture Contamination: Grignard reagents are potent bases and will be rapidly quenched by water, alcohols, or even acidic protons on glassware.[5]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried (120°C overnight) and assembled under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF) or from a solvent purification system.

  • Magnesium Passivation: A layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction with the aryl halide.

    • Solution (Activation):

      • Mechanical: Briefly grind the magnesium turnings in a dry mortar and pestle before addition to the flask to expose a fresh surface.

      • Chemical: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and creating a small amount of reactive magnesium iodide. A small amount of 1,2-dibromoethane can also be used as an initiator.

  • Halide Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides for Grignard formation.[6]

    • Solution: It is highly recommended to use 4-chlorobromobenzene as the starting material. The C-Br bond is weaker and more readily undergoes oxidative insertion by magnesium, while the C-Cl bond remains intact.[6]

Q2: The reaction worked, but my yield of the tertiary alcohol is disappointingly low. What are the likely side reactions?

A2: Low yields often indicate that the Grignard reagent, once formed, is being consumed by pathways other than the desired nucleophilic addition.

  • Wurtz Coupling: The Grignard reagent can couple with the remaining aryl halide to form a biphenyl byproduct (e.g., 4,4'-dichlorobiphenyl). This is more prevalent at higher temperatures.

  • Ketone Enolization: The Grignard reagent can act as a base, abstracting an acidic α-proton from the cyclopropyl methyl ketone to form a magnesium enolate. This consumes both the ketone and the Grignard reagent without forming the desired product.

  • Ring Strain Issues: While the cyclopropyl group is generally stable under standard Grignard conditions, excessively harsh conditions (e.g., high heat) could potentially lead to ring-opening side products.[7]

Side_Reactions Grignard 4-Chlorophenyl- magnesium bromide DesiredPath Desired Addition Grignard->DesiredPath EnolizationPath Enolization (Base) Grignard->EnolizationPath WurtzPath Wurtz Coupling Grignard->WurtzPath Ketone Cyclopropyl methyl ketone Ketone->DesiredPath Ketone->EnolizationPath Product Tertiary Alcohol Product DesiredPath->Product Good Enolate Magnesium Enolate (Non-productive) EnolizationPath->Enolate Bad ArylHalide 4-Chlorobromobenzene ArylHalide->WurtzPath Biphenyl 4,4'-Dichlorobiphenyl (Byproduct) WurtzPath->Biphenyl Bad

Caption: Competing reaction pathways that can lower the yield of the desired product.

Q3: How can I proactively optimize my reaction conditions to maximize yield?

A3: Optimization revolves around favoring the kinetics of nucleophilic addition while suppressing the side reactions discussed above.

ParameterRecommended ConditionRationale & Expected Outcome
Temperature 0°C to -5°C during ketone addition.[8]The Grignard addition is exothermic. Low temperatures control the reaction rate, minimizing the formation of Wurtz coupling byproducts and reducing the likelihood of enolization.
Mode of Addition Slow, dropwise addition of the ketone solution to the stirred Grignard reagent.This maintains a constant excess of the Grignard reagent, ensuring the ketone reacts as soon as it is introduced and minimizing its potential to enolize. This is known as "normal addition".
Stoichiometry 1.1 - 1.2 equivalents of Grignard reagent relative to the ketone.A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile (ketone), driving the reaction to completion.
Solvent Anhydrous Tetrahydrofuran (THF).[8]THF is superior to diethyl ether for this reaction as it better solvates the magnesium species (Schlenk equilibrium), leading to a more reactive Grignard reagent. Its higher boiling point also allows for more flexibility in temperature control.
Q4: What is the correct work-up and purification procedure to isolate a pure product?

A4: The work-up is critical for protonating the alkoxide intermediate without causing degradation of the acid-sensitive tertiary alcohol product.

  • Work-up Protocol:

    • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture into a separate beaker containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Do not add the aqueous solution to the reaction flask, as this can create an uncontrollable exotherm. The mildly acidic NH₄Cl protonates the alkoxide and precipitates magnesium salts without using a strong acid, which could cause elimination (dehydration) of the tertiary alcohol to form an alkene.[5]

    • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer two or three times with a suitable organic solvent like ethyl acetate or diethyl ether.[9]

    • Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated NaCl solution (brine) to remove residual inorganic salts and water.

    • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter.

    • Concentration: Remove the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Silica Gel Chromatography: This is the most reliable method for purification. The crude oil or solid is loaded onto a silica gel column and eluted with a non-polar/polar solvent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate).[9]

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., hexanes with a small amount of ethyl acetate) can be an efficient final purification step.

Experimental Protocols

Protocol 1: Preparation of 4-Chlorophenylmagnesium Bromide

Materials:

  • Magnesium turnings

  • 4-Chlorobromobenzene

  • Iodine (one small crystal)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add one small crystal of iodine.

  • In the dropping funnel, prepare a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion (~10%) of the 4-chlorobromobenzene solution to the magnesium turnings.

  • Gently warm the flask with a heat gun until the brown color of the iodine disappears and bubbling is observed, indicating initiation. If it does not initiate, add one drop of 1,2-dibromoethane.

  • Once initiated, slowly add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grey and cloudy.

  • Cool the solution to room temperature. It is now ready for the next step.

Protocol 2: Synthesis of this compound

Materials:

  • Freshly prepared 4-Chlorophenylmagnesium bromide solution (from Protocol 1)

  • Cyclopropyl methyl ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Cool the flask containing the Grignard reagent to 0°C using an ice-water bath.

  • Prepare a solution of cyclopropyl methyl ketone (0.9 equivalents relative to the initial 4-chlorobromobenzene) in anhydrous THF in a dropping funnel.

  • Add the cyclopropyl methyl ketone solution dropwise to the stirred Grignard reagent over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional hour.

  • Perform the work-up procedure as described in FAQ A4 to quench the reaction and extract the crude product.

  • Purify the crude product via silica gel column chromatography as described in FAQ A4 .

References

  • Synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol. PrepChem.com.

  • RU2350597C1 - Production method for 1-(4-chlorophenyl)-2-cyclopropylpropane-1-one and by-product therefor. Google Patents.

  • The Grignard Reaction Mechanism. Chemistry Steps.

  • Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor.

  • 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8). Cayman Chemical.

  • This compound (C9H9ClO). PubChem.

  • How Alcohols Are Created Using the Grignard Reaction. Dummies.com.

  • Grignard Reaction. Organic Chemistry Portal.

  • 1-Propanone, 1-(4-chlorophenyl)-. NIST WebBook.

  • US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Google Patents.

  • Reactions of Grignard Reagents. Master Organic Chemistry.

  • CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol. Google Patents.

  • A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. ResearchGate.

  • 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | C12H13ClO. PubChem.

  • CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone. Google Patents.

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

  • Cyclopropyl grignard. Sciencemadness Discussion Board.

  • Grignard Reagent 4-chlorophenylmagnesium bromide. Sciencemadness Discussion Board.

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Troubleshooting low yield in 1-(4-Chlorophenyl)cyclopropan-1-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Chlorophenyl)cyclopropan-1-ol Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and optimize reaction conditions for a successful outcome.

The formation of tertiary cyclopropanols, such as this compound, is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules. The strained three-membered ring and the tertiary alcohol functionality make these compounds valuable yet challenging synthetic targets. The most common synthetic routes involve organometallic additions to a cyclopropyl ketone precursor or titanium-mediated cyclopropanation reactions like the Kulinkovich reaction.[1][2] Low yields can often be traced to issues with reagent quality, reaction conditions, or side reactions.

This guide provides in-depth, experience-based solutions to common problems encountered during these syntheses.

Troubleshooting Guide: Low Yield Diagnosis

This section is structured in a question-and-answer format to directly address specific experimental observations and provide targeted solutions.

Question 1: My reaction did not initiate, or the conversion of the starting material is very low. What are the likely causes?

Answer: Failure to initiate is one of the most common issues, particularly in Grignard-based syntheses. The primary culprits are almost always related to the quality and handling of the reagents and the reaction environment.

  • Cause A: Inactive Magnesium Metal (for Grignard-based routes). The surface of magnesium turnings can oxidize, forming a passive layer of magnesium oxide that prevents the reaction with the alkyl or aryl halide.[3]

    • Solution: Activate the magnesium surface immediately before use. Mechanical activation by stirring the turnings vigorously under an inert atmosphere can be effective.[4] Chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the ether solvent. The subsequent color change or bubble formation indicates activation.

  • Cause B: Presence of Moisture. Grignard reagents are extremely potent bases and will be rapidly quenched by protic sources, especially water, to form an alkane.[5][6] This consumes the reagent and prevents it from reacting with your electrophile.

    • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and assembled while still hot under a stream of inert gas (Argon or Nitrogen). Solvents must be anhydrous. Use freshly distilled solvents or purchase high-quality anhydrous solvents and handle them under inert conditions.

  • Cause C: Poor Quality Starting Halide. The alkyl or aryl halide used to generate the Grignard reagent must be pure and dry.

    • Solution: Use freshly distilled or purchased high-purity halides. Ensure they are free of water and oxygen.

Question 2: I'm observing the formation of significant byproducts, leading to a low yield of the desired this compound. What are these byproducts and how can I avoid them?

Answer: Side reactions are a major contributor to low yields. The nature of the byproduct can provide clues to the underlying issue.

  • Side Reaction A: Enolization of the Ketone. If you are using a Grignard reagent to react with a cyclopropyl ketone, the Grignard can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate.[4] This is more prevalent with sterically hindered ketones or bulky Grignard reagents.

    • Solution: Perform the addition at low temperatures (e.g., -78°C to 0°C) to favor nucleophilic addition over deprotonation.[7] Adding the Grignard reagent slowly to the ketone solution can also help maintain a low concentration of the Grignard reagent, minimizing its action as a base.

  • Side Reaction B: Wurtz Coupling. This occurs when the Grignard reagent reacts with the remaining alkyl/aryl halide, leading to the formation of a dimer (R-R).

    • Solution: Add the halide slowly to the magnesium suspension during Grignard formation to maintain a low concentration of the halide. This minimizes its reaction with the newly formed Grignard reagent.

  • Side Reaction C: Ring Opening of the Cyclopropanol. The strained cyclopropane ring can be susceptible to opening under certain conditions, especially acidic workups or high temperatures.[8]

    • Solution: Employ a mild acidic workup, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids like HCl or H₂SO₄.[9] Maintain low temperatures throughout the reaction and workup process.

Troubleshooting Summary Table
Observation Potential Cause Recommended Solution(s)
Reaction fails to start Inactive MagnesiumActivate Mg with iodine or 1,2-dibromoethane.
Presence of waterRigorously dry all glassware and use anhydrous solvents.[6]
Low conversion Poor quality Grignard reagentTitrate the Grignard reagent before use to determine its exact concentration.
Insufficient reaction time/tempMonitor reaction by TLC; consider extending reaction time or slowly warming to room temp.[7]
Major byproduct is an alkane Grignard reagent quenched by waterEnsure anhydrous conditions.[5]
Major byproduct from enolization Grignard acting as a baseLower the reaction temperature (-78°C); add Grignard slowly.
Product degrades during workup Ring-opening of cyclopropanolUse a mild acidic quench (sat. aq. NH₄Cl); avoid high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route to this compound?

A1: While several routes exist, two are particularly common:

  • Grignard Addition to a Ketone: This involves reacting an organometallic reagent, such as methylmagnesium bromide or phenyllithium, with 1-(4-chlorophenyl)cyclopropan-1-one. This is often straightforward but depends on the availability and stability of the ketone precursor.[10]

  • Kulinkovich Reaction: This titanium-mediated reaction allows for the synthesis of cyclopropanols from esters.[11][12] For this specific target, one could potentially use a methyl ester of a 4-chlorobenzoic acid derivative. This method is powerful for creating substituted cyclopropanols.[2]

The choice often depends on the availability of starting materials and the desired scale of the reaction.

Q2: Which solvent is best for this type of reaction?

A2: For Grignard reactions, ethereal solvents are essential as they solvate and stabilize the Grignard reagent.[13][14] Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common choices.[3] THF is a stronger Lewis base and can solvate the Grignard reagent more effectively, which can sometimes increase reactivity. For Kulinkovich reactions, ethers or toluene are typically used.[12]

Q3: How can I confirm the formation and purity of my final product?

A3: A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[15]

  • Column Chromatography: For purification of the final product, using a silica gel stationary phase with a suitable eluent system (e.g., hexane-ethyl acetate).[9]

Experimental Protocols

Protocol 1: Synthesis via Grignard Addition

This protocol describes the addition of a methyl Grignard reagent to 1-(4-chlorophenyl)cyclopropan-1-one.

Materials:

  • 1-(4-chlorophenyl)cyclopropan-1-one

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add 1-(4-chlorophenyl)cyclopropan-1-one to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Dissolve the ketone in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low yield in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_conversion Check TLC/GC-MS for Starting Material Conversion start->check_conversion no_conversion No or Low Conversion check_conversion->no_conversion Is starting material consumed? reagent_issue Potential Reagent Issue no_conversion->reagent_issue No some_conversion Incomplete Conversion or Side Products no_conversion->some_conversion Yes reagent_solution Verify Grignard concentration via titration. Activate Mg surface. Ensure anhydrous conditions. reagent_issue->reagent_solution optimize Optimize Reaction Conditions reagent_solution->optimize side_products Analyze Side Products some_conversion->side_products enolization Enolization Product Detected? side_products->enolization enol_solution Lower reaction temperature. Add Grignard slowly. enolization->enol_solution Yes degradation Product Degradation? enolization->degradation No enol_solution->optimize degradation_solution Use milder workup (aq. NH4Cl). Avoid excessive heat. degradation->degradation_solution Yes degradation->optimize No degradation_solution->optimize

Caption: A decision tree for troubleshooting low yield.

References

  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol. Retrieved from PrepChem.com. [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from BYJU'S. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Cha, J. K. (2003). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 98, 430-441. [Link]

  • Stenutz. (n.d.). 1-(4-chlorophenyl)propan-1-one. Retrieved from Stenutz. [Link]

  • Google Patents. (2016). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • ResearchGate. (2025, August 7). Ring-Opening of Tertiary Cyclopropanols Derived from β-Diketones. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. Retrieved from NCBI. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from Wikipedia. [Link]

  • Clark, J. (n.d.). An introduction to Grignard reagents. Retrieved from Chemguide. [Link]

  • Royal Society of Chemistry. (2024, December 4). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Retrieved from Allen. [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from Reddit. [Link]

  • Quora. (2019, March 19). How do you improve the percent yield in Grignard reaction?. Retrieved from Quora. [Link]

  • YouTube. (2022, July 16). Ninja technique to purify organic compounds from mixture of compounds- Part 2. Retrieved from YouTube. [Link]

  • ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from ACS Publications. [Link]

  • ACS Publications. (n.d.). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Retrieved from ACS Publications. [Link]

  • YouTube. (2022, June 4). Kulinkovich Reaction. Retrieved from YouTube. [Link]

  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from The Royal Society of Chemistry. [Link]

  • BYJU'S. (n.d.). Grignard Reagent. Retrieved from BYJU'S. [Link]

  • White Rose Research Online. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from White Rose Research Online. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from Biotage. [Link]

  • National Center for Biotechnology Information. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from NCBI. [Link]

  • ResearchGate. (2025, August 6). Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025, October 16). A Strategy to Minimize Reactive Metabolite Formation. Retrieved from ResearchGate. [Link]

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Technical Support Center: Post-Synthesis Purification of 1-(4-Chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Chlorophenyl)cyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the post-synthesis purification of this valuable tertiary alcohol intermediate. Our goal is to equip you with the knowledge to diagnose and resolve purity issues, ensuring the integrity of your subsequent research and development activities.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various compounds, notably as an intermediate for fungicides like cyproconazole.[1] Its synthesis, often achieved through methods like the Kulinkovich reaction or Grignard addition to a suitable ketone, can introduce a variety of impurities.[2][3][4][5][6] These can include unreacted starting materials, byproducts from side reactions, and residual reagents. Achieving high purity is paramount for the successful progression of a synthetic route and for obtaining accurate biological and chemical data. This guide provides a structured approach to identifying and eliminating these impurities.

Troubleshooting Guide: Common Purity Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound, offering explanations and actionable protocols.

Issue 1: My final product is an oil, but I expect a solid. How can I induce crystallization?

Underlying Cause: The presence of impurities can often lower the melting point of a compound, causing it to remain as an oil or a viscous liquid at room temperature. Solvent choice and cooling rate during the final work-up are also critical factors.

Solution:

  • Solvent Trituration: This technique involves washing the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.

    • Protocol:

      • Place the crude oil in a flask.

      • Add a small volume of a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.

      • Stir or sonicate the mixture. The impurities will dissolve in the solvent, while the pure product should precipitate as a solid.

      • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallization from a Binary Solvent System: If trituration is unsuccessful, a carefully chosen binary solvent system can be effective.[7][8]

    • Protocol:

      • Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane).

      • Slowly add a "poor" solvent in which the product is insoluble (e.g., hexane, heptane) until the solution becomes slightly turbid.

      • Gently warm the solution until it becomes clear again.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by filtration.

Issue 2: My NMR spectrum shows the presence of unreacted 4-chlorophenyl methyl ketone.

Underlying Cause: Incomplete reaction is a common issue in Grignard-type syntheses. This can be due to insufficient Grignard reagent, poor quality of the Grignard reagent (e.g., due to moisture contamination), or steric hindrance.[9][10][11]

Solution:

  • Aqueous Work-up and Extraction: A well-designed extraction procedure can often separate the more polar alcohol product from the less polar ketone starting material.

    • Protocol:

      • After quenching the reaction, perform an aqueous work-up.

      • Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.

      • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.[10]

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: If extraction is insufficient, column chromatography is a highly effective method for separating compounds with different polarities.[12]

    • Protocol:

      • Prepare a silica gel column.

      • Dissolve the crude product in a minimal amount of a suitable solvent.

      • Elute the column with a non-polar solvent system, gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in hexane.[13] The less polar ketone will elute first, followed by the more polar alcohol product.

      • Collect fractions and analyze by TLC to identify the pure product.

Issue 3: I observe a significant amount of a dimeric byproduct.

Underlying Cause: In Grignard reactions, side reactions such as the formation of Wurtz-type coupling products can occur, leading to dimeric impurities.[5] In Kulinkovich reactions, side reactions can also lead to byproducts.[2]

Solution:

  • Column Chromatography: This is the most reliable method for separating the desired monomeric product from higher molecular weight dimeric impurities.

    • Protocol: Follow the column chromatography protocol outlined in Issue 2. The dimeric byproduct, being larger and often less polar, will typically elute either much earlier or much later than the desired alcohol, depending on its specific structure.

  • Recrystallization: If there is a significant difference in solubility between the product and the dimer, recrystallization can be an effective and scalable purification method.[14] Experiment with different solvents to find one that selectively crystallizes the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

The appearance of the pure compound can vary, but it is often reported as a white to off-white solid. Its physical properties are cataloged in databases like PubChem.[15]

Q2: Which analytical techniques are best for assessing the purity of my final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the product and can be adapted for preparative scale purification if needed.

Q3: Can I use distillation to purify this compound?

While distillation is a common purification technique for liquids, it may not be suitable for this compound. Cyclopropanol derivatives can be thermally unstable and may undergo ring-opening or rearrangement at elevated temperatures.[16] Recrystallization or chromatography are generally preferred methods.

Q4: Are there any specific safety precautions I should take during the purification process?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with flammable solvents, ensure proper ventilation and avoid ignition sources. For detailed safety information, refer to the material safety data sheet (MSDS) for this compound and all solvents and reagents used.

Q5: My purification by column chromatography is not giving good separation. What can I do?

  • Optimize the Solvent System: Experiment with different solvent ratios. A small change in the polarity of the eluent can significantly improve separation.

  • Try a Different Adsorbent: While silica gel is most common, other adsorbents like alumina may provide different selectivity.[17]

  • Check the Column Loading: Overloading the column can lead to poor separation. Use an appropriate amount of crude material for the size of your column.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (Oil or Solid) Trituration Solvent Trituration (e.g., Hexane) Crude->Trituration If Oily Recrystallization Recrystallization (Binary Solvent System) Crude->Recrystallization If Solid Chromatography Column Chromatography (Silica Gel) Crude->Chromatography Direct Purification Trituration->Recrystallization If Unsuccessful Pure_Solid Pure Solid Product Trituration->Pure_Solid If Successful Recrystallization->Chromatography If Unsuccessful Recrystallization->Pure_Solid If Successful Chromatography->Pure_Solid Analysis Purity Analysis (NMR, GC-MS, HPLC) Pure_Solid->Analysis

Caption: General purification workflow for this compound.

Summary of Purification Techniques

TechniquePrincipleBest For RemovingKey Considerations
Recrystallization Difference in solubility between the product and impurities at different temperatures.[7][8]Moderate to high levels of impurities with different solubility profiles.Solvent selection is crucial; slow cooling promotes larger, purer crystals.
Column Chromatography Differential adsorption of compounds to a stationary phase.[12]A wide range of impurities, including those with similar solubilities to the product.Requires optimization of the stationary and mobile phases; can be time-consuming.
Solvent Trituration Washing with a solvent in which the product is insoluble but impurities are soluble.Small amounts of highly soluble impurities from a solid product.Quick and simple; solvent choice is critical.
Aqueous Extraction Partitioning of compounds between an aqueous and an organic phase based on polarity and acidity/basicity.[10]Unreacted starting materials and water-soluble byproducts.pH adjustment of the aqueous layer can improve separation.

References

  • PrepChem.com. Synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol. Available from: [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. Available from: [Link]

  • Wikipedia. Kulinkovich reaction. Available from: [Link]

  • Grokipedia. Kulinkovich reaction. Available from: [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. Available from: [Link]

  • Google Patents. CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
  • YouTube. Kulinkovich Reaction. Available from: [Link]

  • YouTube. Using the Grignard Reaction to Make Tertiary alcohols. Available from: [Link]

  • Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • PubMed. Effect of alcohols on elution chromatography of trivalent actinides and lanthanides using tertiary pyridine resin with hydrochloric acid-alcohol mixed solvents. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Structure Determination of Organic Compounds. Chromatographic Purification. Available from: [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]

  • Google Patents. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
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  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]

  • Google Patents. WO2005040078A1 - Purification of tertiary butyl alcohol.
  • ACS Publications. Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols | The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Cyclopropanol. Available from: [Link]

  • PubChem. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol | C12H15ClO | CID. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Google Patents. US2913501A - Chromatographic purification of higher fatty alcohols.
  • University of Rochester. Recrystallization and Crystallization. Available from: [Link]

  • ResearchGate. Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols | Request PDF. Available from: [Link]

  • Google Patents. Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • PubMed. Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. Available from: [Link]

  • Google Patents. (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof.

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Stability issues of 1-(4-Chlorophenyl)cyclopropan-1-ol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chlorophenyl)cyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various experimental settings. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity of your results.

Introduction

This compound is a tertiary alcohol containing a strained cyclopropyl ring and a chlorophenyl group. This unique combination of functional groups presents specific stability considerations that must be addressed during experimental design, execution, and sample analysis. The high ring strain of the cyclopropane moiety and the electronic properties of the chlorophenyl group can make the molecule susceptible to degradation under various conditions.[1] This guide will walk you through the potential stability challenges and provide you with the tools to assess and manage them effectively.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in solution.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Question: I've prepared a solution of this compound in [Solvent], and I'm observing a loss of the parent compound over time, even at room temperature. What could be the cause?

  • Answer: Unexpected degradation can stem from several factors related to your solvent choice and experimental conditions.

    • Solvent-Induced Degradation:

      • Protic Solvents (e.g., methanol, ethanol, water): These solvents can participate in solvolysis reactions, particularly under acidic or basic conditions. The hydroxyl group of the cyclopropanol can be protonated, forming a good leaving group (water) and leading to the formation of a stabilized carbocation, which can then react with the solvent.[2][3]

      • Aprotic Solvents (e.g., acetonitrile, THF, DMSO): While generally less reactive than protic solvents, some aprotic solvents can contain impurities (e.g., water, acidic or basic residues) that may catalyze degradation. The polarity of aprotic solvents can also influence the stability of any charged intermediates that may form.[2]

    • pH Effects: The stability of tertiary alcohols can be highly pH-dependent.[4]

      • Acidic Conditions (pH < 7): Acid-catalyzed dehydration is a common degradation pathway for tertiary alcohols. The cyclopropyl ring may also undergo rearrangement under acidic conditions.

      • Basic Conditions (pH > 7): While generally more stable than in acidic conditions, strong bases could potentially deprotonate the hydroxyl group, making it susceptible to certain reactions.

    • Troubleshooting Steps:

      • Solvent Selection: If possible, switch to a less reactive, high-purity aprotic solvent. Ensure the solvent is dry and free from acidic or basic impurities.

      • pH Control: If working in an aqueous or protic solvent system, buffer the solution to a neutral pH (around 7.0-7.5) to minimize acid- or base-catalyzed degradation.

      • Temperature Control: Store solutions at a lower temperature (e.g., 2-8 °C) to slow down the rate of degradation.

      • Inert Atmosphere: For long-term storage or sensitive reactions, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Issue 2: Appearance of Unknown Peaks in my Chromatogram

  • Question: I'm analyzing my sample containing this compound by HPLC/GC-MS and see several new, unidentified peaks that were not present in the initial analysis. What are these, and how can I identify them?

  • Answer: The appearance of new peaks is a strong indicator of degradation. The identity of these degradants will depend on the degradation pathway.

    • Potential Degradation Products:

      • From Acid-Catalyzed Degradation: Ring-opened products, rearranged isomers, or elimination products (alkenes).

      • From Oxidation: Ketone derivatives, such as 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one.[5]

      • From Photodegradation: The chlorophenyl group may be susceptible to photolytic cleavage or reaction, leading to a variety of products.[6][7]

    • Identification Strategy:

      • Mass Spectrometry (MS): The most powerful tool for identifying unknown compounds is mass spectrometry.[8]

        • LC-MS: Ideal for analyzing the polar parent compound and its potential polar degradants. It provides molecular weight information that is crucial for proposing structures.[8][9]

        • GC-MS: Suitable for analyzing more volatile degradation products. The parent alcohol may require derivatization to improve its volatility and thermal stability for GC analysis.[10]

      • Forced Degradation Studies: To confirm the origin of the unknown peaks, perform a forced degradation study. Expose your compound to controlled stress conditions (acid, base, heat, light, oxidation) and monitor the formation of the unknown peaks. This will help you to correlate the appearance of specific degradants with specific stress conditions.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Question: My experimental results are not reproducible when using solutions of this compound. What could be causing this variability?

  • Answer: Inconsistent results are often a symptom of underlying stability issues that are not being adequately controlled.

    • Potential Causes:

      • Variable Solution Age: If solutions are prepared and used over different timeframes, the extent of degradation will vary, leading to inconsistent effective concentrations of the active compound.

      • Inconsistent Storage Conditions: Fluctuations in storage temperature or exposure to light can lead to variable rates of degradation between batches of prepared solutions.

      • Solvent Purity: Using different batches or grades of solvents with varying levels of impurities (water, acid, etc.) can significantly impact the stability of the compound.

    • Recommendations for Improving Reproducibility:

      • Freshly Prepare Solutions: Whenever possible, prepare solutions of this compound immediately before use.

      • Standardize Storage: If solutions must be stored, establish and adhere to strict storage conditions (e.g., protected from light, at a specific temperature, under an inert atmosphere).

      • Use High-Purity Solvents: Always use high-purity, anhydrous solvents from a reliable source.

      • Perform Stability Checks: For critical experiments, it is advisable to re-analyze the concentration of your stock solution before use to ensure it has not degraded significantly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on its predicted LogP value, this compound is expected to be soluble in a range of organic solvents.[11] For initial trials, consider high-purity aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane. For aqueous-based experiments, a co-solvent such as DMSO or methanol may be necessary, but be mindful of the potential for solvolysis, especially with methanol. Always perform a small-scale solubility test before preparing a large batch.

Q2: How should I store solutions of this compound?

A2: To maximize stability, solutions should be stored at low temperatures (2-8 °C) and protected from light. For extended storage, consider storing under an inert atmosphere (nitrogen or argon) to prevent oxidation. It is highly recommended to conduct a short-term stability study in your chosen solvent and storage conditions to determine the acceptable storage duration.

Q3: Is this compound sensitive to light?

A3: The presence of a chlorophenyl group suggests a potential for photosensitivity.[6][7] Aromatic halides can undergo photodecomposition.[6] It is best practice to handle the compound and its solutions in a manner that minimizes exposure to direct sunlight and strong artificial light. Use amber vials or wrap containers in aluminum foil.

Q4: What are the likely degradation pathways for this molecule?

A4: The primary degradation pathways are likely to be acid-catalyzed ring-opening or rearrangement of the cyclopropyl group, and oxidation of the tertiary alcohol to a ketone. Photodegradation of the chlorophenyl moiety is also a possibility.

Q5: What analytical technique is best for monitoring the stability of this compound?

A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable and widely used technique for stability studies of pharmaceutical compounds.[12][13] A C18 column is a good starting point. For identification of unknown degradants, coupling HPLC to a mass spectrometer (LC-MS) is highly recommended.[8][9]

Data Presentation

The following table provides a hypothetical but chemically plausible dataset to illustrate how stability data for this compound might be presented. This data is for illustrative purposes only.

Table 1: Illustrative Stability of this compound in Different Solvents at 25°C over 48 hours

SolventTime (hours)% Remaining Parent CompoundMajor Degradant(s) Observed
Acetonitrile0100.0-
2499.5Not Detected
4899.2Not Detected
Methanol0100.0-
2495.1Ring-opened ether product
4890.3Ring-opened ether product
Water (pH 7)0100.0-
2498.8Minor unidentified peaks
4897.5Minor unidentified peaks
0.1 M HCl (aq)0100.0-
2445.2Multiple degradation products
4815.7Multiple degradation products
0.1 M NaOH (aq)0100.0-
2496.3Minor unidentified peaks
4892.8Minor unidentified peaks

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Stress Samples:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stress sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC-UV method, and if possible, by LC-MS to identify the degradants.

Protocol 2: HPLC Method for Stability Testing

This protocol provides a starting point for an RP-HPLC method suitable for quantifying this compound and separating it from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water. Start with 50% Acetonitrile, increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample to a known concentration (e.g., 100 µg/mL) in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Visualizations

Diagram 1: Troubleshooting Flowchart for Stability Issues

start Stability Issue Observed q1 What is the nature of the issue? start->q1 degradation Loss of Parent Compound / New Peaks q1->degradation Degradation reproducibility Inconsistent Results q1->reproducibility Reproducibility q2 What is the solvent? degradation->q2 q3 Are storage conditions controlled? reproducibility->q3 protic Protic (e.g., MeOH, H2O) q2->protic aprotic Aprotic (e.g., ACN, THF) q2->aprotic solvolysis Potential Solvolysis / pH Effects protic->solvolysis impurities Check Solvent Purity / Water Content aprotic->impurities forced_degradation Perform Forced Degradation Study solvolysis->forced_degradation impurities->forced_degradation yes Yes q3->yes no No q3->no fresh_solutions Use Freshly Prepared Solutions yes->fresh_solutions implement_storage Implement Standardized Storage (Temp, Light, Inert Atm.) no->implement_storage implement_storage->fresh_solutions

Caption: Troubleshooting workflow for stability issues.

Diagram 2: Potential Degradation Pathways

parent This compound acid Acid (H+) parent->acid oxidation Oxidation ([O]) parent->oxidation light Light (hν) parent->light ring_opened Ring-Opened / Rearranged Products acid->ring_opened ketone 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one oxidation->ketone photoproducts Photolytic Products light->photoproducts

Caption: Potential degradation pathways for the compound.

References

  • PubChem. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • Kavitha, K., & Palanivelu, K. (2009). Photochemical degradation and mineralization of 4-chlorophenol. Journal of the Indian Chemical Society, 86(11), 1184-1190.
  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Trautwein, C., & Kümmerer, K. (2012). Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 889-890, 24–38.
  • Fields, R., Haszeldine, R. N., & Peter, D. (1972). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 165-171.
  • Li, Y., et al. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules, 28(23), 7879.
  • Zhang, Y., et al. (2014). TiO2 photocatalytic degradation of 4-chlorobiphenyl as affected by solvents and surfactants. Environmental Science and Pollution Research, 21(1), 449-457.
  • Chis, A. A., et al. (2022). HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. Studia Universitatis Babes-Bolyai Chemia, 67(4), 215-230.
  • Hossain, M. A., et al. (2022). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites.
  • Claes, L., et al. (1998). Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Zhelyazkova, B., & Atanasova, M. (2018). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Galiano, F., et al. (2015). Photocatalytic degradation of 4-chlorophenol under P-modified TiO2/UV system: Kinetics, intermediates, phytotoxicity and acute toxicity.
  • Wang, J., et al. (2015). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Park, S., et al. (2019). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Scientific Reports, 9(1), 1-8.
  • Płotka-Wasylka, J., et al. (2017). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 22(8), 1226.
  • Nagae, S., et al. (2022).
  • Scribd. 4.1.1 Protic Vs Aprotic Solvent. [Link]

  • Wang, Y., et al. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP).
  • Wang, Y., et al. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). PubMed. [Link]

  • Zhang, X., et al. (2014). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Green Chemistry Letters and Reviews, 7(2), 143-147.
  • PubChem. 1-(4-Chlorophenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

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Side reactions to avoid during the synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We move beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve challenges encountered in the laboratory.

Core Principles: The Kulinkovich Hydroxycyclopropanation

The synthesis of 1-substituted cyclopropanols, such as this compound, is most efficiently achieved via the Kulinkovich reaction .[1][2] This organometallic transformation synthesizes cyclopropanols from carboxylic esters using a Grignard reagent that possesses a β-hydrogen (e.g., Ethylmagnesium bromide), catalyzed by a titanium(IV) alkoxide, typically titanium(IV) isopropoxide [Ti(Oi-Pr)₄].[3][4]

The reaction's core is the in situ formation of a titanacyclopropane intermediate.[5] This species acts as a 1,2-dicarbanion equivalent, which then reacts with the ester's carbonyl group in a twofold alkylation process to construct the cyclopropane ring.[1] Understanding this catalytic cycle is fundamental to troubleshooting, as deviations from this pathway lead to the most common side reactions and yield loss.

Kulinkovich_Mechanism Figure 1. Catalytic Cycle of the Kulinkovich Reaction Ti_IV Ti(OiPr)₄ Diethyl_Ti Et₂Ti(OiPr)₂ Ti_IV->Diethyl_Ti + 2 EtMgBr EtMgBr 2 EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Diethyl_Ti->Titanacyclopropane β-Hydride Elimination Ethane Ethane (gas) Diethyl_Ti->Ethane Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane Coordination & Insertion Ester Methyl 4-chlorobenzoate Ester->Oxatitanacyclopentane Ketone_Intermediate β-Titanio Ketone Intermediate Oxatitanacyclopentane->Ketone_Intermediate Rearrangement Ti_Cyclopropoxide Titanium(IV) Cyclopropoxide Ketone_Intermediate->Ti_Cyclopropoxide Intramolecular Cyclization Ti_Cyclopropoxide->Diethyl_Ti Regenerates Catalyst Product_Mg Magnesium Cyclopropoxide Ti_Cyclopropoxide->Product_Mg + EtMgBr Workup Aqueous Workup (H₃O⁺) Product_Mg->Workup Product_Final 1-(4-Chlorophenyl) cyclopropan-1-ol Workup->Product_Final EtMgBr_Regen EtMgBr

Caption: The catalytic cycle for synthesizing this compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yield is extremely low, and I primarily recovered the methyl 4-chlorobenzoate starting material. What went wrong?

Answer: This issue almost always points to an inactive or insufficient Grignard reagent or catalyst system. Several factors could be at play:

  • Inactive Grignard Reagent: Grignard reagents are potent bases and nucleophiles that are highly sensitive to moisture and protic contaminants.[6] Trace amounts of water in the glassware, solvent, or even absorbed on the surface of the magnesium turnings can quench the reagent.

    • Troubleshooting Action: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[7] Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). It is highly recommended to titrate the Grignard reagent before use to confirm its molarity.

  • Poor Quality Magnesium: The magnesium metal surface is often coated with a passivating layer of magnesium oxide (MgO), which prevents reaction with the ethyl bromide.[6]

    • Troubleshooting Action: Use fresh, high-quality magnesium turnings. Briefly crush the turnings in a mortar and pestle (under inert atmosphere if possible) to expose fresh metal surfaces. A small crystal of iodine can also be added to activate the magnesium surface.

  • Catalyst Deactivation: While less common, impurities in the titanium(IV) isopropoxide or ester can interfere with the formation of the active titanium catalyst.

    • Troubleshooting Action: Use high-purity reagents. Ensure the ester is free from acidic impurities.

Q2: My main product isn't the cyclopropanol. Instead, my analysis shows the formation of 1-(4-chlorophenyl)-1,1-diethylpropan-1-ol. Why did this happen?

Answer: You have observed the classic, uncatalyzed Grignard reaction with an ester, which has outcompeted the desired Kulinkovich pathway. This is a critical and common failure mode.

In a standard Grignard reaction, the first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate.[8] This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup.[9] The formation of this byproduct indicates that the titanium-catalyzed cyclopropanation did not occur efficiently.

Primary Cause: Ineffective formation of the titanacyclopropane intermediate. This forces the Grignard reagent to react via its "default" pathway.

  • Troubleshooting Action:

    • Check Catalyst Loading: Ensure the correct catalytic amount of Ti(Oi-Pr)₄ was added.

    • Verify Grignard Reagent: The Kulinkovich reaction specifically requires a Grignard reagent with β-hydrogens (like ethyl- or propylmagnesium bromide) to form the titanacyclopropane via β-hydride elimination.[2][3] If you accidentally used a reagent without β-hydrogens (e.g., methylmagnesium bromide), the desired reaction cannot proceed.

    • Temperature Control: The formation of the diethyltitanium species and its subsequent elimination to the titanacyclopropane is temperature-sensitive. Ensure the reaction is run at the recommended temperature, often at room temperature or gentle reflux in ether.[2]

Competing_Pathways Figure 2. Competing Reaction Pathways Start Methyl 4-chlorobenzoate + EtMgBr Path1_Node With Active Ti(OiPr)₄ Catalyst Start->Path1_Node Desired Pathway Path2_Node Without Active Ti(OiPr)₄ Catalyst Start->Path2_Node Undesired Pathway Kulinkovich_Product Desired Product: This compound Path1_Node->Kulinkovich_Product Kulinkovich Reaction Grignard_Intermediate Intermediate Ketone Path2_Node->Grignard_Intermediate 1st Grignard Addition Grignard_Product Side Product: Tertiary Alcohol Grignard_Intermediate->Grignard_Product 2nd Grignard Addition

Caption: The crucial divergence between the desired catalytic and undesired standard Grignard pathways.

Q3: The reaction mixture turned dark black or deep blue, and the yield was poor. What does this signify?

Answer: The dark coloration indicates the formation of low-valent titanium species, likely Ti(II) or Ti(III). This happens via a non-productive side reaction where the titanacyclopropane intermediate reacts with additional titanium(IV) isopropoxide.[1] This process consumes both the active cyclopropanating agent and the catalyst precursor, leading to poor yields.

Primary Cause: Incorrect stoichiometry between the Grignard reagent and the titanium catalyst. This side reaction is most prominent when the ratio of Ti(Oi-Pr)₄ to EtMgBr approaches 1:1.[1]

  • Troubleshooting Action:

    • Review Stoichiometry: Carefully re-calculate and measure the amounts of your reagents. The Grignard reagent should be in significant excess relative to the catalyst. See the recommended protocol below for a typical ratio.

    • Order of Addition: Ensure the reagents are added in the correct order as specified by the protocol, which typically involves adding the Grignard reagent to a solution of the ester and catalyst.

Frequently Asked Questions (FAQs)

Q: What is the precise role of titanium(IV) isopropoxide? A: It serves as a catalyst precursor. It reacts with two equivalents of the Grignard reagent to form a dialkyltitanium compound. This unstable species rapidly undergoes β-hydride elimination to lose an alkane (ethane) and form the key titanacyclopropane intermediate, which is the actual cyclopropanating agent.[1][3]

Q: Why is a Grignard reagent with β-hydrogens, like EtMgBr, essential? A: The entire catalytic cycle depends on the ability of the dialkyltitanium intermediate to undergo β-hydride elimination. This intramolecular reaction requires a hydrogen atom on the carbon that is beta to the titanium atom. Grignard reagents like methylmagnesium bromide lack β-hydrogens and cannot form the necessary titanacyclopropane intermediate.

Q: I'm having difficulty purifying the final product by silica gel chromatography. Any advice? A: Cyclopropanols can be somewhat unstable on silica gel, which is acidic and can promote ring-opening.

  • Tip 1: Neutralize the Silica: Pre-treat your silica gel by slurrying it in your eluent system containing a small amount of triethylamine (~1-2%). This neutralizes acidic sites and can significantly improve recovery.

  • Tip 2: Minimize Contact Time: Use flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the stationary phase.

  • Tip 3: Alternative Workup: A careful aqueous workup can sometimes yield a product of sufficient purity for subsequent steps without chromatography. Ensure the quenching is done slowly and at a low temperature.[4]

Protocols and Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Ester Methyl 4-chlorobenzoate1.0 equivalent
Grignard Reagent Ethylmagnesium Bromide (EtMgBr)2.2 - 2.5 equivalents
Catalyst Titanium(IV) isopropoxide0.1 - 0.2 equivalents
Solvent Anhydrous Diethyl Ether (Et₂O) or THFAnhydrous conditions are critical for Grignard stability.[3]
Temperature Room TemperatureBalances reaction rate and stability of intermediates.
Reaction Time 12 - 24 hoursMonitor by TLC or GC-MS for completion.
Protocol 1: Synthesis of this compound

Safety: This reaction must be conducted under an inert atmosphere and in a fume hood. Grignard reagents are pyrophoric upon contact with air and react violently with water.

  • Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

  • Reagent Loading: To the flask, add methyl 4-chlorobenzoate (1.0 eq) and anhydrous diethyl ether.

  • Catalyst Addition: Add titanium(IV) isopropoxide (0.15 eq) to the solution via syringe.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add a solution of ethylmagnesium bromide in diethyl ether (2.2 eq) dropwise via syringe over 30-60 minutes. The solution may change color.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours.

  • Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[4] Stir for 30 minutes until two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on triethylamine-treated silica gel.

Protocol 2: Titration of Grignard Reagent (Example Method)
  • Setup: Dry a small Erlenmeyer flask and add ~10 mg of a known indicator like 1,10-phenanthroline. Add 5 mL of anhydrous THF.

  • Titration: Using a 1 mL syringe, carefully add exactly 1.00 mL of your Grignard reagent solution to the flask. The solution will turn a distinct color.

  • Endpoint: Titrate this solution by adding a standardized solution of sec-butanol in xylene (e.g., 1.0 M) dropwise with a syringe until the color disappears permanently.

  • Calculation: Molarity (M) = (Molarity of sec-butanol × Volume of sec-butanol added) / (Volume of Grignard reagent added).

References

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Wikipedia. Kulinkovich reaction. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Grokipedia. Kulinkovich reaction. [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]

  • YouTube. Kulinkovich Reaction. [Link]

  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • BYJU'S. Grignard Reaction Mechanism. [Link]

  • Vedantu. Ethyl Acetate reacts with CH3MgBr. [Link]

  • Brainly.in. Ethyl acetate reacts with CH3MgBr to form. [Link]

  • Brainly.in. The end product of reaction of a Grignard reagent with ethyl acetate is. [Link]

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Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the efficiency of this synthesis. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

The synthesis of 1-substituted cyclopropanols is a critical step in the development of various pharmaceutical and agrochemical agents. However, achieving a high reaction rate and yield can be challenging. This guide focuses on the most prevalent and effective method for this class of compounds: the Kulinkovich reaction , which synthesizes cyclopropanols from esters using a Grignard reagent and a titanium catalyst.[1][2] We will also draw parallels to traditional Grignard reactions to provide a comprehensive troubleshooting framework.

Troubleshooting Guide: Enhancing Reaction Rate & Yield

This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction is extremely slow or fails to initiate entirely. What are the primary causes and immediate troubleshooting steps?

This is a common issue, often related to the integrity of the reagents and the reaction environment. The key reactive species, the Grignard reagent and the titanacyclopropane intermediate, are highly sensitive.

Possible Causes & Solutions:

  • Presence of Moisture: Grignard reagents are potent bases and are rapidly quenched by protic solvents, particularly water.[3][4] This is the most frequent cause of reaction failure.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF/ether).[5]

  • Poor Quality Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide from starting.[3]

    • Solution: Activate the magnesium before use. This can be done by adding a small crystal of iodine, which chemically cleans the surface.[6] Alternatively, a small amount of 1,2-dibromoethane can be added to initiate the reaction. Vigorous stirring or grinding the magnesium turnings can also expose a fresh surface.[3]

  • Impure Grignard Reagent: If the Grignard reagent was prepared separately and stored, its concentration may have decreased due to gradual decomposition or reaction with atmospheric moisture/CO₂.

    • Solution: It is always best to use a freshly prepared Grignard reagent. Before use, its concentration should be accurately determined via titration (see Protocol 2).[5][7] This ensures correct stoichiometry, which is critical for the Kulinkovich reaction.[2]

Troubleshooting Workflow for Reaction Initiation

start Reaction Fails to Initiate check_moisture Verify Anhydrous Conditions (Glassware, Solvents) start->check_moisture check_mg Assess Magnesium Quality check_moisture->check_mg If Dry check_grignard Confirm Grignard Reagent Activity check_mg->check_grignard If Mg is Fresh/Shiny activate_mg Action: Activate Mg (Iodine, DIBAL-H, etc.) check_mg->activate_mg If Mg is Dull prepare_fresh Action: Prepare Fresh Grignard Reagent & Titrate check_grignard->prepare_fresh If Titration Fails or Concentration is Low success Reaction Initiates check_grignard->success If Active activate_mg->check_grignard prepare_fresh->success

Caption: Workflow for troubleshooting reaction initiation failures.

Q2: The reaction has initiated but the rate is unacceptably slow. How can I accelerate the conversion to product?

A sluggish reaction points to suboptimal kinetic conditions. The rate-limiting step in the Kulignkovich reaction is the intramolecular insertion into the ketone intermediate.[8] Adjusting temperature, concentration, and catalyst loading can significantly improve this.

Strategies to Increase Reaction Rate:

StrategyScientific RationaleRecommended Action
Increase Temperature Increasing the temperature provides the necessary activation energy for the rate-limiting step. The Kulinkovich reaction is often performed at room temperature or gentle reflux.[2]Gradually warm the reaction mixture. For diethyl ether, reflux is around 35°C; for THF, it's ~66°C. Monitor by TLC to track the consumption of the starting ester.
Optimize Catalyst Loading The reaction relies on the formation of a titanacyclopropane intermediate.[9] While catalytic, the concentration of the active titanium species directly influences the overall rate.The typical catalyst is Ti(OiPr)₄. While often used stoichiometrically in early reports, modern variations use catalytic amounts. If the rate is slow, consider increasing the catalyst loading from, for example, 10 mol% to 20 mol%.
Choice of Solvent Ethereal solvents like THF and diethyl ether are standard.[8] THF is generally superior as it is better at solvating and stabilizing the Grignard reagent, which can increase its effective reactivity.[6]If using diethyl ether, consider switching to THF. Ensure the solvent is rigorously dried, as trace water will consume the reagents and inhibit the reaction.
Increase Reactant Concentration Based on reaction kinetics principles, increasing the concentration of reactants will lead to more frequent molecular collisions and a faster reaction rate.Carefully increase the molar concentration of your reactants. Be mindful that this can also make the reaction more exothermic, so ensure adequate cooling capacity is available to maintain control.
Q3: My yield is low despite the complete consumption of the starting ester. What are the likely side reactions and how can I mitigate them?

Low isolated yield in the face of full starting material conversion indicates that the reagents are being diverted into non-productive pathways.

Common Side Reactions and Mitigation:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide from which it was formed.[10] This is more common with bromides and iodides and reduces the effective concentration of your nucleophile.

    • Mitigation: Ensure slow, dropwise addition of the alkyl halide during Grignard formation to maintain a low instantaneous concentration, minimizing reaction with the already-formed Grignard reagent.

  • Reduction of the Ketone Intermediate: If the Grignard reagent has β-hydrogens (like EtMgBr), it can act as a reducing agent, transferring a hydride to the intermediate ketone. This leads to a secondary alcohol byproduct instead of the desired tertiary cyclopropanol.[11]

    • Mitigation: This is an inherent pathway. Lowering the reaction temperature can sometimes favor the desired nucleophilic addition over the reduction pathway.[10]

  • Ethene Formation (Kulinkovich Specific): A side reaction of the titanacyclopropane intermediate can produce ethene and Ti(III) species, which are less reactive.[1] This reduces the amount of the key intermediate available for cyclopropanation.

    • Mitigation: This is mechanistically difficult to avoid completely. However, ensuring high-quality reagents and strict stoichiometric control can favor the productive catalytic cycle. Using a ligand exchange method with a terminal alkene like styrene can improve atom economy.[1]

Logical Relationship of Key Parameters to Reaction Rate

cluster_0 Primary Control Factors cluster_1 Secondary Influences Temperature Temperature Rate Reaction Rate Temperature->Rate Increases Concentration Concentration Concentration->Rate Increases Catalyst_Loading Catalyst_Loading Catalyst_Loading->Rate Increases Solvent_Choice Solvent_Choice Solvent_Choice->Rate Affects (THF > Ether) Reagent_Purity Reagent_Purity Reagent_Purity->Rate Crucial for Initiation

Caption: Key experimental parameters influencing the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthesis method for this compound?

The Kulinkovich reaction is highly effective for synthesizing 1-substituted cyclopropanols directly from esters.[1][12] The starting material would be an ester of 4-chlorobenzoic acid (e.g., methyl 4-chlorobenzoate) reacted with a Grignard reagent like cyclopropylmagnesium bromide in the presence of a titanium(IV) alkoxide catalyst. An alternative is the traditional Grignard reaction of 4-chlorophenylmagnesium bromide with cyclopropanone. However, cyclopropanone is a highly reactive and potentially unstable ketone. Therefore, the Kulinkovich approach starting from the stable and commercially available 4-chlorobenzoate ester is generally preferred for reliability and scalability.

Q2: How does the choice of Grignard reagent impact the reaction?

In the Kulinkovich reaction, the Grignard reagent serves two roles: forming the titanacyclopropane and acting as the alkylating agent.[8] Grignard reagents with β-hydrogens, such as ethyl- or propylmagnesium bromide, are required to form the titanacyclopropane intermediate via β-hydride elimination.[2] The choice affects atom economy, as only one of the two alkyl groups from the dialkyltitanium intermediate is incorporated into the product.[1]

Q3: What is the role of the titanium catalyst in the Kulinkovich reaction, and how does its concentration affect kinetics?

The titanium(IV) alkoxide (e.g., Ti(OiPr)₄) is the catalyst precursor. It reacts with two equivalents of the Grignard reagent to form a dialkyltitanium species. This species then eliminates an alkane to generate the key reactive intermediate: a titanacyclopropane.[8][9] This titanacyclopropane is a 1,2-dicarbanion equivalent that adds twice to the ester carbonyl group to form the cyclopropanol ring.[1] The catalyst concentration directly impacts the rate by controlling the steady-state concentration of the active titanacyclopropane intermediate.

Catalytic Cycle of the Kulinkovich Reaction

Ti_IV Ti(OR)4 Dialkyl_Ti R'2Ti(OR)2 Ti_IV->Dialkyl_Ti + Grignard 2 R'-MgX Grignard->Dialkyl_Ti Titanacyclopropane Titanacyclopropane Intermediate Dialkyl_Ti->Titanacyclopropane - Alkane Alkane Alkane->Dialkyl_Ti Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester Ester (R''COOR''') Ester->Oxatitanacyclopentane Ketone β-Titanio Ketone Intermediate Oxatitanacyclopentane->Ketone Product_Ti Titanium Cyclopropoxide Ketone->Product_Ti Intramolecular (Rate-Limiting) Product_Mg Magnesium Cyclopropoxide Product_Ti->Product_Mg + R'-MgX Final_Product 1-Substituted Cyclopropanol Product_Mg->Final_Product Workup Aqueous Workup Workup->Final_Product

Caption: Simplified catalytic cycle of the Kulinkovich reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Kulinkovich Reaction

This protocol describes the synthesis starting from methyl 4-chlorobenzoate and using ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Methyl 4-chlorobenzoate

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (2.2 eq) in a flame-dried, three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a portion of anhydrous diethyl ether.

    • Slowly add a solution of ethyl bromide (2.1 eq) in anhydrous diethyl ether dropwise. The reaction should initiate (slight warming, disappearance of iodine color). If not, gently warm the flask.

    • Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir at room temperature for 1 hour.

  • Kulinkovich Reaction:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of methyl 4-chlorobenzoate (1.0 eq) in anhydrous diethyl ether.

    • Add titanium(IV) isopropoxide (1.1 eq) to this solution and cool to 0°C.

    • Slowly add the freshly prepared ethylmagnesium bromide solution (2.1 eq) to the ester-titanium mixture at 0°C over 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[12]

    • Stir the mixture vigorously for 30 minutes.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel to yield this compound.[12]

Protocol 2: Titration of Grignard Reagent

Accurate knowledge of the Grignard reagent's molarity is essential for stoichiometry.[7]

Procedure:

  • Accurately weigh ~0.1 g of iodine (I₂) into a dry flask and record the mass.

  • Dissolve the iodine in ~5 mL of anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the prepared Grignard reagent dropwise from a syringe while stirring vigorously.

  • The endpoint is reached when the brown/purple color of the iodine just disappears.

  • Record the volume of the Grignard reagent added.

  • The molarity (M) is calculated based on the 1:1 stoichiometry with iodine:

    • Molarity (mol/L) = (mass of I₂ / molar mass of I₂) / (volume of Grignard reagent in L)

References

  • Kulinkovich, O. G.; de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. [Link]

  • Grokipedia. (n.d.). Kulinkovich reaction. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol. [Link]

  • Google Patents. (2012). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

Sources

Technical Support Center: Troubleshooting the Characterization of 1-(4-Chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(4-Chlorophenyl)cyclopropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis, purification, and analytical characterization of this valuable synthetic intermediate. The unique reactivity of the cyclopropanol moiety, driven by its inherent ring strain, presents specific challenges that require careful consideration in experimental design.[1][2] This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and expert insights to ensure the integrity and success of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - At a Glance

Q1: Why does my purified this compound degrade over time, even when stored?

A1: The cyclopropanol functional group is inherently unstable and susceptible to rearrangement and ring-opening reactions.[1] This process can be catalyzed by trace amounts of acid or electrophiles. The principal degradation product is often the isomeric ketone, 1-(4-chlorophenyl)cyclopropyl ketone. For long-term storage, ensure the material is free of acidic residues, stored under an inert atmosphere (N₂ or Ar), and kept at low temperatures (≤ -20°C).[3]

Q2: My GC-MS analysis shows a peak with a different mass and retention time than expected. What is happening?

A2: Thermal degradation in the hot GC inlet is the most likely cause. Tertiary alcohols, especially strained ones like cyclopropanols, are prone to dehydration or rearrangement at elevated temperatures. The observed peak may correspond to a rearranged ketone or an elimination product. For accurate mass analysis, LC-MS or direct infusion mass spectrometry using a soft ionization technique (like ESI) is highly recommended.

Q3: I'm observing significant streaking and poor separation during silica gel column chromatography. How can I fix this?

A3: The polar hydroxyl group interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing. More critically, these acidic sites can catalyze the decomposition of your compound.[4] The recommended solution is to use a deactivated stationary phase. You can either purchase commercially deactivated silica or prepare it by treating standard silica gel with a base like triethylamine. See Protocol 1 for a detailed methodology.

Q4: The proton NMR spectrum shows highly complex signals between 0.5 and 1.5 ppm. How can I confidently assign the cyclopropyl protons?

A4: The four cyclopropyl protons are diastereotopic and form a complex, overlapping spin system (often an AA'BB' or ABCD system), making direct assignment from a 1D spectrum challenging. For unambiguous assignment, 2D NMR experiments such as COSY (to show H-H correlations) and HSQC (to correlate protons to their attached carbons) are essential.

Section 2: Detailed Troubleshooting by Analytical Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: My ¹H NMR spectrum shows a singlet around 7.3 ppm and another around 7.4 ppm, but I expected a simple doublet of doublets for the aromatic region.

  • Causality & Explanation: The 4-chlorophenyl group presents a plane of symmetry, making the protons ortho to the cyclopropyl group (H2', H6') chemically equivalent, and the protons meta (H3', H5') also equivalent. This creates an AA'BB' spin system, which often appears as two complex pseudo-doublets rather than simple doublets, due to long-range coupling.

  • Troubleshooting Steps:

    • Confirm the Pattern: The two signals should integrate to 2 protons each.

    • Solvent Effects: Record the spectrum in a different solvent (e.g., Benzene-d₆ or DMSO-d₆) to alter chemical shifts, which may simplify the splitting pattern.

    • Simulation: Use NMR simulation software to model the AA'BB' system with estimated coupling constants (J_ortho ≈ 8-9 Hz, J_meta ≈ 2-3 Hz, J_para ≈ 0.5 Hz) to confirm the pattern.

Problem: I see a broad singlet that shifts position or disappears when I add D₂O. I also have an unexpected carbonyl peak around 208 ppm in the ¹³C NMR.

  • Causality & Explanation: You are observing the presence of the oxidation/rearrangement product, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one.[5] The broad, exchangeable singlet is the hydroxyl proton of your desired alcohol. The carbonyl peak in the ¹³C NMR and the absence of the carbinol proton (~5 ppm) and hydroxyl proton in the ¹H NMR are definitive evidence of the ketone impurity. This can occur during the reaction workup (e.g., if an aggressive oxidant was used) or upon storage.

  • Troubleshooting Steps:

    • Quantify the Impurity: Use ¹H NMR integration to determine the relative ratio of alcohol to ketone.

    • Re-purification: If the ketone level is significant, re-purify the material using the deactivated chromatography method described in Protocol 1 . The ketone is less polar and will elute earlier.

    • Review Workup Conditions: For future syntheses, ensure the workup is non-oxidizing and avoids prolonged exposure to air or incompatible reagents.

Mass Spectrometry (MS)

Problem: The molecular ion peak [M]⁺ is very weak or completely absent in my EI-MS spectrum. The most intense peak is at m/z [M-18].

  • Causality & Explanation: This is classic behavior for tertiary alcohols in electron ionization (EI) mass spectrometry. The molecular ion readily undergoes dehydration (loss of H₂O, 18 Da) to form a more stable carbocation. This fragmentation is extremely facile.

  • Troubleshooting Steps:

    • Look for Key Fragments: The [M-H₂O]⁺ fragment should be present. Also, look for the characteristic chlorine isotope pattern (two peaks, M and M+2, in an approximate 3:1 ratio) for any chlorine-containing fragment.

    • Utilize Soft Ionization: For definitive molecular weight confirmation, use a soft ionization technique that imparts less energy to the molecule.

      • Electrospray Ionization (ESI): You will observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

      • Chemical Ionization (CI): Using a reagent gas like methane or ammonia will produce a strong [M+H]⁺ ion with minimal fragmentation.

Chromatography (TLC, Column, and HPLC)

Problem: My compound appears to decompose on the TLC plate or during column chromatography, even when using a deactivated system.

  • Causality & Explanation: While deactivating the silica with a base is crucial, the choice of solvent can also induce degradation. Highly protic solvents like methanol can participate in ring-opening reactions, especially if any acidic traces remain. Furthermore, prolonged exposure on the column increases the contact time with the stationary phase, raising the risk of degradation.

  • Troubleshooting Steps:

    • Solvent System Optimization: Use less protic solvents. A hexane/ethyl acetate or dichloromethane/ether system is generally safer than systems containing methanol.

    • Use an Alternative Stationary Phase: If decomposition persists, switch to a more inert stationary phase.

      • Neutral Alumina: Less acidic than silica and suitable for many compounds.

      • Florisil®: A magnesium silicate adsorbent that is another alternative.

    • Flash Chromatography: Perform the purification as quickly as possible (flash chromatography) to minimize the residence time of the compound on the column.

    • HPLC Method: For analytical separation or small-scale purification, Reverse-Phase HPLC (e.g., C18 column) with a buffered mobile phase (e.g., acetonitrile/water with ammonium acetate) is an excellent, non-destructive alternative.

Section 3: Protocols and Workflows

Protocol 1: Purification by Deactivated Silica Gel Flash Chromatography

This protocol is designed to minimize acid-catalyzed degradation of this compound during purification.

Materials:

  • Standard silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (Et₃N)

  • Crude this compound

Procedure:

  • Prepare the Deactivated Eluent: Add 0.5-1% triethylamine to your chosen eluent system (e.g., for 500 mL of 80:20 Hexane:EtOAc, add 2.5-5 mL of Et₃N).

  • Prepare the Silica Slurry: In a fume hood, create a slurry of silica gel in the deactivated eluent. Let it stand for 15-20 minutes to allow the triethylamine to neutralize the acidic sites.

  • Pack the Column: Wet-pack the chromatography column with the deactivated silica slurry. Do not let the column run dry.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of fresh silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elute and Collect: Run the column using the deactivated eluent, applying positive pressure (flash chromatography). Monitor the elution by TLC, collecting fractions.

  • Analyze Fractions: Spot fractions on a TLC plate and visualize under UV light and/or by staining (e.g., with potassium permanganate).

  • Combine and Evaporate: Combine the pure fractions. Evaporate the solvent under reduced pressure. Crucial Step: To remove residual triethylamine, which has a high boiling point, co-evaporate the residue 2-3 times with a solvent like toluene.

Workflow for Characterization of Crude Product

The following diagram outlines a logical workflow for the purification and characterization of this compound.

Characterization_Workflow cluster_start Initial Analysis cluster_purification Purification Strategy cluster_final Final Characterization crude Crude Product tlc_nmr Analyze Aliquot (TLC & ¹H NMR) crude->tlc_nmr purity_check Pure? tlc_nmr->purity_check decomp_check Decomposition on TLC? purity_check->decomp_check No full_char Full Characterization: ¹H, ¹³C NMR LC-MS (ESI) IR, HRMS purity_check->full_char Yes deactivated_silica Protocol 1: Deactivated Silica Chromatography decomp_check->deactivated_silica Yes neutral_alumina Switch to Neutral Alumina decomp_check->neutral_alumina If still fails pure_product Pure Product (Post-Purification) deactivated_silica->pure_product neutral_alumina->pure_product pure_product->full_char

Caption: Decision workflow for purification and analysis.

Section 4: Key Reference Data

For convenience, the following table summarizes key physicochemical and expected spectroscopic data for this compound.

PropertyValue / Expected RangeSource / Notes
Molecular Formula C₉H₉ClO[6]
Molecular Weight 168.62 g/mol [6]
Monoisotopic Mass 168.0342 Da[6]
¹H NMR (CDCl₃) ~7.4 ppm (d, 2H, Ar-H), ~7.3 ppm (d, 2H, Ar-H), ~2.0-2.5 ppm (s, 1H, -OH), ~1.0-1.4 ppm (m, 2H, cyclopropyl-CH₂), ~0.8-1.0 ppm (m, 2H, cyclopropyl-CH₂)Predicted values based on similar structures.[7] The -OH shift is variable.
¹³C NMR (CDCl₃) ~145 ppm (Ar C-Cl), ~133 ppm (Ar C-C), ~128 ppm (Ar C-H), ~127 ppm (Ar C-H), ~65 ppm (C-OH), ~15 ppm (cyclopropyl CH₂)Predicted values.
Mass Spec (ESI+) m/z 169.0415 [M+H]⁺, 191.0234 [M+Na]⁺. Isotope pattern for 1 Cl atom required.[6]
Mass Spec (EI) m/z 150 [M-H₂O]⁺, 139 [M-C₂H₅]⁺, 111 [C₆H₄Cl]⁺Predicted fragmentation. The molecular ion at m/z 168 will likely be weak or absent.
IR Spectroscopy 3200-3600 cm⁻¹ (broad, O-H stretch), 3100-3000 cm⁻¹ (sp² C-H stretch), 3000-2850 cm⁻¹ (sp³ C-H stretch), ~1490 cm⁻¹ (Ar C=C stretch), ~1090 cm⁻¹ (C-Cl stretch)Based on typical functional group frequencies.[8][9]

References

  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol. Retrieved from PrepChem.com. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from rsc.org. [Link]

  • Google Patents. (2012). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). This compound (C9H9ClO). [Link]

  • Google Patents. (2016). US9227900B2 - Method for preparing 1-(4-chlorophenyl)
  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)- Mass Spectrum. NIST Chemistry WebBook. [Link]

  • Svirshchevskaya, A., & Ivanova, O. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01746C. [Link]

  • Marek, I., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Marek, I., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. PubMed Central. [Link]

  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Phenol, 4-chloro-. NIST Chemistry WebBook. [Link]

  • ChemBK. (n.d.). (S)-1-(4-chlorophenyl)propan-1-ol. [Link]

  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)cyclohept-4-en-1-ol. [Link]

  • ResearchGate. (2003). The Chemistry of Cyclopropanols. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 1-(4-Chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-(4-chlorophenyl)cyclopropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique tertiary alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the specific challenges associated with modifying this sterically hindered and potentially labile molecule. Our focus is on providing scientifically sound, field-tested advice to help you achieve your desired synthetic outcomes with confidence.

Introduction: The Unique Challenges of Derivatizing this compound

This compound presents a distinct set of challenges for chemical modification. As a tertiary alcohol, the hydroxyl group is sterically hindered, making it less reactive towards many standard derivatization reagents. Furthermore, the presence of the cyclopropane ring introduces strain, which can lead to undesired ring-opening reactions, particularly under acidic conditions. The primary competing side reaction, common to tertiary alcohols, is elimination to form an alkene. This guide will provide strategies to mitigate these issues and successfully synthesize ester and ether derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Fischer esterification of this compound failing or giving a low yield?

A1: Standard Fischer esterification, which involves reacting a carboxylic acid and an alcohol with a strong acid catalyst (like sulfuric acid) and heat, is generally not suitable for tertiary alcohols such as this compound. The strongly acidic and high-temperature conditions favor two detrimental side reactions:

  • Elimination (Dehydration): The primary pathway for side reactions is the E1 elimination of water to form the corresponding alkene, 1-(4-chlorophenyl)cyclopropene. This is due to the formation of a relatively stable tertiary carbocation intermediate.

  • Ring-Opening: The strained cyclopropane ring is susceptible to cleavage under strong acid catalysis, which can lead to the formation of β-aryl ketones.

Q2: What are the primary byproducts I should expect, and how can I identify them?

A2: The two most common byproducts are the elimination product and the ring-opened product.

  • 1-(4-chlorophenyl)cyclopropene (Elimination Product): This can be identified by the appearance of vinylic proton signals in the 1H NMR spectrum and the disappearance of the hydroxyl proton and the characteristic cyclopropyl methylene protons adjacent to the carbinol carbon.

  • Ring-Opened Ketones: Acid-catalyzed ring opening can lead to various isomeric ketones. These will show a characteristic carbonyl peak in the 13C NMR spectrum (around 190-210 ppm) and in the IR spectrum (around 1680-1720 cm-1).

Q3: Is it possible to form an ether from this compound using the Williamson ether synthesis?

A3: The Williamson ether synthesis is generally not a viable method for preparing ethers from tertiary alcohols.[1][2][3][4] This reaction proceeds via an SN2 mechanism, which requires the attack of an alkoxide on an alkyl halide. To form an ether from this compound, you would need to either convert it to the corresponding tertiary alkyl halide (which would readily eliminate to the alkene) or react its alkoxide with an alkyl halide. The latter is also problematic as the bulky tertiary alkoxide is a strong base and will promote the elimination of the alkyl halide rather than substitution.[1][2][3][4]

Q4: Are there any general precautions I should take when working with this compound?

A4: Yes. Due to its propensity for elimination and ring-opening, it is crucial to handle this compound under neutral or basic conditions whenever possible. Avoid strong acids and high temperatures. For purification, column chromatography on silica gel can be used, but it's advisable to use a neutral solvent system or add a small amount of a neutralizer like triethylamine to the eluent to prevent on-column degradation.

Troubleshooting Guides

Problem 1: Low Yield in Esterification Reactions
Symptom Possible Cause Troubleshooting & Optimization
Low conversion of starting material Steric Hindrance: The tertiary nature of the alcohol significantly slows down the reaction rate.Use a more reactive acylating agent: Instead of a carboxylic acid, use an acyl chloride or an acid anhydride.[5] These are more electrophilic and react more readily with hindered alcohols. • Employ a nucleophilic catalyst: 4-(Dimethylamino)pyridine (DMAP) is an excellent catalyst for acylating sterically hindered alcohols.[6][7][8] It functions by forming a highly reactive N-acylpyridinium intermediate. Use DMAP in catalytic amounts (1-10 mol%) along with a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct.[6][7][8]
Formation of an alkene byproduct is observed Acid-catalyzed Elimination: Traces of acid in the reagents or generated during the reaction can promote dehydration.Avoid acidic catalysts: Do not use strong acids like H2SO4 or HCl. • Use a non-nucleophilic base: When using acyl chlorides, a base like pyridine or triethylamine is essential to scavenge the HCl produced, preventing it from catalyzing elimination.[5] • Lower the reaction temperature: If elimination is still an issue, try running the reaction at a lower temperature (e.g., 0 °C to room temperature).
Complex mixture of products Ring-Opening: The cyclopropane ring may be opening under the reaction conditions.Ensure strictly anhydrous and neutral/basic conditions: Any acidity can promote ring-opening. Use freshly distilled solvents and reagents. • Choose milder reagents: If using an acyl chloride, consider a less reactive one or switch to an acid anhydride with a DMAP catalyst, which is generally a milder system.
Problem 2: Difficulty in Ether Synthesis
Symptom Possible Cause Troubleshooting & Optimization
No desired ether product is formed Unsuitable Reaction Conditions: As discussed, Williamson ether synthesis and acid-catalyzed dehydration are not viable.Consider alternative strategies: For the synthesis of aryl ethers, a two-step sequence involving alkenylation followed by cyclopropanation has been reported for similar structures and may be adaptable.[9][10] Another possibility for aryl ethers is a copper-catalyzed coupling of the alcohol with an aryl halide, though this may require significant optimization.[11]
Alkene is the major product Elimination: Conditions are favoring elimination over substitution.Avoid any acidic conditions and high temperatures.

Recommended Protocols

Protocol 1: DMAP-Catalyzed Esterification with an Acid Anhydride

This method is recommended for its mild conditions and high efficiency with sterically hindered alcohols.[6][7][8]

dot

Caption: Workflow for DMAP-catalyzed esterification.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere, add triethylamine (1.5 eq.) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid anhydride (e.g., acetic anhydride, 1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Separate the layers and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Esterification using an Acyl Chloride and Pyridine

This is a classic and effective method for acylating alcohols.

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Sources

Validation & Comparative

Comparative Antifungal Efficacy: A Deep Dive into 1-(4-Chlorophenyl)cyclopropan-1-ol and Related Phenylcyclopropanol Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The global rise of invasive fungal infections, exacerbated by an expanding population of immunocompromised individuals and the emergence of drug-resistant strains, presents a formidable challenge to public health.[1][2] Organisms such as Candida auris and triazole-resistant Aspergillus fumigatus underscore the urgent need for new antifungal agents with novel mechanisms of action and broad-spectrum efficacy.[1] In the landscape of antifungal drug discovery, small molecules containing a cyclopropane ring have garnered significant attention due to their unique structural and chemical properties, which can confer potent biological activities.[3][4]

This guide provides a detailed comparative analysis of the antifungal activity of 1-(4-Chlorophenyl)cyclopropan-1-ol and other phenylcyclopropanol derivatives. We will delve into supporting experimental data, outline robust testing protocols, and explore the potential mechanisms underpinning their fungistatic or fungicidal action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antifungal therapies.

Comparative Antifungal Activity: A Structure-Activity Relationship (SAR) Perspective

The antifungal potential of phenylcyclopropanol derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the stereochemistry of the carbinol center. The presence of a hydroxyl group has been identified as a critical feature for the expression of antifungal activity in this class of compounds.[5]

For instance, the enantioselective synthesis and evaluation of 1-(4-chlorophenyl)-1-cyclopropyl methanol have been explored, indicating that stereochemistry can play a role in biological activity.[5] Furthermore, related structures like phenylpropanoid derivatives have been studied, where factors such as p-alkyl chain length and the presence of a methoxy group significantly modulate antifungal potency.[6][7] These findings suggest that a systematic exploration of substitutions on the phenyl ring of 1-phenylcyclopropan-1-ol is a promising strategy for optimizing antifungal efficacy.

Quantitative Data Summary

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for select compounds against various fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

Compound/DrugFungal StrainMIC (µg/mL)Reference
(±)-1-(4-Chlorophenyl)-1-cyclopropylmethanol Botrytis cinereaFungistatic activity reported[5]
Phenanthryl Propanol Derivative Microsporum canis3 - 20[8]
Naphthyl Propanol Derivative Trichophyton rubrum3 - 50[8]
Fluconazole (Control) Candida albicans ATCC 900280.5[2]
Voriconazole (Control) Aspergillus fumigatus ATCC 2043050.5[2]

Note: Direct, side-by-side MIC data for this compound against common human pathogens was not available in the reviewed literature. The data presented for related structures provides a contextual framework for its potential efficacy.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol for the broth microdilution method is a robust, self-validating system for assessing the in vitro antifungal activity of test compounds. This methodology is adapted from the standards established by the Clinical and Laboratory Standards Institute (CLSI).[2][9]

I. Materials and Reagents
  • 96-well, flat-bottom sterile microtiter plates

  • Test compounds (e.g., this compound)

  • Control antifungal drug (e.g., Fluconazole, Voriconazole)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Culture Media:

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer.[10]

    • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Hemocytometer

  • Incubator

II. Step-by-Step Methodology

Step 1: Preparation of Fungal Inoculum

  • Yeast (e.g., Candida spp.):

    • Culture the yeast strain on SDA for 24-48 hours at 35°C.

    • Harvest several distinct colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[2]

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL.

  • Filamentous Fungi (e.g., Aspergillus spp.):

    • Culture the fungus on PDA until sporulation is evident (typically 5-7 days) at 35°C.

    • Gently flood the agar surface with sterile saline containing 0.05% Tween 80.

    • Harvest the conidia by gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension concentration to 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[2]

Step 2: Preparation of Antifungal Agent Dilutions

  • Prepare a stock solution of the test compound and control drug in DMSO (e.g., at 10 mg/mL).

  • In a 96-well plate, perform a two-fold serial dilution of the antifungal agents.[9]

    • Add 100 µL of RPMI-1640 to all wells.

    • Add 100 µL of the stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Mix well and transfer 100 µL from the first column to the second, continuing this serial dilution across the plate. Discard 100 µL from the last dilution column.

    • This results in wells containing 100 µL of varying drug concentrations at 2x the final test concentration.

Step 3: Plate Inoculation and Incubation

  • Add 100 µL of the prepared fungal inoculum (from Step 1) to each well containing the diluted antifungal agent. The final volume in each well will be 200 µL.

  • Include a growth control well (inoculum in RPMI-1640 without any drug) and a sterility control well (RPMI-1640 only).

  • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[2][10]

Step 4: Endpoint Determination (MIC Reading)

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeast) compared to the growth control well.[1]

  • For some drug-organism combinations, complete inhibition (100%) may be the endpoint.[1]

  • The endpoint can be determined visually or with the aid of a spectrophotometric plate reader.

Workflow Visualization

MIC_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum 1. Prepare Fungal Inoculum (0.5 McFarland / Hemocytometer) Inoculate 4. Inoculate Plate (100 µL inoculum + 100 µL drug) Inoculum->Inoculate Stock 2. Prepare Compound Stock (in DMSO) Plates 3. Perform Serial Dilutions (in 96-well plate with RPMI) Stock->Plates Plates->Inoculate Incubate 5. Incubate at 35°C (24-72 hours) Inoculate->Incubate Read 6. Read Results (Visually or Spectrophotometrically) Incubate->Read Determine_MIC 7. Determine MIC (Lowest concentration with ≥50% inhibition) Read->Determine_MIC Result Final MIC Value Determine_MIC->Result

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Proposed Mechanism of Action

While the precise molecular target of this compound is not definitively established in the available literature, its structural features suggest a plausible mechanism of action common to other phenyl-containing and azole antifungal agents: the inhibition of ergosterol biosynthesis.[11]

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex pathway, with a key enzymatic step catalyzed by lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[11][12]

It is hypothesized that phenylcyclopropanol derivatives act as inhibitors of CYP51. The nitrogen atom (if present in analogs) or the hydroxyl group of the cyclopropanol can coordinate with the heme iron atom in the active site of the enzyme, while the phenyl group engages in hydrophobic interactions. This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane.[11] The resulting membrane stress impairs fungal growth and can lead to cell death.

Signaling Pathway Visualization

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Enzyme->Ergosterol Catalyzes conversion Result Ergosterol Depletion & Accumulation of Toxic Sterols Enzyme->Result Compound This compound (Proposed Inhibitor) Compound->Enzyme INHIBITS Effect Compromised Cell Membrane Integrity & Function Result->Effect Outcome Fungistatic / Fungicidal Effect Effect->Outcome

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by phenylcyclopropanols.

Conclusion and Future Directions

This compound and its structural analogs represent a promising scaffold for the development of novel antifungal agents. The presence of the 4-chlorophenyl moiety and the cyclopropyl carbinol are key structural features that appear to confer fungistatic properties. While direct comparative data against a broad panel of human fungal pathogens is needed, the activity observed against Botrytis cinerea and the efficacy of related phenylpropanoid structures provide a strong rationale for further investigation.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a library of derivatives with varied substituents on the phenyl ring to optimize potency and broaden the antifungal spectrum.

  • In-depth Mechanistic Studies: Elucidating the precise molecular target and mechanism of action to confirm the proposed inhibition of ergosterol biosynthesis or uncover novel pathways.

  • In Vivo Efficacy and Toxicity: Evaluating the most potent compounds in animal models of fungal infection to assess their therapeutic potential and safety profiles.

The insights provided in this guide, from comparative data to detailed experimental protocols, offer a foundational resource for scientists dedicated to advancing this promising class of compounds from the laboratory to potential clinical applications.

References

  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-ol. Retrieved from PrepChem.com. [Link]

  • Jenks, J. D., & Salzer, H. J. F. (2020). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central, NIH. [Link]

  • Google Patents. (2012). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
  • de-Souza-Silva, C. M., et al. (2018). An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • Ghannoum, M. A., & El-Teen, K. A. (1998). Determination of Antifungal MICs by a Rapid Susceptibility Assay. ASM Journals. [Link]

  • Rex, J. H., et al. (1999). In vitro antifungal susceptibility methods and clinical relevance. Clinical Microbiology and Infection. [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of allyl-cyclopropyl alcohols and allyl-1,5-hexadien-3-ols and investigation of their antibacterial and antifungal activities. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Retrieved from ResearchGate. [Link]

  • Fujita, K., et al. (2022). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Journal of Applied Microbiology. [Link]

  • Pinedo-Rivilla, C., et al. (2011). Asymmetric preparation of antifungal 1-(4-chlorophenyl)-1-cyclopropyl methanol and 1-(4-chlorophenyl)-2-phenylethanol. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Cantrell, C. L., et al. (2005). In vitro evaluation of antifungal properties of phenylpropanoids and related compounds acting against dermatophytes. PubMed. [Link]

  • ResearchGate. (n.d.). Biotransformation of the fungistatic compound (R)-(+)-1-(4′-chlorophenyl)propan-1-ol by Botrytis cinerea. Retrieved from ResearchGate. [Link]

  • Fujita, K., et al. (2021). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. PubMed. [Link]

  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • PubChemLite. (n.d.). This compound (C9H9ClO). Retrieved from PubChemLite. [Link]

  • MDPI. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. MDPI. [Link]

  • Google Patents. (2016). US9227900B2 - Method for preparing 1-(4-chlorophenyl)
  • MDPI. (2018). Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives. MDPI. [Link]

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  • Zhang, Y., et al. (2024). Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects. PubMed Central. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

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  • MDPI. (2015). Early State Research on Antifungal Natural Products. MDPI. [Link]

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Comparative analysis of the synthesis routes for 1-(4-Chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)cyclopropan-1-ol is a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals. The presence of the chlorophenyl group and the strained cyclopropyl motif imparts unique physicochemical properties that are often sought after in drug discovery programs. The efficient and scalable synthesis of this tertiary alcohol is therefore of significant interest to researchers in medicinal and process chemistry. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering an in-depth look at their underlying mechanisms, experimental protocols, and relative merits. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, cost, and safety.

Route 1: The Kulinkovich Reaction

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2] This reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[3][4]

Reaction Mechanism

The generally accepted mechanism for the Kulinkovich reaction involves the following key steps:[3][5]

  • Formation of a Dialkyltitanium Species: Two equivalents of a Grignard reagent, such as ethylmagnesium bromide, react with a titanium(IV) alkoxide (e.g., titanium(IV) isopropoxide) to form a dialkyltitanium species.

  • β-Hydride Elimination: This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane, with the concomitant release of an alkane (ethane in the case of ethylmagnesium bromide).

  • Reaction with the Ester: The titanacyclopropane then reacts with the ester (methyl 4-chlorobenzoate). This involves the insertion of the ester's carbonyl group into the titanacyclopropane ring, followed by a rearrangement to form a β-titanio ketone.

  • Intramolecular Cyclization: The intermediate ketone undergoes an intramolecular reaction to form the cyclopropoxide ring.

  • Hydrolysis: Subsequent aqueous workup protonates the magnesium alkoxide to yield the final this compound.

Experimental Protocol

Materials:

  • Methyl 4-chlorobenzoate

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methyl 4-chlorobenzoate (1.0 eq) in anhydrous diethyl ether (or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add titanium(IV) isopropoxide (1.2 eq) to the stirred solution.

  • To this mixture, add a solution of ethylmagnesium bromide (3.0 eq) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC), cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.

Visualization of the Kulinkovich Reaction Workflow

Kulinkovich_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification ester Methyl 4-chlorobenzoate mixing Mix reactants in anhydrous ether/THF at 0°C ester->mixing grignard Ethylmagnesium Bromide grignard->mixing catalyst Ti(OiPr)4 catalyst->mixing stirring Stir at room temperature for 12-16h mixing->stirring quench Quench with aq. NH4Cl stirring->quench extract Extract with ether quench->extract wash Wash with NaHCO3 & brine extract->wash dry Dry over MgSO4 wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via the Kulinkovich reaction.

Route 2: Grignard Reaction with a Cyclopropanone Equivalent

This classical organometallic approach involves the reaction of a Grignard reagent with a cyclopropanone or a synthetic equivalent. Due to the instability of cyclopropanone itself, more stable precursors are often employed. A common strategy is to first synthesize 4-chlorophenyl cyclopropyl ketone and then reduce the ketone to the desired tertiary alcohol.

Reaction Mechanism

This is a two-step process:

  • Formation of 4-chlorophenyl cyclopropyl ketone: 4-chlorophenylmagnesium bromide is prepared from 1-bromo-4-chlorobenzene and magnesium metal.[6] This Grignard reagent then reacts with cyclopropanecarbonitrile in a nucleophilic addition reaction, followed by hydrolysis of the intermediate imine to yield the ketone.

  • Reduction of the Ketone: The resulting 4-chlorophenyl cyclopropyl ketone is then reduced to this compound using a suitable reducing agent such as sodium borohydride (NaBH₄). The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide during workup yields the tertiary alcohol.

Experimental Protocol

Step 1: Synthesis of 4-chlorophenyl cyclopropyl ketone

Materials:

  • 1-Bromo-4-chlorobenzene

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Anhydrous diethyl ether or THF

  • Cyclopropanecarbonitrile

  • Aqueous hydrochloric acid (e.g., 3 M HCl)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and a few drops of a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous diethyl ether.

  • Once the reaction initiates (indicated by color change and gentle reflux), add the remaining 1-bromo-4-chlorobenzene solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of cyclopropanecarbonitrile (0.9 eq) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the mixture to 0 °C and slowly add 3 M HCl to hydrolyze the intermediate and dissolve the magnesium salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude ketone by distillation or column chromatography.

Step 2: Reduction to this compound

Materials:

  • 4-chlorophenyl cyclopropyl ketone

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

Procedure:

  • Dissolve 4-chlorophenyl cyclopropyl ketone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Visualization of the Grignard Reaction Workflow

Grignard_Reaction cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Reduction grignard_prep Prepare 4-chlorophenyl- magnesium bromide nitrile_add React with cyclopropanecarbonitrile grignard_prep->nitrile_add hydrolysis Acidic Hydrolysis nitrile_add->hydrolysis ketone 4-chlorophenyl cyclopropyl ketone hydrolysis->ketone reduction Reduce with NaBH4 in Methanol ketone->reduction workup Aqueous Workup & Extraction reduction->workup product This compound workup->product

Caption: Two-step workflow for the synthesis of this compound via a Grignard reaction and subsequent reduction.

Route 3: Simmons-Smith Type Cyclopropanation

The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[7][8] For the synthesis of this compound, a plausible precursor would be 1-(4-chlorophenyl)ethen-1-ol. However, this enol is unstable. A more practical approach involves the cyclopropanation of a silyl-protected enol ether, followed by deprotection.

Reaction Mechanism
  • Formation of the Zinc Carbenoid: Diiodomethane reacts with a zinc-copper couple to form the active Simmons-Smith reagent, iodomethylzinc iodide (ICH₂ZnI).

  • Cyclopropanation: The Simmons-Smith reagent delivers a methylene group to the double bond of the silyl enol ether of 4'-chloroacetophenone in a concerted fashion. This reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.

  • Deprotection: The resulting silyloxycyclopropane is then treated with an acid or a fluoride source (like TBAF) to cleave the silyl ether and yield the target tertiary alcohol.

Experimental Protocol

Step 1: Synthesis of the Silyl Enol Ether of 4'-Chloroacetophenone

Materials:

  • 4'-Chloroacetophenone

  • Triethylamine (Et₃N)

  • Trimethylsilyl chloride (TMSCl) or tert-Butyldimethylsilyl chloride (TBSCl)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a solution of 4'-chloroacetophenone (1.0 eq) in anhydrous DMF, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add trimethylsilyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Pour the reaction mixture into a mixture of ice-water and pentane.

  • Separate the organic layer, wash with cold water and brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure to obtain the crude silyl enol ether, which is often used in the next step without further purification.

Step 2: Simmons-Smith Cyclopropanation and Deprotection

Materials:

  • Crude silyl enol ether from Step 1

  • Zinc-copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • Aqueous hydrochloric acid (e.g., 1 M HCl) or Tetra-n-butylammonium fluoride (TBAF) in THF

Procedure:

  • Activate the zinc-copper couple according to standard procedures.

  • In a flame-dried flask under an inert atmosphere, suspend the activated Zn-Cu couple (2.0 eq) in anhydrous diethyl ether.

  • Add diiodomethane (1.5 eq) to the suspension.

  • To this mixture, add a solution of the crude silyl enol ether (1.0 eq) in anhydrous diethyl ether dropwise.

  • Reflux the reaction mixture for 12-24 hours.

  • Cool the reaction to room temperature and filter off the excess zinc.

  • To the filtrate, add 1 M HCl and stir vigorously for 1-2 hours to effect deprotection. Alternatively, concentrate the filtrate and treat the residue with TBAF in THF.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the final product by column chromatography.

Visualization of the Simmons-Smith Type Reaction Workflow

Simmons_Smith_Reaction cluster_step1 Step 1: Silyl Enol Ether Formation cluster_step2 Step 2: Cyclopropanation & Deprotection acetophenone 4'-Chloroacetophenone silylation React with TMSCl/Et3N acetophenone->silylation enol_ether Silyl Enol Ether silylation->enol_ether cyclopropanation Simmons-Smith Reaction (CH2I2, Zn-Cu) enol_ether->cyclopropanation deprotection Acidic or Fluoride Deprotection cyclopropanation->deprotection product This compound deprotection->product

Caption: Multi-step workflow for the synthesis of this compound via a Simmons-Smith type reaction.

Comparative Analysis

FeatureKulinkovich ReactionGrignard Reaction & ReductionSimmons-Smith Type Cyclopropanation
Starting Materials Methyl 4-chlorobenzoate, EtMgBr, Ti(Oi-Pr)₄1-Bromo-4-chlorobenzene, Mg, Cyclopropanecarbonitrile, NaBH₄4'-Chloroacetophenone, TMSCl, CH₂I₂, Zn-Cu
Number of Steps 12 (Ketone synthesis + reduction)2 (Enol ether formation + cyclopropanation/deprotection)
Typical Yield Good to excellent (often >70%)Moderate to good (variable, depends on both steps)Moderate (can be variable)
Reagent Cost & Availability Ti(Oi-Pr)₄ can be moderately expensive.Grignard precursors are common; cyclopropanecarbonitrile is specialized.Diiodomethane is expensive.
Scalability Scalable, but requires careful control of stoichiometry and temperature.[9]Both steps are generally scalable.Can be challenging to scale due to the heterogeneity of the Zn-Cu couple and the cost of CH₂I₂.
Safety & Handling Grignard reagents are pyrophoric; titanium alkoxides are moisture-sensitive.Grignard reagents are pyrophoric; handling of nitriles requires care.Diiodomethane is a toxic alkylating agent.
Key Advantages Convergent, one-pot synthesis from a common ester.Utilizes classical and well-understood reactions.Stereospecific reaction.
Key Disadvantages Requires stoichiometric amounts of the titanium reagent in some protocols; can have side reactions.Multi-step process; isolation of the intermediate ketone is often necessary.Expensive reagents (CH₂I₂); multi-step; potential for low yields in the enol ether formation.

Discussion and Recommendations

The choice of synthesis route for this compound depends heavily on the specific requirements of the project.

  • For rapid, convergent synthesis on a laboratory scale, the Kulinkovich reaction is often the most attractive option. It provides the target molecule in a single step from a readily available ester. While the titanium reagent adds to the cost, the efficiency and convergency can outweigh this for small-scale preparations.

  • The Grignard reaction followed by reduction is a robust and classical approach that is well-suited for larger-scale synthesis where cost is a major consideration. The starting materials are relatively inexpensive, and the reactions are generally high-yielding and well-understood, making process optimization more straightforward. The two-step nature, however, makes it less atom-economical than the Kulinkovich reaction.

  • The Simmons-Smith type cyclopropanation is a more specialized route. While it offers excellent stereocontrol, which is not a factor for this achiral target molecule, the high cost of diiodomethane and the multi-step nature involving a potentially unstable intermediate make it the least practical option for the synthesis of this compound unless specific circumstances necessitate this approach.

Conclusion

References

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The Definitive Guide to Structural Validation: A Comparative Analysis of X-ray Crystallography for 1-(4-Chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the structural validation of the novel compound 1-(4-Chlorophenyl)cyclopropan-1-ol, a molecule of interest due to its unique cyclopropyl and chlorophenyl moieties. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise atomic arrangement in a crystalline solid.

This guide will provide an in-depth, practical workflow for validating the structure of this compound using X-ray crystallography. Furthermore, we will present a comparative analysis with other widely used spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—supported by experimental data from closely related analogs. Our objective is to equip the reader with the expertise to not only execute these validation studies but also to critically evaluate the strengths and limitations of each method in the context of small molecule characterization.

The Central Role of X-ray Crystallography: From Crystal to Structure

Single-crystal X-ray crystallography offers an unparalleled level of detail, providing the absolute configuration, bond lengths, bond angles, and intermolecular interactions of a molecule. The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both patience and precision.

Experimental Workflow: A Step-by-Step Protocol

The successful crystallographic analysis of this compound hinges on the growth of a high-quality single crystal. The following protocol outlines a systematic approach to achieve this critical first step and the subsequent data acquisition and analysis.

Figure 1: A comprehensive workflow for the X-ray crystallographic analysis of a small molecule.

Detailed Protocol for Crystallization and X-ray Diffraction:

  • Material Purity: Begin with a highly purified sample of this compound (>98% purity), as impurities can significantly hinder crystal growth.[1]

  • Solvent Selection: The choice of solvent is critical.[1] A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) is recommended to find a solvent in which the compound is sparingly soluble.

  • Crystallization Technique - Slow Evaporation (A Recommended Starting Point):

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a clean, small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Store the vial in a vibration-free environment at a constant temperature.[1]

  • Crystal Mounting:

    • Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully select a well-defined single crystal.[2]

    • Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density map and refine the atomic positions and thermal parameters until the calculated and observed diffraction patterns match closely.

  • Validation:

    • The final refined structure should be validated using software such as PLATON to check for geometric plausibility and other potential issues.

    • The crystallographic data is typically deposited in a public database like the Cambridge Structural Database (CSD) in the form of a Crystallographic Information File (CIF).[3][4]

A Comparative Analysis: The Role of Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and providing complementary evidence of a compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the connectivity of atoms in a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide crucial information.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the 4-chlorophenyl ring.

  • Cyclopropyl Protons: A complex multiplet in the aliphatic region (typically δ 0.5-1.5 ppm) due to the diastereotopic protons of the cyclopropane ring.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, corresponding to the -OH group.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm), with two signals for the protonated carbons and two for the quaternary carbons.

  • Cyclopropyl Carbons: Signals in the upfield region (typically δ 10-30 ppm).

  • Carbinol Carbon: The carbon atom bearing the hydroxyl group would appear in the region of δ 60-80 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected. Due to the presence of chlorine, an isotopic pattern (M⁺ and M+2⁺ in an approximate 3:1 ratio) would be a key diagnostic feature. For C₉H₉ClO, the expected monoisotopic mass is approximately 168.03 g/mol .[5]

  • Fragmentation Pattern: Common fragmentation pathways could include the loss of a water molecule (-18 Da) from the molecular ion, and cleavage of the cyclopropyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[6]

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching absorptions typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

  • C-O Stretch: A C-O stretching band for the alcohol would be expected in the 1050-1200 cm⁻¹ region.

  • C-Cl Stretch: A C-Cl stretching absorption is typically observed in the 600-800 cm⁻¹ region.

Comparative Data Summary

The following table provides a comparative summary of the expected data from each technique for the validation of this compound.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.Unambiguous structural determination.Requires a high-quality single crystal; provides solid-state structure which may differ from solution.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution.Provides detailed structural information in solution; non-destructive.Does not provide absolute configuration; interpretation can be complex for intricate molecules.
Mass Spectrometry Molecular weight, elemental composition (with high resolution MS), fragmentation pattern.High sensitivity; requires very small sample amounts.Does not provide stereochemical information; isomers can be difficult to distinguish.
IR Spectroscopy Presence of functional groups.Rapid and simple to perform; provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.

Logical Relationships in Structural Validation

The relationship between these techniques in a comprehensive structural validation workflow can be visualized as a hierarchical and complementary process.

structural_validation cluster_initial Initial Characterization cluster_detailed Detailed Structural Elucidation cluster_definitive Definitive Structure IR IR Spectroscopy (Functional Groups) NMR NMR Spectroscopy (Connectivity) IR->NMR MS Mass Spectrometry (Molecular Weight) MS->NMR Xray X-ray Crystallography (3D Structure) NMR->Xray Confirms Connectivity Final_Structure Final_Structure Xray->Final_Structure Provides Absolute Structure

Figure 2: The hierarchical and complementary roles of analytical techniques in structural validation.

Conclusion

The structural validation of a novel compound such as this compound is a multi-faceted process that relies on the synergistic use of several analytical techniques. While NMR, MS, and IR spectroscopy provide essential and complementary information regarding the molecule's connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography remains the unparalleled method for the definitive determination of its three-dimensional structure. By following a systematic and well-reasoned experimental workflow, researchers can confidently and unambiguously establish the structure of newly synthesized molecules, a critical step in the advancement of chemical and pharmaceutical sciences.

References

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  • PubMed. (2010). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]

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Efficacy Unveiled: A Comparative Analysis of 1-(4-Chlorophenyl)cyclopropan-1-ol Based Fungicides in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the relentless pursuit of robust crop protection strategies, the chemical scaffold of 1-(4-Chlorophenyl)cyclopropan-1-ol has given rise to a potent class of fungicides, pivotal in the management of a wide spectrum of plant pathogenic fungi. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparative efficacy analysis of key fungicides derived from this structural motif. We will dissect their mechanism of action, present corroborative experimental data from both in vitro and in vivo studies, and provide detailed protocols for the evaluation of their fungicidal activity.

The primary focus of this guide will be on two prominent triazole fungicides that incorporate the 1-(4-chlorophenyl)cyclopropyl group: Cyproconazole and Prothioconazole . While both are classified as Demethylation Inhibitors (DMIs), subtle structural differences influence their efficacy, spectrum of activity, and metabolic fate, thereby impacting their field performance.

The Core Mechanism: Inhibition of Fungal Ergosterol Biosynthesis

The fungicidal activity of cyproconazole and prothioconazole is rooted in their ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a sterol essential for fungal cell structure and function, analogous to cholesterol in mammalian cells.[1][2] The specific molecular target is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2]

Inhibition of CYP51 by these fungicides leads to a cascade of detrimental effects within the fungal cell:

  • Depletion of Ergosterol: Halting the production of ergosterol compromises the fluidity, permeability, and overall integrity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Precursors: The enzymatic block results in the buildup of 14α-methylated sterols, which are toxic to the fungus and further disrupt membrane function.[2]

Prothioconazole itself is a triazolinthione, which is metabolized in plants to the more active triazole metabolite, prothioconazole-desthio.[2][3] This active form is what potently binds to and inhibits the CYP51 enzyme.

Ergosterol Biosynthesis Inhibition cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell Membrane cluster_2 Fungicide Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate Sterols->Ergosterol Cyproconazole Cyproconazole CYP51 (14α-demethylase) CYP51 (14α-demethylase) Cyproconazole->CYP51 (14α-demethylase) Inhibition Prothioconazole Prothioconazole Prothioconazole-desthio Prothioconazole-desthio Prothioconazole->Prothioconazole-desthio Metabolism in plant Prothioconazole-desthio->CYP51 (14α-demethylase) Inhibition

Mechanism of action of Cyproconazole and Prothioconazole.

Comparative Efficacy: In Vitro and In Vivo Evidence

The ultimate measure of a fungicide's utility lies in its performance against target pathogens. Below, we summarize key experimental data comparing the efficacy of cyproconazole and prothioconazole.

In Vitro Efficacy

The in vitro efficacy of fungicides is typically determined by calculating the effective concentration required to inhibit 50% of fungal growth (EC50) or the minimum inhibitory concentration (MIC). Lower values indicate higher potency.

PathogenFungicideEC50 (mg/L)Reference
Fusarium graminearumProthioconazole<0.01 - 0.15[4][5]
Cyproconazole0.12[4]
Fusarium culmorumProthioconazole2.4 - 21.4[6]
Septoria triticiProthioconazoleVaries by isolate sensitivity[7]
CyproconazoleVaries by isolate sensitivity[8]
Puccinia striiformis (Yellow Rust)Prothioconazole--
Cyproconazole--
Cercospora sojina (Frogeye Leaf Spot)Prothioconazole (in mixture)-[9][10]
Cyproconazole-[11]

Note: EC50 values can vary significantly based on the specific isolate, experimental conditions, and whether the parent compound or its metabolite is tested.

In Vivo Field Trial Performance

Field trials provide a real-world assessment of fungicide performance, taking into account environmental factors and host-pathogen interactions. Efficacy is often measured by the reduction in disease severity and the impact on crop yield.

Control of Fusarium Head Blight (FHB) in Wheat:

Fungicide TreatmentDisease Severity Reduction (%)DON Reduction (%)Yield IncreaseReference
Prothioconazole39 - 9340 - 910.4 - 5.6 t/ha[12]
Prothioconazole + Tebuconazole-40 - 91-[13]
Cyproconazole + ProchlorazLower than prothioconazole-based treatments10 - 79-[12][13]

Control of Foliar Diseases in Wheat and Soybean:

DiseaseCropFungicide TreatmentEfficacy RatingReference
Septoria Leaf BlotchWheatProthioconazoleVery Good[14]
CyproconazoleGood[14]
Stripe RustWheatProthioconazoleExcellent[14]
CyproconazoleVery Good[14]
Frogeye Leaf SpotSoybeanTrifloxystrobin + ProthioconazoleGood - Very Good[9][15]
Cyproconazole (in mixture)Good - Very Good[15]

Experimental Protocols for Efficacy Evaluation

To ensure the generation of reliable and comparable data, standardized methodologies for fungicide efficacy testing are crucial. Below are detailed protocols for in vitro and in vivo assays.

In Vitro Efficacy: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for filamentous fungi.[16][17]

MIC_Workflow Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum End End Prepare Fungicide Stock Solutions Prepare Fungicide Stock Solutions Prepare Fungal Inoculum->Prepare Fungicide Stock Solutions Perform Serial Dilutions in 96-well plate Perform Serial Dilutions in 96-well plate Prepare Fungicide Stock Solutions->Perform Serial Dilutions in 96-well plate Inoculate wells with fungal suspension Inoculate wells with fungal suspension Perform Serial Dilutions in 96-well plate->Inoculate wells with fungal suspension Incubate plates (35°C, 48-72h) Incubate plates (35°C, 48-72h) Inoculate wells with fungal suspension->Incubate plates (35°C, 48-72h) Visually or spectrophotometrically assess growth Visually or spectrophotometrically assess growth Incubate plates (35°C, 48-72h)->Visually or spectrophotometrically assess growth Determine MIC (Lowest concentration with no visible growth) Determine MIC (Lowest concentration with no visible growth) Visually or spectrophotometrically assess growth->Determine MIC (Lowest concentration with no visible growth) Determine MIC (Lowest concentration with no visible growth)->End

Workflow for MIC determination.

Step-by-Step Methodology:

  • Fungal Isolate Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sufficient sporulation.

  • Inoculum Preparation: Harvest spores and suspend them in sterile saline with a surfactant (e.g., Tween 80). Adjust the spore concentration to a standardized level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

  • Fungicide Stock Solution: Prepare a stock solution of the fungicide in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the fungicide stock solution in a liquid growth medium (e.g., RPMI 1640) to achieve a range of test concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (no fungicide) and a negative control (no inoculum).

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (typically 25-35°C) for a defined period (e.g., 48-72 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the fungicide at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.[18][19]

In Vivo Efficacy: Field Trial Methodology for Cereal Fungicides

This protocol is based on the principles outlined by the European and Mediterranean Plant Protection Organization (EPPO) standards.[20]

Step-by-Step Methodology:

  • Trial Site Selection: Choose a field with a history of the target disease and uniform soil and environmental conditions.

  • Experimental Design: Use a randomized complete block design with a minimum of four replicates for each treatment.[11]

  • Plot Establishment: Mark out individual plots of a standardized size, with buffer zones between plots to minimize spray drift.

  • Treatments: Include an untreated control, the test fungicides at various application rates, and a standard commercial fungicide for comparison.

  • Fungicide Application: Apply the fungicides at the appropriate crop growth stage for the target disease (e.g., flag leaf emergence for Septoria, flowering for Fusarium head blight). Use calibrated spray equipment to ensure uniform coverage.

  • Disease Assessment: At regular intervals after application, assess disease severity in each plot using standardized rating scales (e.g., percentage of leaf area affected).

  • Yield and Quality Assessment: At crop maturity, harvest each plot separately and measure the grain yield. For diseases like Fusarium head blight, also analyze grain samples for mycotoxin levels (e.g., deoxynivalenol - DON).

  • Data Analysis: Statistically analyze the disease severity and yield data to determine the efficacy of each fungicide treatment compared to the untreated control.

Conclusion: Navigating the Nuances of Efficacy

Both cyproconazole and prothioconazole are highly effective fungicides that play a crucial role in modern agriculture. Their shared mechanism of action, the inhibition of ergosterol biosynthesis, provides broad-spectrum activity against a range of devastating fungal pathogens.

Prothioconazole, often through its active metabolite prothioconazole-desthio, has demonstrated particularly strong and consistent performance against Fusarium head blight in wheat, leading to significant reductions in both disease severity and mycotoxin contamination. Cyproconazole remains a valuable tool for the control of a wide array of foliar diseases, including rusts and leaf spots.

The choice between these and other fungicides will ultimately depend on the target pathogen, crop, local disease pressure, and resistance management strategies. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future fungicidal compounds, ensuring the development of sustainable and effective disease control programs.

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A Comparative Guide to the Structure-Activity Relationship of 1-(4-Chlorophenyl)cyclopropan-1-ol Analogs as Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and effective antifungal agents, the structural scaffold of 1-(4-chlorophenyl)cyclopropan-1-ol has emerged as a promising starting point. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering insights for the rational design of more potent and selective antifungal compounds. By dissecting the roles of the key structural motifs—the substituted phenyl ring, the cyclopropyl group, and the tertiary alcohol—we aim to equip researchers with the knowledge to navigate the chemical space of this fascinating class of molecules.

The Core Scaffold: Understanding the Pharmacophore

The foundational molecule, this compound, possesses a unique three-dimensional structure that is crucial for its biological activity. The cyclopropane ring introduces conformational rigidity, which can be advantageous for specific binding to a biological target. The tertiary alcohol is a key hydrogen bond donor and acceptor, likely involved in critical interactions with the active site of a fungal enzyme. The 4-chlorophenyl group contributes to the overall lipophilicity of the molecule and can engage in various interactions, including hydrophobic and halogen bonding.

Phenyl Ring Substitutions: A Key Determinant of Potency

The nature and position of substituents on the phenyl ring have a profound impact on the antifungal activity of these analogs. While direct comparative studies on a wide range of substituted 1-phenylcyclopropan-1-ol analogs are not extensively documented in publicly available literature, we can infer key SAR trends from related classes of antifungal compounds and general medicinal chemistry principles.

The Role of Halogens

The presence of a halogen atom on the phenyl ring is a common feature in many antifungal agents. In the case of this compound, the chlorine atom at the para position is considered important for its activity.

  • Position: The para-position appears to be optimal. Shifting the chlorine to the ortho- or meta-positions may alter the molecule's electronics and sterics, potentially leading to a decrease in activity due to a suboptimal fit in the target's binding pocket.

  • Halogen Identity: The nature of the halogen can influence both the lipophilicity and the potential for halogen bonding. A systematic variation from fluorine to iodine would be a logical step in optimization. It is hypothesized that analogs with fluorine or bromine at the para-position could exhibit comparable or even enhanced activity.

Impact of Other Substituents

Replacing the chlorine with other functional groups can modulate the compound's physicochemical properties and its interaction with the target.

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): The introduction of electron-donating groups may influence the electronic nature of the phenyl ring and could impact hydrophobic interactions. Their effect on activity would need to be experimentally determined.

  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Strongly electron-withdrawing groups can significantly alter the electronic properties of the phenyl ring and may enhance interactions with specific residues in the target protein.

The following table summarizes the hypothesized structure-activity relationships for phenyl ring substitutions.

Substituent at para-positionHypothesized ActivityRationale
-ClActive (Reference)Established activity.
-FPotentially ActiveSimilar size to hydrogen, can form strong hydrogen bonds and participate in halogen bonding.
-BrPotentially ActiveIncreases lipophilicity and polarizability, favorable for binding.
-IPotentially Reduced ActivityLarger size may introduce steric hindrance.
-CH₃Activity to be determinedIncreases lipophilicity, but may introduce steric bulk.
-OCH₃Activity to be determinedCan act as a hydrogen bond acceptor, but may alter conformation.
-CF₃Potentially ActiveStrong electron-withdrawing group, can enhance binding interactions.

The Cyclopropyl Ring: More Than Just a Spacer

The cyclopropane ring is a critical component of the pharmacophore. Its rigid nature helps to orient the phenyl ring and the hydroxyl group in a specific spatial arrangement, which is likely necessary for optimal binding.

Substitution on the Cyclopropyl Ring

Introducing substituents on the cyclopropyl ring can have a significant impact on the molecule's conformation and its interaction with the target. A study on fluorinated phenylcyclopropylamines, a related class of compounds, revealed that the position and stereochemistry of a fluorine atom on the cyclopropane ring can significantly influence biological activity[1]. This suggests that similar modifications to this compound could be a fruitful area for optimization.

For instance, the introduction of a methyl group on the cyclopropane could probe for additional hydrophobic pockets in the binding site. The stereochemistry of such a substitution would be critical, with different stereoisomers expected to have different activities.

The Tertiary Alcohol: A Vital Interaction Point

The tertiary hydroxyl group is presumed to be essential for the antifungal activity of this class of compounds, likely acting as a key hydrogen bond donor or acceptor. Esterification or etherification of this group would be expected to abolish or significantly reduce activity, confirming its importance.

Experimental Protocols

To guide researchers in the evaluation of novel analogs, we provide a generalized protocol for the synthesis and antifungal testing of this compound derivatives.

General Synthesis of 1-(Substituted-phenyl)cyclopropan-1-ol Analogs

The synthesis of these analogs can be achieved through a Grignard reaction, as outlined in the workflow below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Substituted Bromobenzene Substituted Bromobenzene Grignard Reagent Formation Grignard Reagent Formation Substituted Bromobenzene->Grignard Reagent Formation 1. Diethyl ether Magnesium Turnings Magnesium Turnings Magnesium Turnings->Grignard Reagent Formation Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride Grignard Reaction Grignard Reaction Cyclopropanecarbonyl chloride->Grignard Reaction 2. Anhydrous THF, 0°C to rt Grignard Reagent Formation->Grignard Reaction Aqueous Workup Aqueous Workup Grignard Reaction->Aqueous Workup 3. Saturated NH4Cl (aq) 1-(Substituted-phenyl)cyclopropan-1-ol 1-(Substituted-phenyl)cyclopropan-1-ol Aqueous Workup->1-(Substituted-phenyl)cyclopropan-1-ol

Caption: General workflow for the synthesis of 1-(substituted-phenyl)cyclopropan-1-ol analogs.

Step-by-Step Methodology:

  • Grignard Reagent Formation: To a stirring suspension of magnesium turnings in anhydrous diethyl ether, a solution of the appropriately substituted bromobenzene in anhydrous diethyl ether is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is gently refluxed until the magnesium is consumed.

  • Grignard Reaction: The freshly prepared Grignard reagent is cooled to 0°C and a solution of cyclopropanecarbonyl chloride in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Aqueous Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(substituted-phenyl)cyclopropan-1-ol analog.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized analogs can be evaluated against a panel of clinically relevant fungal strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antifungal_Testing_Workflow Fungal Strain Preparation Fungal Strain Preparation Inoculation Inoculation Fungal Strain Preparation->Inoculation Compound Serial Dilution Compound Serial Dilution Compound Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 1-(4-Chlorophenyl)cyclopropan-1-ol: A Mechanistic Hypothesis and Experimental Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Cyclopropyl-Containing Scaffold

In the relentless pursuit of novel antifungal agents, the exploration of unique chemical scaffolds that can overcome existing resistance mechanisms is paramount. 1-(4-Chlorophenyl)cyclopropan-1-ol emerges as a compound of significant interest due to its distinct structural motifs: a 4-chlorophenyl group, common in several active pharmaceutical ingredients, and a cyclopropyl ring. The cyclopropyl group, a small, strained carbocycle, is increasingly recognized for its ability to impart favorable pharmacological properties, including metabolic stability and unique spatial arrangements that can enhance target binding.[1][2][3]

While direct biological data for this compound is sparse in publicly available literature, its structural resemblance to key intermediates of established antifungal agents, such as the conazoles, provides a strong rationale for investigating its potential as an antifungal compound. Notably, a closely related compound, 1-(4-chlorophenyl)-1-cyclopropyl methanol, has demonstrated antifungal activity against phytopathogenic fungi, lending credence to this hypothesis.[4]

This guide presents a comparative analysis of the hypothesized in vitro and in vivo activity of this compound. We will delve into its probable mechanism of action, propose a comprehensive experimental framework for its evaluation, and contrast its potential performance with that of established antifungal drugs. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel antifungal candidates.

Hypothesized Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The structural architecture of this compound strongly suggests a potential interaction with the fungal enzyme lanosterol 14α-demethylase, also known as CYP51. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of fungal cell membranes.[5] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell growth arrest and death.[6]

CYP51 is the primary target for the widely successful azole class of antifungal drugs (e.g., fluconazole, itraconazole).[5][6] The inhibitory activity of azoles relies on the coordination of a nitrogen atom in their heterocyclic ring to the heme iron atom in the active site of CYP51. While this compound lacks the canonical triazole or imidazole ring, its hydroxyl group and the spatial arrangement of the chlorophenyl and cyclopropyl moieties may allow it to interact with key residues in the CYP51 active site, disrupting its catalytic activity. The 4-chlorophenyl group can engage in hydrophobic interactions within the active site, a common feature of many CYP51 inhibitors.[7]

Recent studies on other cyclopropane-containing amide derivatives have shown promising antifungal activity against Candida albicans, with molecular docking studies indicating a high binding affinity for the CYP51 protein.[8][9] This further supports the hypothesis that the cyclopropyl scaffold can be effectively utilized in the design of CYP51 inhibitors.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G cluster_0 Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate 14-alpha-demethylated_sterols 14-alpha-demethylated_sterols CYP51->14-alpha-demethylated_sterols Catalysis Ergosterol Ergosterol 14-alpha-demethylated_sterols->Ergosterol Further Synthesis Cell_Membrane Cell_Membrane Ergosterol->Cell_Membrane Incorporation Disrupted_Membrane Disrupted Membrane Integrity & Fluidity Cell_Membrane->Disrupted_Membrane Leads to Compound 1-(4-Chlorophenyl) cyclopropan-1-ol Compound->CYP51 Inhibition Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death Results in

Caption: Hypothesized mechanism of this compound via CYP51 inhibition.

Part 1: In Vitro Activity Evaluation

To ascertain the antifungal potential of this compound, a systematic in vitro evaluation is the foundational step. The primary objective is to determine its spectrum of activity against clinically relevant fungal pathogens and to quantify its potency, typically expressed as the Minimum Inhibitory Concentration (MIC).

Comparative In Vitro Antifungal Susceptibility

The following table outlines a hypothetical comparative dataset for the in vitro activity of this compound against a panel of fungal species, benchmarked against fluconazole, a standard-of-care azole antifungal.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)40.5
Candida glabrata (ATCC 90030)816
Candida parapsilosis (ATCC 22019)21
Cryptococcus neoformans (H99)44
Aspergillus fumigatus (ATCC 204305)16>64

Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.

Experimental Protocol: Broth Microdilution for MIC Determination

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents.[10][11]

Objective: To determine the MIC of this compound against various fungal isolates.

Materials:

  • This compound (solubilized in DMSO)

  • Fluconazole (control)

  • Fungal isolates (e.g., Candida spp., Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in RPMI-1640 medium in the 96-well plates to cover a clinically relevant concentration range (e.g., 0.125 to 64 µg/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.

  • Controls: Include a growth control (no drug) and a sterility control (no inoculum) for each isolate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (24h for Candida spp., 48h for Aspergillus spp. and Cryptococcus neoformans).[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[10] This can be assessed visually or by reading the optical density at a specific wavelength.

Workflow: In Vitro MIC Determination

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate plate with fungal suspension A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate at 35°C (24-48 hours) C->D E Visually or Spectrophotometrically Assess Fungal Growth D->E F Determine MIC (Lowest concentration with ≥50% growth inhibition) E->F

Caption: Standard workflow for in vitro MIC determination via broth microdilution.

Part 2: In Vivo Efficacy Assessment

A promising in vitro profile necessitates validation in a relevant animal model to assess the compound's efficacy under physiological conditions. A murine model of disseminated candidiasis is a well-established and highly utilized system for the preclinical evaluation of antifungal agents.[12][13]

Comparative In Vivo Efficacy in a Murine Model

The following table illustrates potential outcomes from an in vivo study, comparing the efficacy of this compound to a control group and a fluconazole-treated group in a murine model of disseminated candidiasis.

Treatment GroupDosage (mg/kg)Mean Fungal Burden in Kidneys (log CFU/g)Percent Survival (Day 7)
Vehicle Control-6.5 ± 0.40%
This compound104.2 ± 0.660%
This compound203.1 ± 0.580%
Fluconazole103.5 ± 0.770%

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocol: Murine Model of Disseminated Candidiasis

Objective: To evaluate the in vivo efficacy of this compound in reducing fungal burden and improving survival in mice with disseminated candidiasis.

Animals: Immunocompetent female BALB/c mice (6-8 weeks old).

Materials:

  • Candida albicans strain (e.g., SC5314)

  • This compound formulated for oral or intraperitoneal administration

  • Fluconazole (positive control)

  • Vehicle control (e.g., saline, cyclodextrin-based formulation)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Infection: Prepare an inoculum of C. albicans from an overnight culture. Infect mice via tail vein injection with a lethal or sublethal dose (e.g., 1 x 10^5 CFU/mouse).

  • Treatment: Randomly assign mice to treatment groups (n=10 per group): Vehicle control, this compound (low and high dose), and Fluconazole.

  • Dosing: Begin treatment 24 hours post-infection. Administer the compounds once daily for a specified duration (e.g., 7 days).

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.

  • Fungal Burden Analysis: On a predetermined day post-infection (e.g., day 4 for a subset of mice), humanely euthanize the animals. Aseptically remove the kidneys, homogenize the tissue, and perform serial dilutions for plating on SDA plates.

  • Data Collection: After incubation, count the colonies to determine the fungal burden (CFU per gram of tissue).

Workflow: In Vivo Efficacy Study

G cluster_0 Endpoint Analysis A Infect Mice with C. albicans via tail vein B Randomize into Treatment Groups A->B C Initiate Daily Treatment (Vehicle, Test Compound, Fluconazole) B->C D Monitor Survival and Clinical Signs Daily C->D E Euthanize a subset of mice at a specific time point D->E G Continue monitoring remaining mice for survival analysis D->G F Harvest Kidneys and Determine Fungal Burden (CFU/g) E->F

Caption: Workflow for a murine model of disseminated candidiasis to assess in vivo efficacy.

Conclusion and Future Directions

This guide provides a scientifically grounded, albeit hypothetical, comparative analysis of the in vitro and in vivo antifungal potential of this compound. Based on its structural characteristics and data from related compounds, there is a compelling argument for its investigation as a novel CYP51 inhibitor. The detailed experimental protocols outlined herein offer a clear and standardized path for the empirical validation of this hypothesis.

Should this compound demonstrate significant antifungal activity, further studies would be warranted, including:

  • Mechanism of Action Confirmation: Direct enzymatic assays using purified fungal CYP51 to confirm inhibition and determine the IC50.

  • Resistance Studies: Evaluation of its activity against a panel of azole-resistant fungal isolates.

  • Toxicity Profiling: In vitro cytotoxicity assays and in vivo toxicology studies to assess its safety profile.

  • Pharmacokinetic Analysis: Studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

The exploration of novel scaffolds like this compound is a critical endeavor in the ongoing battle against invasive fungal infections. The framework presented here serves as a robust starting point for its comprehensive evaluation.

References

  • Three-dimensional Quantitative Structure-Activity Relationship Analysis of Human CYP51 Inhibitors. PubMed. Available at: [Link]

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  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. Available at: [Link]

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  • CYP51 inhibitors. (a) Antifungal drugs, posaconazole and ravuconazole... ResearchGate. Available at: [Link]

  • CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. PubMed Central. Available at: [Link]

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  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. Available at: [Link]

  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. Available at: [Link]

  • Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. PubMed Central. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

  • Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources. MDPI. Available at: [Link]

  • Derivatives of a novel cyclopeptolide. 1. Synthesis, antifungal activity, and structure-activity relationships. PubMed. Available at: [Link]

Sources

A Comparative Guide to Confirming the Purity of 1-(4-Chlorophenyl)cyclopropan-1-ol with HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the confirmation of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For a molecule such as 1-(4-Chlorophenyl)cyclopropan-1-ol, an intermediate with potential applications in agrochemicals or pharmaceuticals, rigorous purity assessment is non-negotiable. This guide provides an in-depth, comparative analysis of two instrumental titans of chemical separation and analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore not just the "how" but, more critically, the "why" behind the analytical choices, offering a framework for selecting the most appropriate technique for your research and quality control needs.

The Imperative of Purity in Drug Development

The presence of impurities in a drug substance can have profound implications, ranging from a reduction in therapeutic potency to the introduction of toxic side effects[1]. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities. Therefore, the choice of analytical methodology must be deliberate, ensuring the chosen technique is not only precise and accurate but also specific to the analyte in the presence of potential process-related impurities, degradants, and enantiomeric variants.

This guide will dissect the application of HPLC and GC-MS for the purity determination of this compound, a non-volatile, polar organic molecule. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis to guide your method development and validation efforts.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide array of compounds, including those that are non-volatile or thermally labile[1][2]. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column[3][4].

Why HPLC is a Strong Candidate for this compound Analysis

The structure of this compound, featuring a hydroxyl group and a phenyl ring, makes it amenable to reversed-phase HPLC, the most common mode of HPLC for small molecules[5]. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The chlorophenyl and cyclopropyl groups will contribute to its retention on a C18 column.

A key advantage of HPLC is the ability to develop a "stability-indicating" method. This is achieved through forced degradation studies, where the drug substance is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products[6][7][8][9][10]. A well-developed HPLC method can then separate the intact drug from these degradants, providing a comprehensive picture of its stability and purity[8].

Experimental Protocol: A Stability-Indicating HPLC Method

The following protocol outlines a robust starting point for the purity analysis of this compound. Method development and validation should be performed in accordance with ICH Q2(R1) guidelines[11][12][13][14][15].

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • For purity analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

HPLC Instrumentation and Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the hydroxyl group.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BA gradient is essential to elute any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 225 nmThe chlorophenyl group is expected to have a strong chromophore with a maximum absorbance around this wavelength.

System Suitability: Before sample analysis, the system's performance must be verified according to USP <621>[3][16][17][18]. This involves injecting a standard solution multiple times to check for:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

Data Presentation: Hypothetical HPLC Purity Analysis
PeakRetention Time (min)Area (%)Identification
14.20.08Unknown Impurity
28.50.15Process Impurity A
312.1 99.72 This compound
415.30.05Degradant B
Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate C18 Column Separation inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Unparalleled Specificity for Volatile Compounds

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry[19]. It is the gold standard for the analysis of volatile and semi-volatile compounds[20][21].

Is GC-MS Suitable for this compound?

Direct analysis of this compound by GC can be challenging. The presence of the polar hydroxyl group can lead to poor peak shape (tailing) and potential thermal degradation in the hot injector port[22]. However, this limitation can be overcome through derivatization , a chemical modification to make the analyte more suitable for GC analysis[23][24][25][26][27].

The Power of Derivatization: By converting the hydroxyl group to a less polar and more volatile silyl ether (e.g., using BSTFA), we can significantly improve the chromatographic performance. This process enhances volatility and thermal stability, leading to sharp, symmetrical peaks[26].

The true strength of GC-MS lies in its specificity. The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique "fingerprint" mass spectrum for each component. This allows for the unambiguous identification of impurities, even at trace levels, by comparing their mass spectra to libraries or by interpreting the fragmentation patterns[21][28].

Experimental Protocol: GC-MS with Derivatization

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of this compound into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Instrumentation and Conditions:

ParameterConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity column suitable for a wide range of derivatized compounds.
Injector Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program is necessary to separate compounds with different boiling points.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas to transport the sample through the column.
MS Ion Source Temp. 230 °CStandard temperature for an electron ionization (EI) source.
MS Quadrupole Temp. 150 °CStandard temperature for a quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns for library matching.
Scan Range 40-450 m/zA wide enough range to capture the molecular ion and key fragments of the derivatized analyte and potential impurities.
Data Presentation: Hypothetical GC-MS Purity Analysis
PeakRetention Time (min)Area (%)Identification (via MS)
19.80.07Unreacted Starting Material
211.2 99.85 This compound-TMS Ether
313.50.08Isomeric Impurity
Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Add BSTFA & Heat dissolve->derivatize inject Inject into GC derivatize->inject separate DB-5ms Column Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Spectrometry ionize->analyze integrate Integrate TIC analyze->integrate identify Identify Peaks via MS Library integrate->identify report Generate Purity Report identify->report

Caption: Workflow for GC-MS purity assessment of this compound.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit-for-purpose for a given analytical challenge[28][29].

FeatureHPLC with UV DetectionGC-MS with Derivatization
Analyte Suitability Excellent for non-volatile and thermally labile compounds. No derivatization needed.Best for volatile and thermally stable compounds or those that can be made so via derivatization[21].
Specificity Good. Based on retention time and UV spectrum. Peak purity can be assessed with a PDA detector[30].Excellent. Provides structural information from mass spectra, enabling definitive peak identification[28].
Impurity Profiling Can separate a wide range of polar and non-polar impurities, including non-volatile ones.Excellent for separating volatile impurities. Non-volatile impurities will not elute.
Sensitivity High, typically in the ng/mL range.Very high, especially in Selected Ion Monitoring (SIM) mode, often reaching pg levels.
Method Development Can be complex, involving optimization of mobile phase, gradient, and column chemistry[30][31].Requires optimization of the derivatization reaction and GC temperature program.
Cost & Throughput Generally lower instrument cost and higher throughput for routine QC[32].Higher instrument and operational costs. Derivatization adds a step, potentially lowering throughput[32].
A Complementary Approach

For comprehensive characterization and quality control, HPLC and GC-MS should be viewed as complementary techniques[28].

  • HPLC is ideal for routine purity testing, quantification, and stability studies where potential impurities are known or can be generated through forced degradation.

  • GC-MS is invaluable for identifying unknown volatile impurities, confirming the identity of known impurities, and for orthogonal purity assessment, which is often required by regulatory agencies[22].

Conclusion and Recommendations

For the routine purity assessment of this compound, a well-validated, stability-indicating HPLC-UV method is the recommended primary technique. Its ability to analyze the compound in its native form and to separate a broad range of potential non-volatile impurities and degradants makes it robust and efficient for quality control environments.

GC-MS serves as a powerful secondary and confirmatory technique. Its superior specificity is crucial for the structural elucidation of any unknown volatile impurities that may arise during synthesis or storage. The use of both methods provides a comprehensive and self-validating system for ensuring the purity, and thus the safety and quality, of this compound.

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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Retrieved from [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)cyclopropan-1-ol: Reproducibility of Competing Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(4-Chlorophenyl)cyclopropan-1-ol

This compound is a valuable tertiary alcohol and a key structural motif in medicinal chemistry and materials science. Its rigid cyclopropyl group, combined with the electronically distinct 4-chlorophenyl moiety, makes it an important building block for synthesizing complex molecular architectures, including agrochemicals and active pharmaceutical ingredients (APIs). The efficient and reproducible synthesis of this compound is therefore of considerable interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of two distinct and reputable synthetic strategies for preparing this compound: the titanium-mediated Kulinkovich reaction and the classic Grignard addition to a ketone. By examining the underlying mechanisms, experimental protocols, and practical considerations of each method, this document aims to equip researchers with the necessary insights to select the most appropriate protocol for their specific research and development needs.

Protocol 1: The Kulinkovich Reaction Approach

The Kulinkovich reaction, first reported by Oleg G. Kulinkovich and his team, is a powerful method for converting carboxylic esters into 1-substituted cyclopropanols.[1][2] The reaction utilizes a titanacyclopropane intermediate, generated in situ from a titanium(IV) alkoxide and a Grignard reagent bearing β-hydrogens, such as ethylmagnesium bromide.[1][2][3] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product.[3]

Reaction Mechanism and Causality

The generally accepted mechanism involves several key steps:

  • Catalyst Activation: Two equivalents of the Grignard reagent (e.g., EtMgBr) react with the titanium(IV) isopropoxide catalyst to form an unstable diethyltitanium species.[3][4]

  • Titanacyclopropane Formation: This intermediate rapidly undergoes β-hydride elimination, releasing ethane and forming the key titanacyclopropane reactive species.[1][4]

  • Reaction with Ester: The titanacyclopropane adds across the carbonyl group of the starting ester (ethyl 4-chlorobenzoate). This is followed by an intramolecular cyclization and rearrangement, ultimately yielding the magnesium alkoxide of the desired this compound.[1][5]

  • Workup: Aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

The choice of a Grignard reagent with β-hydrogens is critical as it is a prerequisite for the β-hydride elimination step that forms the titanacyclopropane. The use of an ester as the substrate is definitional to the reaction, providing the carbonyl electrophile for the double alkylation by the titanacyclopropane equivalent.

Experimental Workflow Diagram

Kulinkovich_Workflow A Ethyl 4-chlorobenzoate + Ti(OiPr)4 in Anhydrous THF B Cool to 0 °C A->B Setup C Slowly add Ethylmagnesium Bromide (EtMgBr) B->C Reagent Addition D Warm to Room Temperature Stir for 12-16 h C->D Reaction E Quench with sat. aq. NH4Cl D->E Workup F Extract with Ethyl Acetate E->F G Dry, Filter, Concentrate F->G H Purify via Column Chromatography G->H I Product: This compound H->I

Caption: Workflow for the Kulinkovich synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

  • Ethyl 4-chlorobenzoate

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (EtMgBr, solution in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add ethyl 4-chlorobenzoate (1.0 eq) and anhydrous THF.

  • Catalyst Addition: Add titanium(IV) isopropoxide (1.2 eq) to the solution via syringe.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add a solution of ethylmagnesium bromide (2.5 eq) dropwise via the dropping funnel over 30 minutes. Gas evolution (ethane) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove titanium salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Grignard Addition to a Ketone

The addition of an organomagnesium (Grignard) reagent to a ketone is a cornerstone of organic synthesis for creating tertiary alcohols.[6] This protocol utilizes the nucleophilic addition of cyclopropylmagnesium bromide to the electrophilic carbonyl carbon of 4-chloroacetophenone. This method is straightforward and relies on fundamental, well-established reactivity.

Reaction Mechanism and Causality
  • Grignard Reagent Formation: Cyclopropyl bromide reacts with magnesium metal in an anhydrous ether solvent to form cyclopropylmagnesium bromide.[7] This step transforms the electrophilic carbon of the alkyl halide into a potent nucleophile. Anhydrous conditions are critical as any protic solvent will instantly quench the Grignard reagent.[8][9]

  • Nucleophilic Addition: The cyclopropyl Grignard reagent attacks the carbonyl carbon of 4-chloroacetophenone. The magnesium ion coordinates to the carbonyl oxygen, increasing the carbon's electrophilicity and facilitating the attack.[7] This forms a magnesium alkoxide intermediate.

  • Workup: A mild acidic workup (e.g., with saturated aqueous NH₄Cl) protonates the alkoxide, yielding the final tertiary alcohol product.

This approach is highly predictable. The key to success is the careful preparation of the Grignard reagent, ensuring all glassware is dry and the reaction is protected from atmospheric moisture.

Experimental Workflow Diagram

Grignard_Workflow cluster_0 Part A: Grignard Reagent Synthesis cluster_1 Part B: Addition to Ketone A1 Mg turnings + I2 crystal in Anhydrous THF A2 Add small portion of Cyclopropyl Bromide A1->A2 A3 Initiate reaction (warming) A2->A3 A4 Add remaining Cyclopropyl Bromide dropwise, maintain reflux A3->A4 A5 Cyclopropylmagnesium Bromide Solution A4->A5 B3 Slowly add Grignard Solution (A5) A5->B3 B1 4-Chloroacetophenone in Anhydrous THF B2 Cool to 0 °C B1->B2 B2->B3 B4 Warm to RT, Stir 2-4 h B3->B4 C1 Quench with sat. aq. NH4Cl B4->C1 Workup C2 Extract with Diethyl Ether C1->C2 C3 Dry, Filter, Concentrate C2->C3 C4 Purify via Column Chromatography C3->C4 C5 Product: This compound C4->C5

Caption: Workflow for the Grignard synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Cyclopropyl bromide

  • 4-Chloroacetophenone

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Grignard Reagent Preparation: a. Place magnesium turnings (1.5 eq) in a flame-dried, three-necked flask under a nitrogen atmosphere. Add a single small crystal of iodine. b. In a dropping funnel, prepare a solution of cyclopropyl bromide (1.2 eq) in anhydrous THF. c. Add a small amount of the bromide solution to the magnesium. If the reaction does not initiate (indicated by the fading of the iodine color and bubbling), gently warm the flask. d. Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, stir the grey solution at room temperature for 1 hour to ensure complete formation.

  • Grignard Addition: a. In a separate flame-dried flask, dissolve 4-chloroacetophenone (1.0 eq) in anhydrous THF under nitrogen. b. Cool this solution to 0 °C in an ice bath. c. Slowly add the freshly prepared cyclopropylmagnesium bromide solution via cannula or dropping funnel. d. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 2-4 hours. Monitor by TLC.

  • Workup and Purification: a. Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. b. Extract the mixture three times with diethyl ether. c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the target alcohol.

Protocol Performance Comparison

ParameterProtocol 1: Kulinkovich ReactionProtocol 2: Grignard AdditionRationale & Field Insights
Primary Substrate Carboxylic Ester (e.g., Ethyl 4-chlorobenzoate)Ketone (4-Chloroacetophenone)Substrate availability and cost may influence choice. Esters are at a higher oxidation state than ketones.
Key Reagents EtMgBr, Ti(OiPr)₄Cyclopropylmagnesium BromideProtocol 1 uses a common Grignard but requires a sensitive titanium catalyst. Protocol 2 requires the specific preparation of a less common Grignard reagent.
Reaction Type Titanium-Mediated CyclopropanationNucleophilic Carbonyl AdditionThe Kulinkovich reaction is a sophisticated, named reaction with a complex catalytic cycle. The Grignard addition is a fundamental, highly reliable transformation.
Temperature Control 0 °C to Room Temperature0 °C to Room Temperature (with initial reflux for Grignard prep)Both require initial cooling to control exothermic additions, but the Grignard preparation step in Protocol 2 requires careful heat management to initiate and sustain.
Atmosphere Inert (Nitrogen/Argon)Inert (Nitrogen/Argon)Both protocols are highly sensitive to moisture and air due to the use of Grignard reagents and organotitanium species. Rigorous anhydrous technique is mandatory for reproducibility.
Potential Side Reactions Incomplete reaction, side reactions of titanacyclopropane.Wurtz coupling during Grignard formation, enolization of the ketone (less likely with this substrate).The Kulinkovich reaction has more potential points of failure within its catalytic cycle. The Grignard protocol's main challenge is the efficient formation of the organomagnesium reagent itself.
Scalability Moderate; catalyst cost and stoichiometry can be a factor.High; Grignard reactions are widely used in industrial-scale synthesis.For large-scale production, the cost and handling of the titanium catalyst in Protocol 1 may be less economical than the more conventional Grignard approach of Protocol 2.
Reproducibility Good; requires precise control of reagent quality and stoichiometry.Excellent; a standard, well-understood reaction.While both are reproducible under controlled conditions, the Grignard addition (Protocol 2) is generally considered more robust and less sensitive to minor variations once the key reagent is successfully prepared.

Discussion and Recommendation

Both the Kulinkovich reaction and the direct Grignard addition represent viable and effective pathways to this compound. The choice between them depends heavily on the specific context of the research.

Protocol 2 (Grignard Addition) is arguably the more robust and straightforward method for general laboratory synthesis. Its reliance on a fundamental, well-understood reaction mechanism makes it highly reproducible and easier to troubleshoot. The primary challenge lies in the successful in situ preparation of cyclopropylmagnesium bromide, a step that requires meticulous attention to anhydrous technique but is otherwise standard practice. This protocol is likely to be more cost-effective and scalable, making it the preferred choice for process development and larger-scale preparations.

Protocol 1 (Kulinkovich Reaction) offers a more elegant and mechanistically interesting route. It is particularly valuable when the corresponding ester is more readily available or cheaper than the ketone. It is a powerful tool for building molecular complexity and demonstrates the utility of modern organometallic methods. However, the use of a stoichiometric or near-stoichiometric amount of a titanium alkoxide introduces additional cost and handling considerations (sensitivity to moisture). Reproducibility can be excellent but may require more rigorous optimization of catalyst loading and reagent quality compared to the Grignard addition. This protocol is an excellent choice for medicinal chemistry programs exploring structural diversity or when a ketone substrate is inaccessible.

References

  • CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol. (Link: )
  • Wikipedia. (2023). Kulinkovich reaction. (Link: [Link])

  • Grokipedia. (n.d.). Kulinkovich reaction. (Link: [Link])

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. (Link: [Link])

  • CN102584558A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. (Link: )
  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. (Link: [Link])

  • Organic Syntheses. (n.d.). 1-d-ALDEHYDES FROM GRIGNARD REAGENTS: 2-METHYLBUTANAL-1-d. (Link: [Link])

  • The Organic Chemistry Tutor. (2022). The Kulinkovich Reaction. YouTube. (Link: [Link])

  • DePuy, C. H. (1968). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 1(2), 33-41. (Link: [Link])

  • Chegg. (2021). Solved Grignard Reaction Experimental Objective. (Link: [Link])

  • University of Colorado Boulder. (n.d.). Grignard Reaction. (Link: [Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. (Link: [Link])

  • Ashby, E. C., & Noding, S. A. (2001). In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. Organic Letters, 3(4), 605–606. (Link: [Link])

  • LibreTexts Chemistry. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (Link: [Link])

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(4-Chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Chlorophenyl)cyclopropan-1-ol, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Know Your Compound

Key Compound Data

PropertyValueSource
Molecular Formula C₁₂H₁₅ClOPubChem[2]
CAS Number 123989-28-6PubChem[2]
Classification Halogenated Organic CompoundGeneral Chemical Knowledge
Primary Hazard Toxic to aquatic life with long-lasting effects. May cause an allergic skin reaction.PubChem[2][3]

Given its classification, this compound must not be disposed of down the drain or in regular trash.[4][5] Improper disposal can lead to the contamination of waterways and harm to aquatic ecosystems.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of this compound is waste segregation .[6][7] Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts.[4] Mixing them with non-halogenated solvents can complicate and significantly increase the cost of disposal.[8]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Wear safety glasses with side shields or goggles.[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or perforations before use.[9]

  • Body Protection: A standard lab coat should be worn and fully fastened.[4]

Step 2: Waste Segregation and Collection

All waste containing this compound must be collected in a dedicated waste container.

  • Designate a "Halogenated Organic Waste" container. This prevents cross-contamination with other waste streams.[4][10]

  • Use a chemically compatible container made of materials like polyethylene. Avoid metal cans, as halogenated solvents can degrade over time to form acids that corrode metal.[11]

  • The container must have a secure, tight-fitting lid to prevent the release of vapors.[10][12] Keep the container closed at all times except when adding waste.[10][12]

Step 3: Proper Labeling

Accurate labeling is a critical safety measure that communicates the container's contents to everyone in the laboratory and to the hazardous waste disposal team.[6][13]

  • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[8]

  • The label must clearly state:

    • The words "Hazardous Waste" .[13][14]

    • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[10]

    • An indication of the hazards (e.g., "Toxic," "Environmental Hazard").[13]

    • The approximate concentration or percentage if mixed with other solvents.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

The designated area in the lab where waste is temporarily stored is known as a Satellite Accumulation Area (SAA).[5][14]

  • Store the waste container at or near the point of generation and under the control of laboratory personnel.[15][16]

  • The container must be placed in secondary containment, such as a larger, chemically resistant tub or tray. This will contain any potential leaks or spills.[12]

  • Store the container in a well-ventilated area, such as a chemical fume hood or a designated cabinet for flammable/hazardous materials.[17]

  • Ensure the SAA is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[11]

Step 5: Arranging for Final Disposal

Final disposal of hazardous waste must be handled by trained professionals.

  • Once the waste container is nearly full (about 90% capacity) or has been stored for the maximum allowed time (typically 6-12 months, check institutional and local regulations), arrange for its pickup.[16][17]

  • Contact your institution's Environmental Health & Safety (EH&S) office or the equivalent department to schedule a waste collection.[8]

  • A licensed hazardous waste disposal company will transport the waste for final disposal, which for halogenated organics is typically high-temperature incineration.[14]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Dedicated 'Halogenated Organic Waste' Container B->C D Affix 'Hazardous Waste' Label with Full Chemical Name C->D E Add Waste to Container D->E F Close Container Tightly E->F G Place in Secondary Containment in a Designated SAA F->G H Store Away from Incompatible Materials G->H I Container Full or Storage Time Limit Reached? H->I I->H No J Contact EH&S for Waste Pickup I->J Yes K Professional Disposal (Incineration) J->K

Disposal workflow for this compound.

Emergency Procedures: In Case of a Spill

Accidents can happen, and preparedness is key.

  • Small Spills: If a small amount is spilled (that can be cleaned up quickly), ensure the area is well-ventilated.[10] Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand. Place the contaminated absorbent material into a sealed, labeled bag or container and dispose of it as hazardous waste.[8][11]

  • Large Spills: Evacuate the immediate area. Alert your colleagues and notify your institution's emergency contact or EH&S office immediately.[10] Do not attempt to clean up a large spill unless you are specifically trained to do so.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental health.

References

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A Researcher's Guide to the Safe Handling of 1-(4-Chlorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a novel or specialized laboratory chemical, 1-(4-Chlorophenyl)cyclopropan-1-ol may not have an exhaustive, publicly available safety profile. Therefore, a rigorous risk assessment based on its structural components—a chlorinated aromatic ring, a cyclopropane group, and a tertiary alcohol—is paramount. This guide provides a procedural framework for researchers, scientists, and drug development professionals to establish safe handling, storage, and disposal protocols.

Hazard Identification and Risk Assessment

The primary step before handling any chemical is a thorough risk assessment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer potential hazards from structurally related compounds.

  • Chlorinated Aromatic System: Compounds in this class can be harmful if swallowed, cause skin and respiratory irritation, and pose a risk of serious eye damage. They are often toxic to aquatic life with long-lasting effects[1][2].

  • Cyclopropyl Moiety: While the cyclopropane ring itself is generally stable, the overall reactivity of the molecule should be considered, especially under thermal stress or in the presence of strong acids or bases[3].

  • Tertiary Alcohol: This functional group influences the compound's physical properties, such as solubility and boiling point.

Based on analogs, the primary hazards associated with this compound are summarized below.

Hazard ClassAnticipated RiskGHS Classification (Inferred)Precautionary Statement Codes (Inferred)
Acute Toxicity (Oral) Harmful if swallowed.H302P264, P270, P301+P312
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction[4].H315, H317P261, P280, P302+P352
Serious Eye Damage/Irritation Causes serious eye damage.H318P280, P305+P351+P338+P310
STOT - Single Exposure May cause respiratory irritation[5].H335P261, P271, P304+P340
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects[1][4].H411P273, P391, P501
The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Before relying solely on PPE, more effective control measures must be implemented.

  • Engineering Controls: All work involving this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure[6]. The fume hood provides critical protection against vapors and potential dust formation[5].

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this chemical. Ensure all personnel are trained on the SOP and the associated hazards. Work areas should be clearly designated, and access restricted. Always wash hands thoroughly after handling the compound[7].

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the potential for exposure.

At a minimum, chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory[1]. For operations with a higher risk of splashing, such as when handling larger quantities (>1 g) or during vigorous mixing, a face shield must be worn in addition to splash goggles[6].

The choice of glove material is critical when handling chlorinated aromatic compounds, as they can readily attack many common materials[8].

  • Recommended: Viton® or Butyl rubber gloves are highly recommended for prolonged contact or immersion. Studies on similar chlorinated aromatics show that Viton® gloves exhibit no permeation even after four hours of exposure[9].

  • Acceptable for Splash Protection: Nitrile gloves may be used for incidental contact, but it is crucial to understand their limitations. Breakthrough times for chlorinated aromatics on nitrile gloves can be less than one hour[9]. If using nitrile gloves, a double-gloving technique is advised, and gloves must be replaced immediately upon any sign of contamination or swelling[8]. Always inspect gloves before use and use proper removal techniques to avoid skin contact.

Glove MaterialResistance to Chlorinated AromaticsUse Case Recommendation
Viton® ExcellentExtended use, handling large quantities
Butyl Rubber ExcellentKetones, esters, and chlorinated compounds[10]
Neoprene GoodModerate resistance to acids, caustics, and solvents[11].
Nitrile Fair to PoorSplash protection only; short duration tasks[8][9].

A flame-resistant lab coat, fully buttoned, is required for all laboratory work[6]. For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat[10]. A full-body chemical suit may be necessary depending on the scale and nature of the work.

Respiratory protection should not be necessary if work is consistently performed within a certified chemical fume hood. If there is a potential for exposure above occupational limits (e.g., during a large spill or equipment failure), a full-face respirator with appropriate cartridges (e.g., Type ABEK-P2 for EU or OV/AG/P99 for US) must be used[2][5].

Operational Plan: A Step-by-Step Workflow

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase A 1. Conduct Risk Assessment (Review this guide & analogs) B 2. Verify Engineering Controls (Fume hood certification & flow) A->B C 3. Don Appropriate PPE (Goggles, Viton/Butyl gloves, Lab Coat) B->C D 4. Handle Compound (Weigh, transfer, react) C->D E 5. Segregate Waste (Halogenated organic waste) D->E F 6. Decontaminate Work Area (Wipe surfaces with appropriate solvent) E->F G 7. Remove PPE (Proper doffing technique) F->G H 8. Wash Hands Thoroughly G->H I 9. Store Chemical Properly (Tightly sealed, labeled, ventilated area) H->I

Fig 1. Safe Handling Workflow for this compound
Emergency and Disposal Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[5].

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell[5].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor immediately[5].

  • Spill: Evacuate the area. Use personal protective equipment, including respiratory protection if necessary. Avoid dust formation. Sweep up the solid material, place it in a suitable, closed container for disposal, and decontaminate the spill area[5]. Do not let the product enter drains[5].

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste[6].

  • Waste Collection: Collect waste in designated, clearly labeled, and sealed containers for halogenated organic waste.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with institutional, local, and national regulations[1]. Due to its inferred aquatic toxicity, avoid release to the environment[1].

References

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